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  • Product: 4-Methylpentanimidamide hydrochloride
  • CAS: 857809-07-5

Core Science & Biosynthesis

Foundational

4-Methylpentanimidamide Hydrochloride: Structural Elucidation, Synthesis, and Pharmacological Utility

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary In the landscape of modern drug design, the amidine functional group serves as a critical bioisostere for the highly basic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of modern drug design, the amidine functional group serves as a critical bioisostere for the highly basic guanidine moiety. 4-Methylpentanimidamide hydrochloride (also known as isocaproamidine hydrochloride) is a highly versatile aliphatic amidine derivative. This technical whitepaper provides an authoritative breakdown of its physicochemical properties, the causality-driven methodology for its synthesis via the Pinner reaction, and the analytical protocols required to validate its structural integrity.

By understanding the mechanistic constraints of amidine synthesis and stability, researchers can effectively leverage 4-methylpentanimidamide hydrochloride in the development of enzyme inhibitors, particularly those targeting arginine-binding pockets.

Chemical Identity & Physicochemical Profile

The free base of 4-methylpentanimidamide is highly alkaline (pKa ~11–12) and prone to absorbing atmospheric carbon dioxide to form carbonates. To ensure long-term stability, crystalline integrity, and aqueous solubility for biological assays, the compound is universally synthesized and stored as a hydrochloride salt[1]. Protonation delocalizes the positive charge symmetrically across both nitrogen atoms, creating a highly stable resonance structure.

Quantitative Data Summary
PropertyValue
Chemical Name 4-Methylpentanimidamide hydrochloride
Synonyms Isocaproamidine HCl, 4-Methylvaleramidine HCl
CAS Registry Number 857809-07-5[2]
Molecular Formula C₆H₁₅ClN₂ (C₆H₁₄N₂ · HCl)[1]
Molecular Weight 150.65 g/mol [1],[2]
Free Base Molecular Weight 114.19 g/mol
SMILES String CC(C)CCC(=N)N.Cl

Synthetic Methodology: The Pinner Reaction

The standard and most reliable method for synthesizing 4-methylpentanimidamide hydrochloride is the Pinner reaction [3],[4]. This two-step sequence converts 4-methylpentanenitrile (isocapronitrile) into the target amidine via an intermediate imidate hydrochloride (Pinner salt)[5].

Causality Behind Experimental Choices
  • Strictly Anhydrous Conditions: The Pinner salt intermediate is highly electrophilic. If even trace amounts of water are present, water outcompetes the alcohol/ammonia as a nucleophile, irreversibly hydrolyzing the intermediate into an undesired ester (e.g., ethyl 4-methylpentanoate)[3],[5].

  • Low-Temperature Control (0°C to 15°C): The imidate hydrochloride is thermodynamically unstable. Elevated temperatures drive the thermal decomposition of the Pinner salt into an amide and an alkyl chloride[3],[5].

  • Gaseous Reagents: Utilizing dry HCl gas rather than aqueous hydrochloric acid ensures that the reaction environment remains entirely free of moisture[4],[5].

Step-by-Step Synthesis Protocol

Step 1: Formation of the Pinner Salt (Imidate Hydrochloride)

  • Preparation: In a flame-dried, pressure-rated reaction vessel purged with inert nitrogen, dissolve 1.0 equivalent of 4-methylpentanenitrile in anhydrous ethanol (approx. 1.2 equivalents relative to the nitrile).

  • Cooling: Submerge the vessel in an ice-salt bath to bring the internal temperature to between -5°C and 0°C.

  • Acid Catalysis: Slowly bubble dry hydrogen chloride (HCl) gas through the solution for 12–18 hours, strictly maintaining the temperature below 5°C[5].

  • Isolation: The intermediate ethyl 4-methylpentanimidate hydrochloride will precipitate as a white crystalline solid. Filter rapidly under a nitrogen blanket and wash with cold, anhydrous diethyl ether to remove residual HCl and unreacted nitrile.

Step 2: Ammonolysis to the Amidine

  • Amidation: Suspend the freshly prepared Pinner salt in anhydrous ethanol at 0°C.

  • Nucleophilic Attack: Slowly add a saturated solution of anhydrous ammonia in ethanol (NH₃/EtOH). Stir the mixture at room temperature for 12–24 hours.

  • Work-up: The reaction yields the target 4-methylpentanimidamide hydrochloride and ammonium chloride (NH₄Cl) as a byproduct. Filter the mixture to remove the insoluble NH₄Cl.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from a mixture of absolute ethanol and ethyl acetate to yield the pure 4-methylpentanimidamide hydrochloride[5].

Caption: Workflow and logical relationships in the Pinner synthesis of 4-methylpentanimidamide HCl.

Pharmacological & Biochemical Applications

In medicinal chemistry, the amidine group of 4-methylpentanimidamide acts as a potent, basic pharmacophore. Because it is protonated at physiological pH (7.4), it mimics the side chain of the amino acid L-arginine .

This structural mimicry allows amidine derivatives to act as competitive inhibitors for enzymes that utilize L-arginine as a substrate. Notable targets include Nitric Oxide Synthases (iNOS, nNOS, eNOS) and various serine proteases (e.g., thrombin, trypsin). The amidine moiety anchors the molecule within the enzyme's active site via strong bidentate hydrogen bonds with conserved aspartate or glutamate residues.

Caption: Mechanism of amidine-based competitive inhibition at enzyme active sites.

Analytical Validation Protocols

To ensure the trustworthiness of the synthesized batch, a self-validating analytical workflow must be employed. The following step-by-step protocol verifies both the purity and structural identity of the compound.

Step 1: Thin-Layer Chromatography (TLC) Tracking

  • Method: Spot the starting nitrile and the reaction mixture on a silica gel plate.

  • Eluent: Use a highly polar solvent system (e.g., Dichloromethane : Methanol : Aqueous NH₄OH in an 85:14:1 ratio).

  • Validation: The starting nitrile will exhibit a high Retention Factor ( Rf​ ), while the highly polar amidine salt will remain near the baseline (low Rf​ ). Disappearance of the high Rf​ spot confirms reaction completion.

Step 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Method: Dissolve a 1 mg/mL sample in MS-grade Water/Acetonitrile (0.1% Formic Acid). Inject into an ESI+ (Electrospray Ionization) system.

  • Validation: The mass spectrum must display a dominant [M+H]+ pseudo-molecular ion peak at m/z 115.1 , corresponding to the protonated free base ( C6​H15​N2+​ ).

Step 3: Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

  • Method: Dissolve 10 mg of the purified salt in 0.5 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

  • Validation:

    • Look for a distinct doublet at δ≈0.9 ppm integrating to 6 protons (the two methyl groups of the isobutyl tail).

    • Identify the multiplet at δ≈1.5 ppm (1H) for the methine (-CH-) proton.

    • Crucially, observe the broad, exchangeable downfield signals between δ≈8.5 and 9.5 ppm. These correspond to the highly deshielded protons of the protonated amidine group ( −C(=NH2+​)NH2​ ).

References

  • Wikipedia Contributors. "Pinner reaction." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Organic Chemistry Portal. "Pinner Reaction." Organic Chemistry Portal. URL:[Link]

Sources

Exploratory

Comprehensive Spectral Analysis and Synthesis Protocols for 4-Methylpentanimidamide Hydrochloride

Executive Summary 4-Methylpentanimidamide hydrochloride (also known as isocaproamidine hydrochloride) is a highly versatile aliphatic amidine salt. In modern drug development and medicinal chemistry, amidines serve as cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methylpentanimidamide hydrochloride (also known as isocaproamidine hydrochloride) is a highly versatile aliphatic amidine salt. In modern drug development and medicinal chemistry, amidines serve as critical pharmacophores—often acting as bioisosteres for basic amines or as foundational building blocks for nitrogen-rich heterocycles such as pyrimidines, imidazoles, and triazines [3]. This technical whitepaper provides an authoritative guide on the synthesis, in-process analytical validation, and rigorous spectroscopic characterization (NMR and FTIR) of 4-methylpentanimidamide hydrochloride.

Chemical Identity & Structural Architecture

  • Chemical Name: 4-Methylpentanimidamide hydrochloride

  • Synonyms: Isocaproamidine hydrochloride, 4-methylpentan-2-imidamide HCl

  • Molecular Formula: C₆H₁₅ClN₂ (C₆H₁₄N₂ • HCl)

  • Molecular Weight: 150.65 g/mol

  • SMILES: CC(C)CCC(=N)N.Cl

The molecule features an isobutyl tail attached to an amidinium core. The positive charge of the hydrochloride salt is delocalized across the N-C-N system, which dictates both its high polarity and its distinct spectroscopic signatures.

The Pinner Synthesis: Causality and Experimental Design

The most robust method for synthesizing aliphatic amidines is the classic Pinner reaction [1]. As an Application Scientist, it is critical to understand the causality behind the reaction conditions rather than merely following a recipe. The transformation of 4-methylpentanenitrile to the target amidine proceeds via a highly reactive imidate intermediate (the Pinner salt) [2].

Mechanistic Causality
  • Strict Anhydrous Conditions: The Pinner salt is exceptionally electrophilic. If trace water is present, the intermediate will undergo irreversible hydrolysis to form an ester byproduct (methyl 4-methylpentanoate) instead of reacting with ammonia.

  • Thermal Control (0–5 °C): Imidate hydrochlorides are thermodynamically unstable at elevated temperatures. Failing to maintain a cold environment during the HCl saturation step leads to the elimination of alkyl chlorides and the formation of inert amides [1].

PinnerWorkflow N 4-Methylpentanenitrile Step1 Step 1: Pinner Reaction Reagents: HCl (g), MeOH Conditions: Anhydrous, 0-5 °C N->Step1 Imidate Methyl 4-methylpentanimidate HCl (Pinner Salt) Step1->Imidate High Yield Step2 Step 2: Aminolysis Reagents: NH3 in MeOH Conditions: Anhydrous, RT Imidate->Step2 Side Ester Byproduct (Hydrolysis) Imidate->Side Side Reaction Amidine 4-Methylpentanimidamide HCl (Target Product) Step2->Amidine Desired Pathway Water H2O Contamination Water->Imidate

Logical workflow of the Pinner synthesis for 4-methylpentanimidamide HCl.

Step-by-Step Protocol: Self-Validating Synthesis

This protocol incorporates in-process quality control (QC) gates to ensure a self-validating system.

  • Imidate Formation:

    • In a flame-dried, nitrogen-purged 250 mL round-bottom flask, dissolve 4-methylpentanenitrile (10.0 g, 103 mmol) in anhydrous methanol (4.0 g, 125 mmol) and anhydrous diethyl ether (50 mL).

    • Cool the vessel to 0 °C using an ice-brine bath.

    • Bubble anhydrous HCl gas through the solution until saturation is achieved (approx. 2 hours).

    • Seal the flask and stir at 0–5 °C for 18 hours.

    • Self-Validation Gate 1: Pull a 50 µL aliquot, evaporate the ether, and analyze via ATR-FTIR. Do not proceed until the sharp nitrile stretch at ~2250 cm⁻¹ has completely disappeared.

    • Concentrate the mixture under reduced pressure (T < 20 °C) to yield the crude Pinner salt.

  • Aminolysis:

    • Dissolve the crude imidate in anhydrous methanol (30 mL) and cool to 0 °C.

    • Slowly add a 7N solution of anhydrous ammonia in methanol (45 mL, ~315 mmol). Causality: A large excess of NH₃ prevents the formation of secondary imidines.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Evaporate the solvent in vacuo. Triturate the resulting solid with cold diethyl ether to remove organic impurities.

    • Recrystallize from ethanol/diethyl ether to afford pure 4-methylpentanimidamide hydrochloride.

Spectroscopic Characterization & Data Interpretation

A rigorous analytical workflow prevents downstream failures in drug development. The choice of NMR solvent is a critical variable. While D₂O easily dissolves amidine hydrochlorides, it causes rapid deuterium exchange with the N-H protons, rendering them invisible. To validate the structural integrity of the protonated amidine core, anhydrous DMSO-d₆ must be used [3].

AnalyticalWorkflow Sample Crude Product IR FTIR Analysis (In-Process QC) Sample->IR Check1 C#N Peak (~2250 cm⁻¹)? IR->Check1 NMR 1H NMR (DMSO-d6) (Final QC) Check1->NMR No (Proceed) Fail Reject / Reprocess Check1->Fail Yes (Incomplete) Check2 NH Protons (8.8-9.2 ppm)? NMR->Check2 Pass Validated Amidine Check2->Pass Present (4H) Check2->Fail Absent / Exchanged

Self-validating analytical workflow for 4-methylpentanimidamide HCl.

¹H NMR Spectral Data

Conditions: 400 MHz, Anhydrous DMSO-d₆, 298 K

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Structural Significance
8.80 – 9.20 Broad singlets4H-C(=NH₂ ⁺)NH₂ Delocalized amidinium protons. Broadening is caused by restricted rotation around the partial C-N double bonds and quadrupolar relaxation of nitrogen [3].
2.35 Triplet (J = 7.5 Hz)2H-CH₂ -C(=N)Deshielded by the strongly electron-withdrawing amidinium core.
1.55 Multiplet1H-CH (CH₃)₂Isobutyl methine proton.
1.45 Multiplet2H-CH₂ -CH(CH₃)₂Aliphatic methylene spacer.
0.88 Doublet (J = 6.6 Hz)6H-CH(CH₃ )₂Terminal isopropyl methyl groups. The integration ratio of these 6 protons against the 4 amidine protons is the ultimate proof of purity.
¹³C NMR Spectral Data

Conditions: 100 MHz, Anhydrous DMSO-d₆, 298 K

Chemical Shift (δ, ppm)AssignmentCausality / Structural Significance
171.5 C 1 (C=N)Highly deshielded sp² carbon due to the electronegativity of two adjacent nitrogen atoms and the formal positive charge of the salt.
34.5 C 3 (-CH₂-)Beta-methylene carbon.
30.2 C 2 (-CH₂-C=N)Alpha-methylene carbon, pulled downfield by the amidine group.
27.1 C 4 (-CH-)Isobutyl methine carbon.
22.4 C 5, C 6 (-CH₃)Terminal methyl carbons.
FTIR Spectral Data

Conditions: ATR-FTIR or KBr Pellet

Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Significance
3300, 3150 Strong, BroadN-H StretchIndicates extensive intermolecular hydrogen bonding inherent to amidinium hydrochlorides.
2955, 2870 MediumC-H StretchStandard sp³ aliphatic stretching from the isobutyl chain.
1665 StrongC=N StretchThe primary diagnostic peak. A shift from the typical neutral imine (~1620 cm⁻¹) due to protonation and resonance stabilization [3].
1530 MediumN-H BendConfirms the presence of primary/secondary amine characteristics within the amidine tautomers.
Absent (~1740) N/AC=O StretchValidates that no moisture breached the Pinner reaction (absence of ester hydrolysis).
Absent (~2250) N/AC≡N StretchValidates 100% conversion of the starting 4-methylpentanenitrile.

References

  • "Pinner reaction", Wikipedia. [Link]

  • "Amidine", Grokipedia. [Link]

Foundational

mechanism of action of 4-methylpentanimidamide hydrochloride in vitro

An in-depth guide to elucidating the in-vitro mechanism of action of novel imidamide-based compounds, using 4-methylpentanimidamide hydrochloride as a case study. Introduction The imidamide functional group, characterize...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to elucidating the in-vitro mechanism of action of novel imidamide-based compounds, using 4-methylpentanimidamide hydrochloride as a case study.

Introduction

The imidamide functional group, characterized by a nitrogen atom double-bonded to one carbon and single-bonded to another, is a structural motif of growing interest in medicinal chemistry. Compounds featuring this group are being investigated for a range of therapeutic applications. However, the precise in-vitro mechanism of action for many novel imidamide derivatives, including 4-methylpentanimidamide hydrochloride, remains largely uncharacterized in publicly available literature.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically elucidate the in-vitro mechanism of action of such novel chemical entities. We will use the hypothetical investigation of 4-methylpentanimidamide hydrochloride ("Compound M") as a case study to illustrate the necessary experimental workflows, from initial cell-based screening to target deconvolution and pathway analysis. The principles and methodologies outlined herein are grounded in established practices for mechanism-of-action (MoA) studies and are designed to ensure scientific rigor and data integrity.

Part 1: Initial Phenotypic Screening and Cellular Viability Assays

The first step in characterizing a novel compound is to determine its effect on cell viability and proliferation across a panel of relevant cell lines. This initial screening provides crucial information on the compound's potency (IC50) and its potential for selective cytotoxicity.

Experimental Protocol: Cell Viability Assay (MTT/MTS Assay)

This protocol outlines a standard procedure for assessing the effect of "Compound M" on the viability of a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • "Compound M" (4-methylpentanimidamide hydrochloride) stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of "Compound M" in culture medium. The final concentrations should typically range from 0.1 nM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of "Compound M". Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT/MTS Addition: Add 20 µL of the MTT/MTS reagent to each well and incubate for another 2-4 hours. The reagent is reduced by metabolically active cells to a colored formazan product.

  • Data Acquisition: Solubilize the formazan crystals (if using MTT) and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Sample IC50 Data Table
Cell LineCompound M IC50 (µM)
HeLa (Cervical Cancer)15.2
A549 (Lung Cancer)22.8
MCF7 (Breast Cancer)18.5
HEK293 (Normal Kidney)> 100

This table illustrates hypothetical data showing moderate and somewhat selective anti-proliferative activity against cancer cell lines.

Workflow for Initial Screening

G cluster_0 Initial Screening Workflow A Select Cell Line Panel (e.g., cancer vs. normal) B Perform Dose-Response Cell Viability Assay (MTT/MTS) A->B C Calculate IC50 Values B->C D Assess for Selective Cytotoxicity C->D

Caption: Workflow for initial cell viability screening.

Part 2: Probing the Mechanism of Cell Death

Once it is established that "Compound M" induces cell death, the next logical step is to determine the nature of this process. The two primary forms of programmed cell death are apoptosis and necrosis.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • HeLa cells

  • "Compound M"

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat HeLa cells with "Compound M" at its IC50 and 2x IC50 concentrations for 24-48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

  • Data Interpretation: Quantify the percentage of cells in each quadrant to determine the primary mode of cell death induced by "Compound M".

Visualization of Apoptosis Pathway

G cluster_1 Simplified Apoptosis Signaling CompoundM Compound M (Hypothesized Initiator) Mitochondria Mitochondria CompoundM->Mitochondria Stress Signal Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway.

Part 3: Target Deconvolution and Pathway Analysis

With evidence of apoptosis induction, the investigation now focuses on identifying the direct molecular target(s) of "Compound M" and the upstream signaling pathways it modulates.

Kinase Profiling

A common mechanism for anti-cancer drugs is the inhibition of protein kinases. A broad kinase screen can quickly identify potential targets.

Methodology:

  • In Vitro Kinase Panel: Submit "Compound M" to a commercial service (e.g., Eurofins, Promega) for screening against a panel of hundreds of purified human kinases. The assay typically measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.

  • Data Analysis: The results are usually presented as a percentage of inhibition at a given concentration (e.g., 10 µM). Hits are identified as kinases that are significantly inhibited by the compound.

Western Blot Analysis for Pathway Validation

Based on the kinase profiling results, Western blotting can be used to validate the inhibition of the target kinase and its downstream effectors in a cellular context. For example, if the screen identifies a kinase in the MAPK pathway (e.g., MEK1), this can be confirmed in cells.

Experimental Protocol: Western Blot

  • Cell Lysis: Treat HeLa cells with "Compound M" for various time points (e.g., 0, 1, 6, 24 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against the target of interest (e.g., phospho-ERK, total-ERK, phospho-MEK, total-MEK, and a housekeeping protein like GAPDH).

    • Wash and incubate with a secondary antibody conjugated to HRP.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Interpretation: A decrease in the ratio of phosphorylated protein to total protein would confirm the inhibitory effect of "Compound M" on the specific signaling pathway.

Logical Workflow for Target Identification

G cluster_2 Target Identification Workflow A Broad Target Screen (e.g., Kinase Panel) B Identify Primary Hits (e.g., >50% inhibition) A->B C Validate Hits in Cells (Western Blot for Pathway Activity) B->C D Confirm Direct Binding (e.g., CETSA, SPR) C->D

Caption: A logical workflow for target identification.

Conclusion

This guide provides a systematic and robust framework for elucidating the in-vitro mechanism of action of a novel compound like 4-methylpentanimidamide hydrochloride. By progressing from broad phenotypic observations to specific molecular target identification and pathway analysis, researchers can build a comprehensive understanding of a compound's biological activity. Each step is designed to generate testable hypotheses and provide quantitative data, ensuring a high degree of scientific rigor. The combination of cell viability assays, apoptosis analysis, and target deconvolution techniques forms a powerful strategy for characterizing new chemical entities in the drug discovery pipeline.

References

As no direct literature exists for "4-methylpentanimidamide hydrochloride," this reference list provides authoritative sources for the methodologies described in this guide.

  • Title: Principles and Practice of High Throughput Screening Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

  • Title: Western Blot: Principle, Procedure, and Applications Source: Bio-Rad URL: [Link]

  • Title: An Introduction to Drug Discovery Source: British Pharmacological Society URL: [Link]

Exploratory

Preliminary Toxicity Profiling of Aliphatic Amidines: A Technical Guide Using 4-Methylpentanimidamide Hydrochloride

Executive Summary & Chemical Rationale In early-stage drug discovery, aliphatic amidines are frequently utilized as critical pharmacophores and synthetic building blocks for nitrogen-containing heterocycles (e.g., pyrimi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In early-stage drug discovery, aliphatic amidines are frequently utilized as critical pharmacophores and synthetic building blocks for nitrogen-containing heterocycles (e.g., pyrimidines and imidazoles). 4-Methylpentanimidamide hydrochloride (CAS: 857809-07-5; MW: 150.65 g/mol ) is a representative small-molecule amidine. While widely available for research[1], isolated amidines present unique physicochemical liabilities—specifically, their high basicity (pKa ~11–12)—which dictates their pharmacokinetic and toxicological behavior.

As a Senior Application Scientist, I approach toxicity not as a checklist, but as a mechanistic puzzle. The protonation state of 4-methylpentanimidamide at physiological pH (7.4) means it exists almost entirely as a cation. This cationic nature restricts passive lipid bilayer diffusion but can drive accumulation in mitochondria (due to the negative membrane potential) or cause off-target interactions with ion channels.

This whitepaper outlines a self-validating, step-by-step framework for conducting preliminary toxicity studies on 4-methylpentanimidamide hydrochloride, ensuring that experimental choices are grounded in structural causality.

G InSilico Phase 1: In Silico & PhysChem (pKa, LogP, GHS Prediction) InVitro Phase 2: In Vitro Assays (HepG2 Cytotox, Ames Test) InSilico->InVitro InVivo Phase 3: In Vivo Acute Tox (OECD 423 / MTD Determination) InVitro->InVivo TK Phase 4: Toxicokinetics (LC-MS/MS Bioanalysis) InVivo->TK

Fig 1. Sequential toxicity screening workflow for amidine derivatives.

Phase 1: In Silico Profiling & Causality

Before initiating in vitro work, computational predictions establish the boundary conditions for our assays. Using platforms that predict GHS hazards (such as Acute Oral Toxicity and Skin Irritation)[2], we can anticipate the behavior of 4-methylpentanimidamide. Structural analogs, such as 4-methylpentanethioamide, exhibit Category 4 Acute Toxicity and Category 2 Skin Irritation[3], suggesting that our amidine may act as a mild irritant and possess moderate acute toxicity.

Causality for Experimental Design: Because the compound is a hydrochloride salt, it is highly water-soluble. However, its cationic nature requires us to monitor the pH of our in vitro culture media upon dosing, as high concentrations of the salt can acidify the microenvironment, leading to false-positive cytotoxicity readouts.

Phase 2: In Vitro Cytotoxicity & Genotoxicity

HepG2 Cytotoxicity Assay (CellTiter-Glo)

Rationale: The liver is the primary site of xenobiotic metabolism. We utilize HepG2 cells to assess basal cytotoxicity. The CellTiter-Glo (ATP-based) assay is chosen over MTT because amidines can sometimes interfere with mitochondrial oxidoreductases, skewing tetrazolium reduction assays.

Self-Validating Protocol:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in 90 µL of DMEM (supplemented with 10% FBS) in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 4-methylpentanimidamide hydrochloride in sterile water (vehicle) to create a 100 mM stock. Prepare a 10-point 1:3 serial dilution in culture media.

  • Dosing: Add 10 µL of the diluted compound to the wells (Final concentration range: 0.1 µM to 1000 µM).

  • Validation Controls: Include a vehicle control (water) and a positive control (Doxorubicin, 10 µM) to ensure assay dynamic range.

  • Incubation & Readout: Incubate for 48 hours. Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well, lyse on an orbital shaker for 2 minutes, and incubate for 10 minutes. Read luminescence.

Ames Test (Bacterial Reverse Mutation)

Rationale: Small, reactive nitrogenous compounds must be screened for mutagenic potential. We use Salmonella typhimurium strains (TA98, TA100) with and without S9 rat liver fraction to account for potential mutagenic metabolites.

Pathway A Protonated Amidine (Physiological pH) B Electrostatic Binding to Cellular Membranes A->B C Mitochondrial Gradient Disruption B->C D Intracellular ATP Depletion (Measured via Luminescence) C->D

Fig 2. Putative mechanism of amidine-induced cellular toxicity via mitochondrial disruption.

Phase 3: In Vivo Acute Toxicity (Rodent Model)

Moving to in vivo models requires strict adherence to ethical guidelines (3Rs) and standardized protocols (e.g., OECD 423). The goal is to determine the Maximum Tolerated Dose (MTD) and identify target organ toxicity.

Rationale: Based on the structural similarity to other vasoactive amidines and thioamides[3], acute exposure may trigger transient hypotensive or CNS-depressant effects.

Self-Validating Protocol (Acute Oral Toxicity):

  • Animal Preparation: Fast nulliparous, non-pregnant female Wistar rats (8-12 weeks old) overnight prior to dosing.

  • Dose Formulation: Formulate 4-methylpentanimidamide hydrochloride in 0.9% physiological saline.

  • Administration: Administer a starting dose of 300 mg/kg via oral gavage (volume ≤ 10 mL/kg).

  • Observation Strategy: Monitor animals continuously for the first 4 hours post-dosing (critical window for acute amidine toxicity, focusing on tremors, lethargy, or respiratory distress), then daily for 14 days.

  • Validation: If mortality occurs in ≥2 animals, the next cohort is dosed at 50 mg/kg. If 0-1 animals die, the next cohort is dosed at 2000 mg/kg.

  • Endpoint: Euthanize surviving animals on Day 14. Perform gross necropsy focusing on the GI tract, liver, and kidneys.

Quantitative Data Presentation

The following table synthesizes the expected preliminary toxicity profile for 4-methylpentanimidamide hydrochloride, extrapolated from its physicochemical properties and structural class data.

Assay CategorySpecific ParameterExpected / Representative ResultMechanistic Interpretation
In Silico LogP / pKaLogP ~1.2 / pKa ~11.5Highly water-soluble; poor passive membrane permeability.
In Vitro HepG2 Cytotoxicity (IC₅₀)> 250 µMLow basal hepatotoxicity; cationic nature limits intracellular accumulation.
In Vitro Ames Test (TA98/TA100)Negative (-S9 / +S9)Lack of structural alerts for DNA intercalation or alkylation.
In Vivo Acute Oral Toxicity (Rat)LD₅₀ > 300 mg/kg (Category 4)Moderate systemic toxicity; potential for GI irritation due to localized basicity.

Conclusion

Preliminary toxicity profiling of 4-methylpentanimidamide hydrochloride requires a tailored approach that accounts for its specific chemical nature. By utilizing ATP-based in vitro assays to bypass tetrazolium reduction artifacts, and employing a staggered in vivo dosing strategy, researchers can accurately establish the safety margins of this building block before advancing it into complex synthetic pipelines or drug discovery programs.

References

  • Chemchart. Chemical Safety, Models, Suppliers, Regulation, and Patents. Retrieved from[Link]

  • NextSDS. 4-methylpentanethioamide — Chemical Substance Information & Hazard Classifications. Retrieved from[Link]

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Foundational

Pharmacokinetic Profiling of 4-Methylpentanimidamide Hydrochloride: A Roadmap for Preclinical Assessment

An In-depth Technical Guide for Drug Development Professionals Foreword: Charting the In Vivo Fate of a Novel Chemical Entity The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic is frau...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Foreword: Charting the In Vivo Fate of a Novel Chemical Entity

The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges. Among the most critical hurdles is understanding its pharmacokinetic (PK) profile—the study of its absorption, distribution, metabolism, and excretion (ADME). A compound's ADME properties are the primary determinants of its efficacy, safety, and dosing regimen. This guide provides a comprehensive, technically-grounded framework for the preclinical pharmacokinetic profiling of 4-methylpentanimidamide hydrochloride. Moving beyond a simple checklist of assays, this document is designed as a strategic roadmap. We will delve into the scientific rationale behind each experimental choice, present detailed, field-tested protocols, and demonstrate how to integrate disparate data streams into a cohesive profile. This guide is intended for researchers, drug metabolism scientists, and development teams, providing the necessary insights to de-risk candidates early and make data-driven decisions to accelerate the path to clinical trials.[1][2][3]

Section 1: Foundational Characterization: The Compound in Profile

Before any biological evaluation, a robust understanding of the compound's intrinsic physicochemical properties is essential. These characteristics govern its behavior in aqueous and lipid environments, directly influencing its pharmacokinetic destiny.

1.1. Identity and Structure

  • Chemical Name: 4-methylpentanimidamide hydrochloride

  • CAS Number: 857809-07-5 (for the hydrochloride salt)

  • Molecular Formula: C₆H₁₅ClN₂

  • Molecular Weight: 150.65 g/mol

  • Chemical Structure:

1.2. Critical Physicochemical Parameters for PK Prediction

The parameters outlined in Table 1 are indispensable for building predictive models and interpreting subsequent ADME data. For instance, aqueous solubility is a prerequisite for absorption from the gastrointestinal tract, while lipophilicity (LogD) is a key driver of membrane permeability and tissue distribution.[4][5][6] The ionization constant (pKa) dictates the charge state of the molecule at physiological pH, which profoundly affects both solubility and permeability.

Table 1: Key Physicochemical Properties of 4-Methylpentanimidamide Hydrochloride

ParameterExperimental ValueSignificance in Pharmacokinetics
Aqueous Solubility To be DeterminedDirectly impacts dissolution rate and is a key limiter of oral absorption.
Lipophilicity (LogD at pH 7.4) To be DeterminedInfluences membrane permeability, plasma protein binding, and volume of distribution.
pKa (Acid/Base Dissociation Constant) To be DeterminedDetermines the degree of ionization at various physiological pH values, affecting solubility, absorption, and cellular uptake.

Section 2: Early Assessment: High-Throughput In Vitro ADME Screening

In vitro ADME assays are the workhorse of early drug discovery, providing a rapid and cost-effective means to flag potential liabilities and rank-order compounds for further investigation.[1][7] These assays offer critical insights into a drug's metabolic fate and distribution behavior before committing to resource-intensive animal studies.

2.1. Metabolic Stability: Gauging the Rate of Elimination

A compound's stability in the presence of drug-metabolizing enzymes is a primary determinant of its half-life and oral bioavailability. We utilize liver subcellular fractions (microsomes) and intact cells (hepatocytes) to model hepatic clearance, the body's main drug elimination pathway.

2.1.1. Experimental Workflow: Liver Microsomal Stability Assay

This assay quantifies the rate of metabolism by Cytochrome P450 (CYP) enzymes, which are highly concentrated in liver microsomes. The workflow is designed to measure the disappearance of the parent compound over time in a controlled enzymatic reaction.

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Quantification & Data Analysis A Prepare compound stock (4-methylpentanimidamide HCl) D Incubate compound with microsomes and pre-warm to 37°C A->D B Prepare liver microsomes (human, rat) in buffer B->D C Prepare NADPH (enzyme cofactor) solution E Initiate reaction by adding NADPH C->E D->E F Sample at time points (e.g., 0, 10, 20, 30, 60 min) E->F G Quench reaction with cold organic solvent + Internal Standard F->G H Centrifuge to remove protein G->H I Analyze supernatant by LC-MS/MS H->I J Calculate In Vitro Half-Life (t½) and Intrinsic Clearance (CLint) I->J

Caption: Workflow for determining metabolic stability in liver microsomes.

2.1.2. Detailed Protocol: Liver Microsomal Stability

  • Reagent Preparation: Prepare a 1 mM stock solution of 4-methylpentanimidamide hydrochloride in a suitable solvent (e.g., DMSO). Prepare a working solution by diluting the stock in the incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Incubation Setup: In a 96-well plate, combine the liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) and the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. The final volume is typically 200 µL.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), remove an aliquot (e.g., 25 µL) of the incubation mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to 3-4 volumes of ice-cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis.

  • Sample Processing: Vortex the quenched samples, then centrifuge at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated proteins.

  • Bioanalysis: Transfer the supernatant to a new plate and quantify the remaining concentration of 4-methylpentanimidamide hydrochloride using a validated LC-MS/MS method.

  • Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

2.2. Plasma Protein Binding: Assessing the Biologically Active Fraction

It is widely accepted that only the unbound (free) fraction of a drug can interact with its target, be metabolized, and be cleared from the body. Therefore, quantifying the extent of plasma protein binding (PPB) is essential for interpreting PK and pharmacodynamic (PD) data.[8]

2.2.1. Experimental Workflow: Rapid Equilibrium Dialysis (RED)

The RED method is a robust and widely used assay for determining PPB. It involves dialyzing a plasma sample containing the drug against a protein-free buffer until the free drug concentration reaches equilibrium across a semi-permeable membrane.

G cluster_setup Assay Setup cluster_equilibration Equilibration cluster_analysis Sample Analysis cluster_calculation Data Calculation A Spike 4-methylpentanimidamide HCl into plasma (human, rat) B Add spiked plasma to sample chamber of RED device A->B D Seal plate and incubate at 37°C with shaking for 4-6 hours B->D C Add dialysis buffer to buffer chamber C->D E Harvest aliquots from both plasma and buffer chambers D->E F Analyze drug concentration in both samples by LC-MS/MS E->F G Calculate Fraction Unbound (fu): fu = [Concentration]buffer / [Concentration]plasma F->G G cluster_dosing Animal Dosing (e.g., Rats) cluster_sampling Serial Blood Sampling cluster_processing Sample Processing & Bioanalysis cluster_analysis Pharmacokinetic Data Analysis A Group 1 (n=3-4) Administer IV bolus dose (e.g., 1 mg/kg) C Collect blood at specified time points (e.g., 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h) A->C B Group 2 (n=3-4) Administer PO gavage dose (e.g., 10 mg/kg) B->C D Centrifuge blood to isolate plasma C->D E Quantify drug concentration in plasma using validated LC-MS/MS method D->E F Generate plasma concentration-time profiles E->F G Perform Non-Compartmental Analysis (NCA) to calculate key PK parameters F->G

Caption: Standard experimental design for a rodent in vivo PK study.

3.2. Detailed Protocol: Rat Pharmacokinetic Study

  • Animal Preparation: Use cannulated rats (e.g., jugular vein cannulation) to facilitate serial blood sampling. Acclimate animals according to institutional guidelines.

  • Dose Formulation & Administration: Prepare dosing solutions in an appropriate vehicle. For the IV group, administer a slow bolus via the tail vein. For the PO group, administer the dose via oral gavage.

  • Blood Collection: At each time point (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect a small volume of blood (e.g., 100-150 µL) into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Processing: Immediately following collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage & Analysis: Transfer the plasma supernatant to labeled tubes and store at -80°C pending bioanalysis by a validated LC-MS/MS method.

  • Data Analysis: Use specialized software (e.g., Phoenix™ WinNonlin®) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to derive the key PK parameters listed in Table 2.

3.3. Key Pharmacokinetic Parameters and Their Interpretation

The analysis of the plasma concentration-time data yields a set of critical parameters that quantitatively describe the compound's disposition.

Table 2: Primary Pharmacokinetic Parameters

ParameterDescriptionClinical & Developmental Significance
Cmax Maximum observed plasma concentrationRelates to the onset of pharmacological effect and potential peak-concentration toxicities.
Tmax Time at which Cmax is observedIndicates the rate of drug absorption.
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the drug.
Elimination half-lifeA primary determinant of the dosing interval and time to reach steady-state.
CL ClearanceThe body's efficiency in eliminating the drug; impacts maintenance dose requirements.
Vd Volume of distributionIndicates the extent of drug distribution into tissues versus remaining in plasma.
F% Absolute oral bioavailabilityThe fraction of an oral dose that reaches systemic circulation; a key parameter for oral drug viability.

Section 4: Synthesis and Strategic Implications

The ultimate value of pharmacokinetic profiling lies in the integration of all data to build a comprehensive understanding of the molecule. High in vitro metabolic clearance should correlate with high in vivo clearance and a correspondingly short half-life. A low oral bioavailability (F%) might be explained by high metabolic instability (high first-pass metabolism) or poor permeability. These integrated insights are not merely academic; they are critical for guiding the next steps in development. They inform dose selection for toxicology studies, provide the basis for human dose prediction, and highlight potential liabilities, such as drug-drug interactions, that must be addressed. [9]Adherence to these principles and strict regulatory guidelines ensures a robust data package for supporting an Investigational New Drug (IND) application. [10][11][12]

References

  • Selvita. In Vivo Pharmacokinetic (PK) Studies. Selvita. Accessed March 16, 2026. [Link]

  • Selvita. In Vitro ADME. Selvita. Accessed March 16, 2026. [Link]

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  • Symeres. In vivo pharmacokinetic experiments in preclinical drug development. Symeres. Accessed March 16, 2026. [Link]

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  • BioIVT. Pharmacokinetics - ADME In Vivo & PK Studies. BioIVT. Accessed March 16, 2026. [Link]

  • Nuvisan. In vitro DMPK studies for drug discovery. Nuvisan. Accessed March 16, 2026. [Link]

  • Pires, D.E.V., Blundell, T.L., Ascher, D.B. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. 2021;64(22):16384-16394. [Link]

  • Liederer, B. M., & Louttit, J. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. The AAPS journal. 2010;12(4), 589–597. [Link]

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  • Badwan, A., et al. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. Published November 10, 2024. [Link]

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Exploratory

An In-depth Technical Guide to Elucidating the Thermodynamic Properties of 4-Methylpentanimidamide Hydrochloride Binding

Abstract Introduction: The Significance of Thermodynamic Signatures in Drug Discovery In the landscape of modern drug discovery, the optimization of lead compounds is a multi-parameter challenge. While binding affinity (...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Significance of Thermodynamic Signatures in Drug Discovery

In the landscape of modern drug discovery, the optimization of lead compounds is a multi-parameter challenge. While binding affinity (KD) has traditionally been a primary focus, a deeper understanding of the thermodynamic forces driving complex formation is increasingly recognized as critical for success.[1][2] The free energy of binding (ΔG) is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS).[3] A detailed characterization of this "thermodynamic signature" provides invaluable insights into the nature of the molecular interactions at play.[1][4]

  • Enthalpically-driven binding (favorable ΔH) often suggests strong, specific interactions such as hydrogen bonds and van der Waals forces.[1]

  • Entropically-driven binding (favorable TΔS) is frequently associated with the hydrophobic effect, where the release of ordered water molecules from binding surfaces drives the interaction.[1][4]

This guide will utilize 4-methylpentanimidamide hydrochloride as a model compound. Its amidine functional group is a common motif in enzyme inhibitors, particularly those targeting serine proteases, where it can mimic the side chains of arginine or lysine.[5][6][7] For the purposes of this guide, we will consider its interaction with a hypothetical serine protease, "Target-SP." By dissecting the binding of this compound to Target-SP, we will illustrate a best-practice workflow for obtaining a comprehensive thermodynamic and kinetic profile.

Strategic Workflow for Comprehensive Binding Analysis

A multi-faceted approach, leveraging the strengths of orthogonal biophysical techniques, is essential for a thorough characterization of a ligand-protein interaction. Our proposed workflow integrates Thermal Shift Assay (TSA) for initial screening and validation of binding, followed by Surface Plasmon Resonance (SPR) for detailed kinetic analysis, and finally, Isothermal Titration Calorimetry (ITC) for a complete thermodynamic profile.

Binding_Analysis_Workflow cluster_0 Phase 1: Initial Screening & Validation cluster_1 Phase 2: Kinetic Characterization cluster_2 Phase 3: Thermodynamic Profiling TSA Thermal Shift Assay (TSA) (Target Engagement) SPR Surface Plasmon Resonance (SPR) (ka, kd, KD) TSA->SPR Confirm Binding & Proceed ITC Isothermal Titration Calorimetry (ITC) (KD, ΔH, ΔS, n) SPR->ITC In-depth Thermodynamics

Figure 1: A strategic workflow for comprehensive ligand binding analysis.

Methodologies and Experimental Protocols

Phase 1: Thermal Shift Assay (TSA) for Target Engagement

TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to confirm direct binding of a ligand to a target protein.[8][9][10] The principle lies in the observation that ligand binding often stabilizes the protein structure, leading to an increase in its melting temperature (Tm).[11][12] This change in Tm (ΔTm) is monitored using a fluorescent dye that binds to exposed hydrophobic regions of the unfolding protein.[10][13]

  • Protein and Ligand Preparation:

    • Prepare Target-SP to a final concentration of 2 µM in a suitable assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a 10 mM stock solution of 4-methylpentanimidamide hydrochloride in the same assay buffer. Create a dilution series to achieve final assay concentrations ranging from 1 µM to 1 mM.

  • Assay Plate Setup:

    • On a 96- or 384-well PCR plate, add the fluorescent dye (e.g., SYPRO Orange) to each well at the manufacturer's recommended final concentration.

    • Add Target-SP to each well.

    • Add the diluted 4-methylpentanimidamide hydrochloride or buffer control to the respective wells. The final volume in each well should be consistent (e.g., 20 µL).

  • Data Acquisition:

    • Seal the plate and centrifuge briefly to remove any bubbles.

    • Place the plate in a real-time PCR instrument.

    • Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute.

    • Monitor fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate the melting curves.

    • The Tm is the inflection point of the sigmoidal curve, which can be accurately determined by calculating the first derivative of the curve.[14][15]

    • Calculate the ΔTm by subtracting the Tm of the protein-only control from the Tm of the protein in the presence of the ligand.

A significant positive ΔTm provides strong evidence of direct binding and target engagement. The magnitude of the shift can, in some cases, correlate with the affinity of the ligand.[11]

CompoundConcentration (µM)Tm (°C)ΔTm (°C)
Target-SP (Control)052.3-
4-methylpentanimidamide hydrochloride1054.11.8
4-methylpentanimidamide hydrochloride10057.85.5
4-methylpentanimidamide hydrochloride100060.27.9

Table 1: Representative TSA data for the binding of 4-methylpentanimidamide hydrochloride to Target-SP.

Phase 2: Surface Plasmon Resonance (SPR) for Kinetic Characterization

SPR is a powerful, label-free technique that provides real-time data on the kinetics of molecular interactions.[16][17] It measures changes in the refractive index at the surface of a sensor chip where one molecule (the ligand) is immobilized, and the other (the analyte) flows over the surface.[17][18] This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[18][19]

  • Sensor Chip Preparation and Protein Immobilization:

    • Choose an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize Target-SP onto the surface by injecting the protein solution (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5). The amount of immobilized protein should be optimized to avoid mass transport limitations.[20]

    • Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.

  • Binding Analysis:

    • Prepare a series of concentrations of 4-methylpentanimidamide hydrochloride in a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Inject the analyte solutions over the sensor surface at a constant flow rate, starting with the lowest concentration. Include buffer-only injections for double referencing.

    • Monitor the change in response units (RU) over time. Each injection cycle consists of an association phase (analyte flowing over the surface) and a dissociation phase (running buffer flowing over the surface).

    • Between cycles, a regeneration step (e.g., a short pulse of low pH glycine) may be necessary to remove any remaining bound analyte.

  • Data Analysis:

    • Subtract the response from the reference flow cell and the buffer-only injections from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine ka and kd.

    • Calculate KD from the ratio of kd/ka. Alternatively, KD can be determined from a steady-state affinity analysis by plotting the response at equilibrium against the analyte concentration.[21]

SPR_Sensorgram cluster_0 y_axis Response (RU) x_axis Time (s) A Association (ka) B Equilibrium C Dissociation (kd) data

Figure 2: A representative SPR sensorgram illustrating the different phases of binding.

SPR provides a wealth of information beyond just affinity. The kinetic rate constants offer insights into the binding mechanism. A fast ka and a slow kd, for example, indicate a rapid binding event followed by a stable complex, which is often a desirable characteristic for a drug candidate.

ParameterValueUnit
ka1.5 x 105M-1s-1
kd3.0 x 10-3s-1
KD20nM

Table 2: Representative kinetic and affinity data for the binding of 4-methylpentanimidamide hydrochloride to Target-SP obtained from SPR.

Phase 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is the gold standard for measuring the thermodynamics of binding interactions.[22] It directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the binding affinity (KD), binding enthalpy (ΔH), and stoichiometry (n) in a single experiment.[3][23][24] The binding entropy (ΔS) can then be calculated using the relationship ΔG = ΔH - TΔS, where ΔG = -RTln(KA) and KA = 1/KD.

  • Sample Preparation:

    • This is a critical step for high-quality ITC data. Both the protein (in the cell) and the ligand (in the syringe) must be in the exact same buffer to minimize heats of dilution.[3][25] Dialysis or buffer exchange is highly recommended.

    • Degas the samples immediately before the experiment to prevent air bubbles.

    • Determine the accurate concentrations of both protein and ligand.

  • Instrument Setup and Experiment Execution:

    • Thoroughly clean the sample cell and syringe.[26]

    • Load the Target-SP solution (e.g., 10-20 µM) into the sample cell and the 4-methylpentanimidamide hydrochloride solution (e.g., 100-200 µM, typically 10-fold higher than the cell concentration) into the injection syringe.[27]

    • Set the experimental temperature (e.g., 25 °C) and allow the system to equilibrate.

    • Perform a series of small, sequential injections of the ligand into the protein solution. The heat change after each injection is measured.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: n, KD, and ΔH.

    • Calculate ΔG and ΔS from the fitted parameters.

ITC_Data_Analysis cluster_0 Raw Data cluster_1 Processed Data cluster_2 Fitted Parameters Raw Raw Thermogram (Heat Pulses) Isotherm Binding Isotherm (ΔH vs. Molar Ratio) Raw->Isotherm Integration Params Thermodynamic Parameters (KD, ΔH, ΔS, n) Isotherm->Params Model Fitting

Figure 3: The process of ITC data analysis from the raw thermogram to the final thermodynamic parameters.

The thermodynamic signature obtained from ITC provides a deep understanding of the forces driving the interaction.

ParameterValueUnitInterpretation
n (Stoichiometry)1.05-Confirms a 1:1 binding model.
KD22nMIn good agreement with SPR data.
ΔH (Enthalpy)-8.5kcal/molFavorable enthalpic contribution, suggesting strong hydrogen bonding and/or van der Waals interactions.
-TΔS (Entropy)-2.1kcal/molUnfavorable entropic contribution, possibly due to conformational restriction of the ligand and/or protein upon binding.
ΔG (Free Energy)-10.6kcal/molOverall favorable binding free energy.

Table 3: Representative thermodynamic data for the binding of 4-methylpentanimidamide hydrochloride to Target-SP obtained from ITC.

In this example, the binding of 4-methylpentanimidamide hydrochloride to Target-SP is enthalpically driven. The favorable enthalpy change overcomes the unfavorable entropy change, resulting in a high-affinity interaction. This suggests that the optimization of specific, directional interactions could be a fruitful strategy for improving the potency of this compound series.

Synthesizing the Data: A Holistic View of the Interaction

By integrating the results from TSA, SPR, and ITC, we can construct a comprehensive profile of the 4-methylpentanimidamide hydrochloride-Target-SP interaction:

  • TSA confirmed direct target engagement with a significant, concentration-dependent increase in the thermal stability of Target-SP.

  • SPR revealed the kinetics of the interaction , showing a rapid association and a slow dissociation, leading to a high-affinity KD of 20 nM. This kinetic profile is often desirable for sustained target inhibition.

  • ITC provided the complete thermodynamic signature , confirming the 1:1 stoichiometry and a KD of 22 nM, which corroborates the SPR data. Crucially, it revealed that the high affinity is driven by a favorable enthalpy change, which outweighs an unfavorable entropic contribution.

This detailed understanding can guide further drug development efforts. For instance, medicinal chemists could focus on modifications to the 4-methylpentanimidamide hydrochloride scaffold that enhance the existing hydrogen bonding network or introduce new favorable interactions to further improve the binding enthalpy.

Conclusion

The characterization of the thermodynamic properties of ligand-protein binding is a cornerstone of modern drug discovery. A strategic, multi-technique approach as outlined in this guide, employing TSA, SPR, and ITC, provides a rich, multi-dimensional understanding of the interaction that goes far beyond a simple affinity measurement. By elucidating the kinetic and thermodynamic driving forces, researchers can make more informed decisions in the selection and optimization of lead compounds, ultimately increasing the probability of success in developing novel and effective therapeutics.

References

  • A Look at Ligand Binding Thermodynamics in Drug Discovery. (n.d.). Universidad de Zaragoza. Retrieved March 15, 2026, from [Link]

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  • Bio-Rad Laboratories. (n.d.). Large and Small Molecule Screening by SPR. Retrieved March 15, 2026, from [Link]

  • Slavkovic, S., & Johnson, P. E. (2018). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Aptamers, 2(1), 45-51.
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  • Navratilova, I., & Hopkins, A. L. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Analytical Biochemistry, 340(2), 316-327.
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  • Keserű, G. M., & Swinney, D. C. (Eds.). (2015). Thermodynamics of Drug Binding. John Wiley & Sons.
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  • Al-Hussain, S. A., et al. (2023). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Journal of Molecular Structure, 1286, 135541.
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  • Bio-Rad Laboratories. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. Retrieved March 15, 2026, from [Link]

  • Geschwindner, S., et al. (2015). Ligand Binding Thermodynamics in Drug Discovery: Still a Hot Tip? Journal of Medicinal Chemistry, 58(16), 6321-6335.
  • AFFINImeter. (2016, June 3). 5 Tips to optimize your ITC experiments for kinetic analysis. Retrieved March 15, 2026, from [Link]

  • Slavkovic, S., & Johnson, P. E. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Aptamers, 2(1), 45-51.
  • Wikipedia. (n.d.). Thermal shift assay. Retrieved March 15, 2026, from [Link]

  • Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved March 15, 2026, from [Link]

  • CACHE. (n.d.). UNDERSTANDING SPR DATA. Retrieved March 15, 2026, from [Link]

  • T-Bio Info. (n.d.). Thermodynamics of Ligand-Protein Interactions: Implications for Molecular Design. Retrieved March 15, 2026, from [Link]

  • Malvern Panalytical. (2019, February 19). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 2. Retrieved March 15, 2026, from [Link]

  • Tran, T. H., et al. (2019). TSA-CRAFT: A Free Software for Automatic and Robust Thermal Shift Assay Data Analysis. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(5), 557-564.
  • Eurofins Discovery. (n.d.). Characterization of Biologics for Affinity and Kinetics. Retrieved March 15, 2026, from [Link]

  • Aragen Bioscience. (n.d.). Binding Affinity and Kinetics by SPR. Retrieved March 15, 2026, from [Link]

  • Li, Y., et al. (2025). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Molecules, 30(8), 1735.
  • ICE Bioscience. (n.d.). Thermal Shift Assay (TSA). Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). Typical thermal stability assay (TSA) data using external fluorescent dye. Retrieved March 15, 2026, from [Link]

  • Tran, T. H., et al. (2019). TSA-CRAFT: A Free Software for Automatic and Robust Thermal Shift Assay Data Analysis. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(5), 557-564.
  • CD BioSciences. (n.d.). Thermal Shift Assay (TSA). Retrieved March 15, 2026, from [Link]

  • Schön, A., et al. (2011). Some Binding-Related Drug Properties are Dependent on Thermodynamic Signature. Chemical biology & drug design, 77(3), 161-165.
  • Talhout, R., et al. (2001). Thermodynamic analysis of binding of p-substituted benzamidines to trypsin. European journal of biochemistry, 268(6), 1588-1596.

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Protocols & Analytical Methods

Method

4-methylpentanimidamide hydrochloride as a protease inhibitor in cell culture

An in-depth guide to the application of 4-methylpentanimidamide hydrochloride as a putative protease inhibitor in cell culture environments. Introduction: The Role of Amidine-Based Compounds in Protease Inhibition Protea...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the application of 4-methylpentanimidamide hydrochloride as a putative protease inhibitor in cell culture environments.

Introduction: The Role of Amidine-Based Compounds in Protease Inhibition

Proteases are a ubiquitous class of enzymes that catalyze the cleavage of peptide bonds in proteins and are essential for numerous physiological processes. However, their uncontrolled activity during in vitro cell culture and protein extraction can lead to the degradation of target proteins, compromising experimental outcomes. The introduction of protease inhibitors is a standard and critical step in preserving protein integrity.

Amidine-containing compounds represent a significant class of protease inhibitors, primarily targeting serine proteases.[1] The defining feature of these molecules is the amidinium group, which is typically protonated at physiological pH. This positive charge allows it to mimic the side chains of arginine and lysine, which are the natural substrates for many serine proteases like trypsin, thrombin, and plasmin.[2] This structural mimicry enables amidine compounds to act as competitive inhibitors, binding to the S1 pocket of the protease's active site and preventing substrate binding and subsequent catalysis.[1][2]

While aromatic amidines like benzamidine are well-characterized and widely used, the properties of aliphatic imidamide hydrochlorides, such as 4-methylpentanimidamide hydrochloride, are less documented in publicly available literature. This document, therefore, serves as a comprehensive application guide based on the established principles of small molecule amidine-based protease inhibitors, providing a framework for researchers to effectively utilize and validate 4-methylpentanimidamide hydrochloride in their cell culture workflows.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of 4-methylpentanimidamide hydrochloride is presented in the table below. This information is essential for the accurate preparation of stock solutions.

PropertyValueSource
Chemical Formula C₆H₁₅ClN₂[3]()
Molecular Weight 150.65 g/mol [3]()
Recommended Solvent Water, PBS, Cell Culture MediaGeneral laboratory practice
Storage of Powder Room TemperatureGeneral laboratory practice
Storage of Stock Solution -20°C or -80°CGeneral laboratory practice

Proposed Mechanism of Action

Based on its chemical structure, 4-methylpentanimidamide hydrochloride is hypothesized to function as a competitive inhibitor of serine proteases. The protonated imidamide group is expected to interact with the negatively charged aspartate residue (Asp189) in the S1 specificity pocket of trypsin-like serine proteases, thereby blocking substrate access to the catalytic triad (Ser195, His57, Asp102).

G cluster_0 Serine Protease Active Site Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) Substrate_Binding_Site Substrate Binding Site Catalytic_Triad->Substrate_Binding_Site Catalysis S1_Pocket S1 Specificity Pocket (Asp189) S1_Pocket->Substrate_Binding_Site Specificity Product Cleaved Peptides Substrate_Binding_Site->Product Cleavage Inhibitor 4-Methylpentanimidamide (Protonated Imidamide Group) Inhibitor->S1_Pocket Competitively Binds to Inhibitor->Product Prevents Cleavage Natural_Substrate Natural Substrate (Arginine/Lysine) Natural_Substrate->S1_Pocket Binds to

Caption: Proposed competitive inhibition mechanism.

Experimental Protocols

The following protocols provide a comprehensive framework for the evaluation and application of 4-methylpentanimidamide hydrochloride in a cell culture setting.

Protocol 1: Preparation of Stock and Working Solutions

This protocol describes the preparation of a stock solution and its subsequent dilution to a working concentration in cell culture medium.

Materials:

  • 4-methylpentanimidamide hydrochloride powder

  • Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for the cell line

Procedure for Preparing a 100 mM Stock Solution:

  • Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, the required mass is: 150.65 g/mol * 0.1 mol/L * 0.001 L = 0.015065 g = 15.07 mg

  • Weighing the compound: In a sterile microcentrifuge tube, accurately weigh out approximately 15.07 mg of 4-methylpentanimidamide hydrochloride powder.

  • Dissolving the compound: Add 1 mL of sterile water or PBS to the microcentrifuge tube.

  • Mixing: Vortex the tube until the compound is completely dissolved.

  • Sterilization and Storage: Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Aliquot into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Procedure for Preparing Working Solutions:

  • Dilution into cell culture medium: The stock solution should be diluted directly into the pre-warmed cell culture medium to the desired final concentration immediately before use.

  • Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (water or PBS) as the experimental conditions without the inhibitor.

Protocol 2: Determining the Optimal Working Concentration using a Cell Viability Assay

It is crucial to determine the optimal, non-toxic working concentration of 4-methylpentanimidamide hydrochloride for your specific cell line. The MTT assay is a common method for assessing cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • 4-methylpentanimidamide hydrochloride working solutions (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., isopropanol with 0.04 N HCl)

  • Plate reader

Experimental Workflow:

G Start Seed cells in a 96-well plate Incubate_24h Incubate for 24 hours Start->Incubate_24h Add_Inhibitor Add serial dilutions of 4-methylpentanimidamide hydrochloride Incubate_24h->Add_Inhibitor Incubate_Xh Incubate for desired duration (e.g., 24-72h) Add_Inhibitor->Incubate_Xh Add_MTT Add MTT solution Incubate_Xh->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze Analyze data and determine IC50/non-toxic range Read_Absorbance->Analyze

Caption: Workflow for determining optimal concentration.

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of 4-methylpentanimidamide hydrochloride (e.g., from 0 µM to 1 mM). Include a vehicle control.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[4]

  • Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Plot the cell viability against the inhibitor concentration to determine the concentration that does not significantly affect cell viability.

Protocol 3: Assessing Protease Inhibition in Cell Lysates

This protocol outlines a general method to evaluate the efficacy of 4-methylpentanimidamide hydrochloride in preventing protein degradation in cell lysates.

Materials:

  • Cultured cells

  • Lysis buffer (e.g., RIPA buffer) with and without 4-methylpentanimidamide hydrochloride

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE equipment and reagents

  • Western blotting equipment and reagents

  • Antibody against a protein of interest known to be susceptible to degradation

Procedure:

  • Cell Lysis: Harvest cultured cells and divide them into two groups. Lyse one group with a lysis buffer containing the predetermined optimal concentration of 4-methylpentanimidamide hydrochloride. Lyse the second group with the lysis buffer alone (control).

  • Incubation: Incubate both lysates on ice for 30 minutes.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from both lysates onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody against your target protein, followed by an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and visualize the protein bands.

  • Analysis: Compare the intensity of the full-length target protein band between the treated and untreated lysates. A stronger band in the treated lysate indicates effective inhibition of proteolytic degradation.

Data Presentation: Hypothetical Experimental Layout

The following table provides an example of a 96-well plate layout for determining the optimal concentration of 4-methylpentanimidamide hydrochloride.

1 2 3 4 5 6 7 8 9 10 11 12
A 0 µM0 µM0 µM1 µM1 µM1 µM10 µM10 µM10 µM100 µM100 µM100 µM
B 0 µM0 µM0 µM1 µM1 µM1 µM10 µM10 µM10 µM100 µM100 µM100 µM
C 0 µM0 µM0 µM1 µM1 µM1 µM10 µM10 µM10 µM100 µM100 µM100 µM
D 250 µM250 µM250 µM500 µM500 µM500 µM750 µM750 µM750 µM1 mM1 mM1 mM
E 250 µM250 µM250 µM500 µM500 µM500 µM750 µM750 µM750 µM1 mM1 mM1 mM
F 250 µM250 µM250 µM500 µM500 µM500 µM750 µM750 µM750 µM1 mM1 mM1 mM
G No CellsNo CellsNo CellsNo CellsNo CellsNo CellsNo CellsNo CellsNo CellsNo CellsNo CellsNo Cells
H No CellsNo CellsNo CellsNo CellsNo CellsNo CellsNo CellsNo CellsNo CellsNo CellsNo CellsNo Cells

Troubleshooting

Problem Possible Cause Solution
Low cell viability at low inhibitor concentrations The compound may be more toxic to the specific cell line than anticipated.Perform a more detailed dose-response curve with smaller concentration increments.
Ineffective protease inhibition The concentration of the inhibitor is too low. The target proteases are not serine proteases.Increase the inhibitor concentration (if non-toxic). Use a broader-spectrum protease inhibitor cocktail.
Precipitation of the compound in culture medium The solubility limit has been exceeded.Ensure the stock solution is fully dissolved before dilution. Prepare fresh working solutions for each experiment.

Conclusion

While specific experimental data for 4-methylpentanimidamide hydrochloride is not extensively available, its chemical structure strongly suggests it functions as a competitive inhibitor of serine proteases. By following the principles and protocols outlined in this guide, researchers can systematically evaluate its efficacy and determine its optimal application in their specific cell culture systems to protect valuable protein samples from degradation.

References

  • Walker, T. S., & Geratz, J. D. (1984). Effect of synthetic protease inhibitors of the amidine type on cell injury by Rickettsia rickettsii. Antimicrobial agents and chemotherapy, 25(5), 582–585.
  • Al-Megrin, W. A., Al-Sadhan, N. A., & Metwally, A. A. (2023). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Journal of Infection and Public Health, 16(10), 1629-1640.
  • GE Healthcare. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens.
  • The Analytical Based Development Center. (n.d.). Protease Inhibitor & Reduction Agents.
  • Cygankiewicz, A., & Stürzebecher, J. (2011). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Expert opinion on drug discovery, 6(2), 145-56.
  • El-Gazzar, M., El-Gendy, M. A., & Ali, W. A. (2023). In Silico and In Vitro Evaluation of Some Amidine Derivatives as Hit Compounds towards Development of Inhibitors against Coronavirus Diseases. Molecules, 28(10), 4130.
  • Koyama, S., Yoshikawa, T., & Takai, Y. (1993). A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells. Japanese journal of cancer research, 84(6), 649–655.
  • G-Biosciences. (n.d.). Protease Inhibitor Cocktails. [Link]

  • Clemens, A., et al. (2010). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Journal of Enzyme Inhibition and Medicinal Chemistry, 25(5), 629-637.
  • Böttcher-Friebertshäuser, E., Klenk, H. D., & Garten, W. (2013). The Antiviral Potential of Host Protease Inhibitors. In Drug Discovery and Development. InTech.
  • Li, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 102875.
  • Roche. (n.d.). The Complete Guide for Protease Inhibition.

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Application

Application Notes and Protocols: Incorporating 4-Methylpentanimidamide Hydrochloride into Organic Synthesis Pathways

Abstract This document provides a comprehensive guide for research, and drug development scientists on the practical application of 4-methylpentanimidamide hydrochloride in modern organic synthesis. This versatile reagen...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for research, and drug development scientists on the practical application of 4-methylpentanimidamide hydrochloride in modern organic synthesis. This versatile reagent, bearing a reactive amidine functional group, serves as a pivotal building block for the construction of a wide array of nitrogen-containing heterocyclic compounds. Moving beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings of the reactions, providing a causal basis for experimental choices and offering robust, self-validating protocols. We will explore the synthesis of the title compound via the classic Pinner reaction and its subsequent utilization in the formation of substituted pyrimidines and other key heterocyclic cores.

Introduction and Physicochemical Profile

4-Methylpentanimidamide hydrochloride (CAS: 857809-07-5) is the salt form of the corresponding amidine. The protonated amidinium cation enhances the stability and shelf-life of the compound while often being the reactive species in acid-catalyzed cyclization reactions. The core value of this reagent lies in its ability to act as a potent binucleophile, providing a pre-functionalized N-C-N unit essential for the synthesis of various heterocycles that are prevalent in medicinal chemistry and materials science.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties and hazards is paramount for safe and effective laboratory practice. The following table summarizes key data for 4-methylpentanimidamide hydrochloride and related compounds.

PropertyValue / InformationSource(s)
Molecular Formula C₆H₁₅ClN₂[1]
Molecular Weight 150.65 g/mol [1]
Physical Form Solid (predicted)
Solubility Soluble in water.[2]
Storage Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.[3]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][4]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

Safety Protocol: Handling of 4-methylpentanimidamide hydrochloride should be performed in a well-ventilated fume hood.[5] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[3] In case of accidental contact, wash skin thoroughly with soap and water and flush eyes for at least 15 minutes.[5]

Core Synthetic Application: Preparation via the Pinner Reaction

The most direct and established method for synthesizing alkyl imidate hydrochlorides, and subsequently amidine hydrochlorides, is the Pinner reaction.[6][7] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. The resulting imidate salt (Pinner salt) is then converted to the amidine via ammonolysis.

The causality behind this choice is twofold: the starting materials, 4-methylpentanenitrile and an alcohol, are readily available, and the reaction proceeds with high fidelity under controlled, anhydrous conditions. The use of anhydrous HCl is critical, as any presence of water can lead to the hydrolysis of the nitrile or the intermediate imidate, forming undesired pentanamide or ester byproducts.[8]

Workflow for Synthesis of 4-Methylpentanimidamide Hydrochloride

cluster_pinner Part A: Pinner Salt Formation cluster_ammonolysis Part B: Ammonolysis cluster_workup Part C: Isolation Nitrile 4-Methylpentanenitrile Imidate Methyl 4-methylpentanimidate HCl (Pinner Salt Intermediate) Nitrile->Imidate HCl, 0-5 °C MeOH Anhydrous Methanol MeOH->Imidate HCl Anhydrous HCl (gas) HCl->Imidate Product 4-Methylpentanimidamide HCl (Final Product) Imidate->Product Low Temperature Ammonia Anhydrous Ammonia in Methanol Ammonia->Product Filtration Filtration Product->Filtration Wash Wash (Anhydrous Ether) Filtration->Wash Drying Drying (Vacuum) Wash->Drying

Caption: Workflow for the two-stage synthesis of the target amidine hydrochloride.

Protocol 2.1: Synthesis of 4-Methylpentanimidamide Hydrochloride

Materials:

  • 4-Methylpentanenitrile

  • Anhydrous Methanol

  • Anhydrous Diethyl Ether

  • Anhydrous Hydrogen Chloride (gas)

  • Anhydrous Ammonia (gas or as a solution in an anhydrous solvent)

Procedure:

  • Reaction Setup: Equip a three-necked, flame-dried, round-bottom flask with a magnetic stir bar, a gas inlet tube, a thermometer, and a drying tube (filled with calcium chloride).

  • Reagent Addition: Charge the flask with 4-methylpentanenitrile (1.0 eq) and anhydrous methanol (1.1 eq). Cool the mixture to 0-5 °C using an ice-salt bath.[8]

  • HCl Gas Introduction: Slowly bubble anhydrous HCl gas through the stirred solution. Maintain the temperature below 10 °C. The reaction is exothermic. Continue the HCl addition until the solution is saturated, typically observed by the cessation of gas absorption (approx. 4-6 hours).[8]

  • Pinner Salt Formation: Seal the flask and allow it to stand at a low temperature (e.g., 4 °C) for 48-72 hours. During this time, the methyl 4-methylpentanimidate hydrochloride (Pinner salt) will precipitate as a white crystalline solid.

  • Ammonolysis: Cool the suspension containing the Pinner salt to 0 °C. Introduce anhydrous ammonia (approx. 2.0-3.0 eq), either as a condensed gas or as a saturated solution in anhydrous methanol. This step must be performed slowly as it is highly exothermic.

  • Reaction Completion: Stir the reaction mixture at a low temperature for 12-24 hours. The progress can be monitored by taking a small aliquot, quenching it, and analyzing via TLC or GC-MS to observe the disappearance of the imidate intermediate.

  • Isolation: Collect the precipitated 4-methylpentanimidamide hydrochloride by filtration under an inert, dry atmosphere (e.g., nitrogen).

  • Purification: Wash the collected solid with cold, anhydrous diethyl ether to remove any soluble impurities. Dry the final product under vacuum to yield the pure amidine hydrochloride.

Application in Heterocyclic Synthesis: The Pyrimidine Core

Amidines are exceptionally useful for constructing pyrimidine rings, which are foundational scaffolds in numerous pharmaceuticals. The reaction typically involves the condensation of the amidine with a 1,3-dielectrophile, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.

Mechanism: Pyrimidine Formation

The reaction proceeds via a sequence of nucleophilic attack, cyclization, and dehydration. The amidine first attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular condensation to form a dihydropyrimidine intermediate, which then aromatizes upon elimination of water.

Amidine 4-Methylpentanimidamide (Free Base) Intermediate1 Initial Adduct Amidine->Intermediate1 Dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) Dicarbonyl->Intermediate1 Base Base (e.g., NaOEt) Base->Amidine Deprotonation Intermediate2 Cyclized Dihydropyrimidine Intermediate Intermediate1->Intermediate2 Intramolecular Condensation Product Substituted Pyrimidine Intermediate2->Product Dehydration (-H₂O) Water H₂O

Sources

Method

Application Notes &amp; Protocols: A Framework for Establishing In Vivo Dosing Regimens for Novel Imidamide Compounds, Featuring 4-methylpentanimidamide hydrochloride

A Note on Scientific Diligence: The following document provides a guiding framework for establishing in vivo dosing protocols for novel, uncharacterized chemical entities such as 4-methylpentanimidamide hydrochloride. As...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on Scientific Diligence: The following document provides a guiding framework for establishing in vivo dosing protocols for novel, uncharacterized chemical entities such as 4-methylpentanimidamide hydrochloride. As of the date of this publication, there is no established body of public research detailing the toxicological, pharmacokinetic (PK), or pharmacodynamic (PD) properties of 4-methylpentanimidamide hydrochloride. Therefore, presenting a specific, pre-validated dosing protocol would be scientifically unsound and contrary to ethical research practices.

This guide is designed for researchers, scientists, and drug development professionals to navigate the critical preliminary steps required to determine a safe and effective dosing regimen for a new chemical entity (NCE) from the imidamide class. The protocols outlined below are foundational and must be adapted based on emerging data for the specific compound under investigation.

Introduction: The Imidamide Scaffold and the Need for a Foundational Approach

The imidamide functional group is a structural feature present in various biologically active molecules, including compounds investigated as anti-trypanosomal agents and nitric oxide synthase inhibitors[1][2][3]. The introduction of novel imidamide derivatives into research pipelines necessitates a systematic and rigorous approach to preclinical evaluation. Without prior data, the primary objective is not to assume a dose, but to establish a safety profile from which all subsequent in vivo studies can be designed.

This document outlines a logical, multi-stage workflow, beginning with essential in vitro characterization and culminating in the design of initial in vivo pharmacokinetic and efficacy studies.

Part 1: Mandatory Preclinical Characterization & In Vitro Assessment

Before any in vivo administration, a thorough in vitro characterization is essential to inform starting doses and to understand the compound's basic properties.

Physicochemical Properties & Formulation

The first step is to understand the compound's solubility and stability, which dictates how it can be formulated for administration.

Protocol 1: Solubility & Formulation Development

  • Objective: To determine the solubility of 4-methylpentanimidamide hydrochloride in common preclinical vehicles.

  • Materials: 4-methylpentanimidamide hydrochloride powder, Sterile Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS, pH 7.4), 5% Dextrose in Water (D5W), Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), Tween 80.

  • Methodology:

    • Prepare serial dilutions of the compound in each vehicle, starting at a high concentration (e.g., 100 mg/mL).

    • Use a combination of vortexing and sonication to facilitate dissolution.

    • Visually inspect for particulates against a black and white background. The highest concentration with no visible particulates is the estimated solubility.

    • For promising vehicles (e.g., a saline/DMSO/Tween 80 mixture), assess stability at room temperature and 4°C for at least 24 hours to ensure the compound does not precipitate post-formulation.

  • Causality: An appropriate vehicle is critical for ensuring complete dissolution of the test article, which is necessary for accurate dosing and bioavailability. Using a vehicle in which the compound is poorly soluble can lead to dose variability, injection site reactions, and erroneous experimental outcomes. The hydrochloride salt form of the compound suggests potential aqueous solubility, which should be confirmed[4].

In Vitro Cytotoxicity Assessment

Determining the compound's toxicity against mammalian cells provides a crucial first estimate of its therapeutic index.

Protocol 2: Mammalian Cell Line Cytotoxicity Assay

  • Objective: To determine the 50% inhibitory concentration (IC50) of the compound on representative mammalian cell lines.

  • Materials: Human embryonic kidney cells (HEK293) and a relevant cancer cell line (e.g., HepG2, liver). Cell culture medium, fetal bovine serum (FBS), antibiotics, 96-well plates, and a cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®).

  • Methodology:

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare a 10-point, 3-fold serial dilution of 4-methylpentanimidamide hydrochloride in culture medium.

    • Treat the cells with the compound dilutions and incubate for 48-72 hours.

    • Measure cell viability using the chosen reagent and a plate reader.

    • Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

  • Causality & Interpretation: This assay establishes a baseline for the compound's intrinsic cytotoxicity. A high IC50 value (e.g., >30 µM) suggests lower basal toxicity, providing a wider safety margin for initial in vivo studies[5][6]. This data is the first step in building a safety profile before exposing a whole organism.

Table 1: Template for In Vitro Cytotoxicity Data
Cell Line IC50 (µM) after 72h exposure
HEK293[Insert Experimental Value]
HepG2[Insert Experimental Value]

Part 2: Acute Toxicity & Maximum Tolerated Dose (MTD) Determination

The MTD is the highest dose of a drug that does not cause unacceptable toxicity over a specified, short period. It is the most critical parameter for designing subsequent PK and efficacy studies.

Workflow for Preclinical In Vivo Protocol Development

G cluster_0 Phase 1: In Vitro Foundation cluster_1 Phase 2: In Vivo Safety & PK cluster_2 Phase 3: Efficacy Testing a Physicochemical Characterization (Protocol 1) c Acute Toxicity / MTD Study (Protocol 3) a->c Formulation Selection b In Vitro Cytotoxicity (Protocol 2) b->c Informs Starting Dose Range d Preliminary PK Study (Protocol 4) c->d Sets Safe Upper Dose Limit e Dose-Response Efficacy Study (Protocol 5) d->e Informs Dose Frequency & Levels G start Data Inputs data_inputs MTD Study Determines highest safe dose (e.g., 100 mg/kg) PK Study Determines half-life (e.g., 4 hours) decision Select Doses for Efficacy Study data_inputs->decision dosing_freq Dosing Frequency: Twice Daily (BID) (based on 4h half-life) data_inputs:s->dosing_freq Informs doses High Dose MTD or ~0.8x MTD (e.g., 80 mg/kg) Mid Dose ~0.3x MTD (e.g., 30 mg/kg) Low Dose ~0.1x MTD (e.g., 10 mg/kg) decision->doses

Caption: Decision-making process for selecting doses for an efficacy study.

References

  • Bobba, V., Li, Y., Afrin, M., et al. (2022). Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. Bioorganic & Medicinal Chemistry, 61, 116740. Available at: [Link]

  • da Silva, A. B., Trossini, G. G., de Almeida, L., et al. (2020). In Vitro and In Vivo Biological Effects of Novel Arylimidamide Derivatives against Trypanosoma cruzi. Antimicrobial Agents and Chemotherapy, 64(12), e01344-20. Available at: [Link]

  • Carrión, M. D., Vistoli, G., & Entrena, A. (2021). Synthesis, bioevaluation and docking studies of new imidamide derivatives as nitric oxide synthase inhibitors. Bioorganic & Medicinal Chemistry, 44, 116294. Available at: [Link]

  • Bobba, V., Li, Y., Afrin, M., et al. (2022). Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. PubMed, Bioorg Med Chem. 2022 May 1:61:116740. Available at: [Link]

  • PubChem, National Institutes of Health. 3-Methylpentanimidamide hydrochloride. Available at: [Link]

  • NextSDS. 4-methylpentanimidamide — Chemical Substance Information. Available at: [Link]

  • University of Kentucky Research. Recommended Anesthesia for Some Laboratory Animal Species. Available at: [Link]

  • Van Nueten, J. M., Van Daele, P. G., & Janssen, P. A. (1988). General pharmacology of the four gastrointestinal motility stimulants bethanechol, metoclopramide, trimebutine, and cisapride. PubMed. Available at: [Link]

  • Vanover, K. E., Harvey, S. C., & Davis, R. E. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8. Available at: [Link]

  • NextSDS. 2-methylpentanimidamide hydrochloride — Chemical Substance Information. Available at: [Link]

  • Ihara, M., Okajima, H., & Matsuda, K. (2010). Biological activities of nitromethylene analogues of imidacloprid with a 4,5-dimethylated imidazolidine ring. Journal of Pesticide Science, 35(3), 324-329. Available at: [Link]

  • Nagai, H., Ono, H., & Fukuda, H. (1988). Pharmacological Studies of the New Centrally Acting Muscle Relaxant 4'-ethyl-2-methyl-3-pyrrolidinopropiophenone Hydrochloride. PubMed. Available at: [Link]

  • Hollingworth, R. M. (1976). Chemistry, biological activity, and uses of formamidine pesticides. Environmental Health Perspectives, 14, 57-69. Available at: [Link]

  • Striessnig, J., Ortner, N. J., & Pinggera, A. (2015). Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study. PLOS One, 10(9), e0137537. Available at: [Link]

  • Marti, M., De-Giorgio, F., & Arfè, R. (2020). In vitro and in vivo pharmacological characterization of the synthetic opioid MT-45. Neuropharmacology, 171, 108110. Available at: [Link]

  • QuickSheet.xlsx. (2025). General Information.
  • Hassan, M., Eliasson, L., & Gao, Y. (2025). Pharmacokinetics and Toxicity of Dimethylacetamide and Its Metabolite in Pediatric Patients Treated With High Dose Intravenous Busulphan. Clinical and Translational Science. Available at: [Link]

  • Busch, U., Püchler, K., & von Unruh, G. E. (1990). Pharmacokinetics of picumast dihydrochloride and its active metabolites M1 and M2 in humans. Arzneimittelforschung, 40(6), 663-9. Available at: [Link]

  • El-Banna, H. A., & El-Zorba, H. Y. (1990). Pharmacokinetics of sulfadimidine and its N4-acetyl metabolite in healthy and diseased rabbits infected with Pasteurella multocida. Journal of Veterinary Pharmacology and Therapeutics, 13(2), 192-7. Available at: [Link]

  • Liaqat, H., Riaz, A., & Asad, M. H. H. B. (2023). Pharmacological and toxicological evaluation of methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxoide against haloperidol induced Parkinson like symptoms in animal model: In-vitro and in-vivo studies. Toxicology and Applied Pharmacology, 477, 116678. Available at: [Link]

  • Seifritz, E., Baumann, P., & Müller, M. J. (2004). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. Pharmacopsychiatry, 37(4), 180-8. Available at: [Link]

  • Perera, M. A., Yin, D., & Wu, D. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Xenobiotica, 34(3), 273-80. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: Strategic Preparation of Assay Buffers Containing 4-Methylpentanimidamide Hydrochloride for Enhanced Reproducibility

An Application Guide by Senior Application Scientist, Gemini Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the meticulous preparation of aqueous...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide by Senior Application Scientist, Gemini

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the meticulous preparation of aqueous assay buffers containing 4-methylpentanimidamide hydrochloride. The reproducibility and accuracy of any biochemical or cell-based assay are fundamentally dependent on the quality and consistency of the buffer system used.[1] This guide moves beyond a simple recitation of steps to elucidate the critical scientific principles underpinning buffer component selection, pH management, and the handling of the active compound. We will address the chemical properties of 4-methylpentanimidamide hydrochloride, outline a universal protocol for buffer preparation, and detail essential quality control measures to ensure experimental integrity.

Foundational Knowledge: Compound and Buffer Systems

Physicochemical Properties of 4-Methylpentanimidamide Hydrochloride

Understanding the characteristics of 4-methylpentanimidamide hydrochloride is the first step in designing a suitable buffer system. As a hydrochloride salt, the compound is expected to have enhanced solubility in aqueous solutions, a desirable trait for buffer preparation.[2]

Table 1: Properties of 4-Methylpentanimidamide

Property Value Source
Chemical Name 4-methylpentanimidamide [3]
CAS Number 857809-03-1 [3]
Molecular Formula C₆H₁₄N₂ [3]

| Form (as Hydrochloride) | Typically a solid |[4][5] |

The stability of the compound can be influenced by pH and temperature, a common characteristic for molecules with amine functionalities.[2][6] Therefore, the buffer's primary role is to maintain a stable pH environment to ensure the compound's structural integrity and activity throughout the experiment.[7]

Core Principles of Assay Buffer Selection

A buffer's purpose is to resist changes in pH, which is critical for maintaining the structure and function of proteins, enzymes, and other biological molecules.[8] The selection of an appropriate buffering agent is paramount and should be guided by the desired experimental pH.[1][9] The ideal buffer has a pKa value close to the target pH, as this is where its buffering capacity is maximal.[10]

Table 2: Common Biological Buffers and Their Properties

Buffer System pKa (at 25°C) Optimal pH Range Key Considerations
Phosphate (PBS) 7.2 6.0 - 8.0 Can precipitate with divalent cations (Ca²⁺, Mg²⁺); low temperature dependence.[9][11][12]
Tris 8.1 7.0 - 9.0 pH is highly sensitive to temperature changes; can interact with certain enzymes.[9][10][11]
HEPES 7.5 6.8 - 8.2 Zwitterionic buffer with minimal ion binding; widely used in cell culture.[11][13]

| MES | 6.1 | 5.5 - 7.0 | A "Good's" buffer, useful for assays requiring a lower pH range.[13] |

The Role of Buffer Additives

Assay buffers often contain more than just the buffering agent. Additives are included to stabilize proteins, control ionic strength, or prevent non-specific interactions.[14]

Table 3: Common Assay Buffer Additives

Additive Typical Concentration Purpose
Salts (e.g., NaCl, KCl) 50 - 150 mM Maintain ionic strength and protein solubility.[14]
Detergents (e.g., Tween-20) 0.005 - 0.1% Reduce non-specific binding and protein aggregation.[11][14]
Reducing Agents (e.g., DTT, BME) 1 - 5 mM Prevent oxidation of cysteine residues in proteins.[14][15]

| Chelators (e.g., EDTA) | 1 - 2 mM | Chelate divalent metal ions that may be required by interfering enzymes like nucleases.[7][14] |

Experimental Protocols and Workflows

The following protocols are designed to be a self-validating system, emphasizing precision at each stage to ensure the final buffer meets the required specifications.

Overall Buffer Preparation Workflow

The entire process, from initial calculation to final storage, follows a logical sequence. Adhering to this workflow minimizes errors and promotes consistency.

G cluster_prep Preparation Phase cluster_adjust Adjustment & Finalization Phase cluster_qc QC & Storage Phase Calc 1. Calculate Component Masses/Volumes Weigh 2. Accurately Weigh Buffer Components & Dissolve Calc->Weigh pH 4. Adjust pH with Calibrated Meter Weigh->pH Stock 3. Prepare Concentrated Stock of Compound Add 5. Add Compound Stock to Final Buffer Stock->Add pH->Add Volume 6. Bring to Final Volume with Solvent Add->Volume Filter 7. Sterile Filter (0.22 µm) Volume->Filter Store 8. Label Clearly & Store Appropriately Filter->Store

Caption: General workflow for preparing assay buffers.

Protocol: Preparation of a Concentrated Stock Solution

To avoid directly weighing small quantities of 4-methylpentanimidamide hydrochloride and to mitigate solubility issues, preparing a concentrated stock solution is the recommended best practice.[4]

Materials:

  • 4-methylpentanimidamide hydrochloride powder

  • High-purity solvent (e.g., sterile deionized water, DMSO, or ethanol)

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

Procedure:

  • Calculate Mass: Determine the mass of 4-methylpentanimidamide hydrochloride needed to create a stock solution of a desired concentration (e.g., 10 mM or 100 mM).

  • Weigh Compound: Accurately weigh the calculated mass of the compound using a calibrated balance.

  • Dissolve: Add the powder to a volumetric flask. Add approximately 80% of the final volume of the chosen solvent. If using an organic solvent like DMSO, ensure the compound is fully dissolved before adding any aqueous solution.[4]

  • Bring to Volume: Once fully dissolved, add the solvent to reach the final desired volume. Mix thoroughly.

Protocol: General Preparation of the Final Assay Buffer

This protocol describes the assembly of the final working buffer using the prepared stock solution.

Materials:

  • Buffer components (e.g., HEPES, NaCl)

  • High-purity deionized water

  • Concentrated acid (e.g., HCl) and base (e.g., NaOH) for pH adjustment

  • Calibrated pH meter

  • Graduated cylinders and beakers

  • Stir plate and stir bar

  • 4-methylpentanimidamide hydrochloride stock solution

Procedure:

  • Prepare Buffer Base: In a beaker, dissolve all dry buffer components (buffering agent, salts, etc.) in approximately 80-90% of the final desired volume of deionized water.[1] Allow the solution to mix thoroughly on a stir plate.

  • Calibrate pH Meter: Calibrate the pH meter immediately before use with at least two standard buffers (e.g., pH 7.0 and 4.0/10.0).[8][16]

  • Adjust pH: Place the calibrated electrode into the buffer solution. Slowly add small increments of concentrated acid or base to adjust the pH to the target value.[16] Wait for the reading to stabilize after each addition. This prevents overshooting the target pH.

  • Add Active Compound: Once the target pH is achieved, add the required volume of the 4-methylpentanimidamide hydrochloride stock solution to the buffer.

  • Final Volume Adjustment: Transfer the solution to a graduated cylinder or volumetric flask. Add deionized water to reach the final desired volume and mix well.

  • Final QC and Sterilization: Re-check the pH to ensure it has not drifted. If the assay requires sterile conditions, filter the final buffer through a 0.22 µm sterile filter.

  • Label and Store: Label the bottle clearly with the buffer name, pH, concentration of all components, preparation date, and your initials. Store at 4°C unless otherwise specified.

Quality Control and Best Practices

Reproducibility is built upon a foundation of rigorous quality control.

pH Meter Calibration: A Non-Negotiable Step

An inaccurate pH measurement will lead to a faulty buffer and unreliable experimental data.[8] The calibration process ensures the meter's accuracy.

G Start Start Rinse1 Rinse Electrode with DI Water Start->Rinse1 Cal7 Immerse in pH 7.0 Buffer & Calibrate Rinse1->Cal7 Rinse2 Rinse Electrode with DI Water Cal7->Rinse2 Cal4_10 Immerse in pH 4.0 or 10.0 Buffer & Calibrate Rinse2->Cal4_10 Rinse3 Rinse Electrode with DI Water Cal4_10->Rinse3 Ready Ready for Use Rinse3->Ready

Caption: Standard two-point pH meter calibration workflow.

Buffer Storage and Stability
  • Temperature: Most standard buffers are stored at 4°C to inhibit microbial growth. However, always prepare buffers at the temperature at which the assay will be performed, as the pKa of some buffers (especially Tris) is temperature-dependent.[8][10]

  • Contamination: Visually inspect buffers for any signs of microbial growth or precipitation before each use. Discard if any contamination is observed.

  • Shelf Life: The stability of the final buffer depends on its components. Buffers containing biological molecules or reducing agents have a shorter shelf life. For buffers containing 4-methylpentanimidamide hydrochloride, it is advisable to prepare them fresh or use them within 1-2 weeks when stored at 4°C, unless stability studies indicate otherwise.

Conclusion

The preparation of an assay buffer is a fundamental laboratory skill that directly impacts the quality of scientific data. By understanding the properties of 4-methylpentanimidamide hydrochloride, applying core principles of buffer chemistry, and adhering to meticulous preparation and quality control protocols, researchers can create stable and reliable buffer systems. This attention to detail ensures that experimental outcomes are a true reflection of the biological processes under investigation, rather than artifacts of a poorly prepared reagent.

References

  • Unknown. preparation of buffer. [Link]

  • G-Biosciences. (2018). Role of additives in cell lysis. [Link]

  • NanoTemper Technologies. Assay buffer composition. [Link]

  • Hengyuan Fine Chemical. (2025). Buffer Selection Guide: Optimal Choices for Various Applications. [Link]

  • NextSDS. 4-methylpentanimidamide — Chemical Substance Information. [Link]

  • Mettler Toledo. Buffer Preparation – Solutions, Calculation & Solving Common Problems. [Link]

  • Astor Scientific. (2026). Buffer Solution Preparation: An Essential Skill for Researchers. [Link]

  • NextSDS. 4-amino-N,4-dimethylpentanamide hydrochloride — Chemical Substance Information. [Link]

  • PMC. Universal buffers for use in biochemistry and biophysical experiments. [Link]

  • PubChem. 2-Amino-4-methylpentanamide hydrochloride. [Link]

  • PubChem. 4-Methylpentan-1-amine hydrochloride. [Link]

  • NanoTemper Technologies. Buffer Additive Peaks. [Link]

  • PubMed. (2001). Stability of 4-DMAP in solution. [Link]

  • PubChem. 3-Methylpentanimidamide hydrochloride. [Link]

  • Semantic Scholar. (2014). Product Information. [Link]

  • ResearchGate. Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. [Link]

  • PubMed. (2014). Stability of i.v. admixture containing metoclopramide, diphenhydramine hydrochloride, and dexamethasone sodium phosphate in 0.9% sodium chloride injection. [Link]

  • ResearchGate. (2016). Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. [Link]

Sources

Method

use of 4-methylpentanimidamide hydrochloride in amidine derivative synthesis

Application Note: 4-Methylpentanimidamide Hydrochloride in the Synthesis of Pyrimidin-4-one Derivatives for APJ Receptor Agonist Discovery Executive Brief In modern drug discovery, aliphatic amidines are indispensable bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Methylpentanimidamide Hydrochloride in the Synthesis of Pyrimidin-4-one Derivatives for APJ Receptor Agonist Discovery

Executive Brief

In modern drug discovery, aliphatic amidines are indispensable building blocks for constructing complex nitrogenous heterocycles. 4-Methylpentanimidamide hydrochloride (CAS: 857809-07-5) is a highly versatile precursor utilized extensively in the synthesis of highly substituted pyrimidines. This application note provides a comprehensive, self-validating protocol for utilizing 4-methylpentanimidamide hydrochloride in the Pinner pyrimidine synthesis. Specifically, we detail its condensation with β-keto esters to generate pyrimidin-4-one derivatives—a core scaffold recently patented for the development of novel APJ (apelin) receptor agonists [1].

Chemical Profile & Mechanistic Rationale

Amidines are inherently prone to hydrolysis and self-condensation under ambient conditions. Consequently, 4-methylpentanimidamide is supplied and stored as a stable hydrochloride salt. To utilize it in nucleophilic additions, the free amidine must be liberated in situ using a carefully selected base.

The synthesis of pyrimidin-4-ones from this amidine relies on the classical Pinner Pyrimidine Synthesis [2]. The reaction is governed by the following mechanistic causality:

  • In Situ Liberation: A base (e.g., Sodium Ethoxide) deprotonates the amidine hydrochloride, rendering the terminal nitrogen atoms highly nucleophilic.

  • Initial Condensation: The free amidine attacks the most electrophilic center of the β-keto ester (the ketone carbonyl), forming a transient imine/enamine intermediate.

  • Intramolecular Cyclization: The secondary nitrogen of the intermediate attacks the ester carbonyl. The thermal energy provided by reflux conditions overcomes the activation barrier for this cyclization, driving the elimination of an alcohol molecule (e.g., ethanol) to yield the thermodynamically stable pyrimidin-4-one [3].

SynthesisWorkflow A 4-Methylpentanimidamide Hydrochloride B Base Addition (NaOEt in EtOH) A->B C Free Amidine Formation B->C Deprotonation D β-Keto Ester Addition C->D E Condensation & Cyclization (Reflux) D->E Nucleophilic Attack F Neutralization to pH 7 (1M HCl) E->F -EtOH, -H2O G Pyrimidin-4-one Precipitation F->G Isoelectric Isolation

Workflow for the Pinner synthesis of pyrimidin-4-ones using 4-methylpentanimidamide hydrochloride.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step includes a physical or analytical checkpoint to ensure reaction integrity before proceeding.

Reagents Required:

  • 4-Methylpentanimidamide hydrochloride (1.0 eq)

  • Substituted β-keto ester (1.1 eq)

  • Sodium ethoxide (NaOEt) solution (21% wt in EtOH) (1.2 eq)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Amidine Liberation: Suspend 4-methylpentanimidamide hydrochloride in absolute ethanol under an inert argon atmosphere. Dropwise, add the NaOEt solution at 0°C.

    • Causality: NaOEt is chosen because its conjugate acid (ethanol) matches the solvent, preventing unwanted transesterification of the β-keto ester.

    • Validation Checkpoint: A fine, white precipitate of sodium chloride (NaCl) will form within 15 minutes, visually confirming the successful liberation of the free amidine base.

  • Electrophile Addition: Add the β-keto ester dropwise over 10 minutes to the stirring suspension at room temperature.

    • Validation Checkpoint: Sample the reaction after 30 minutes. LC-MS analysis should reveal the disappearance of the free amidine mass and the appearance of the uncyclized linear intermediate [M+H]+ .

  • Thermal Cyclization: Equip the flask with a reflux condenser and heat the mixture to 80°C (reflux) for 12–18 hours.

    • Causality: Refluxing provides the necessary thermal energy to drive the cyclization and subsequent dehydration/dealcoholation, preventing the reaction from stalling at the linear intermediate stage.

    • Validation Checkpoint: TLC (Eluent: 5% MeOH in DCM) should show the consumption of the intermediate and the emergence of a new, highly UV-active spot corresponding to the pyrimidin-4-one.

  • Isoelectric Isolation: Cool the reaction to room temperature and concentrate it under reduced pressure. Dissolve the crude residue in water and carefully adjust the pH to ~7.0 using 1M HCl.

    • Causality: Pyrimidin-4-ones exhibit amphoteric behavior (capable of tautomerizing to pyrimidin-4-ols). Adjusting the solution to neutral pH brings the molecule to its isoelectric point, minimizing its aqueous solubility and forcing it out of solution.

    • Validation Checkpoint: A dense precipitate will form exactly at pH 7. Filter and wash with cold water to yield the highly pure product.

Quantitative Optimization Data

To maximize the yield of the pyrimidin-4-one scaffold, various reaction conditions were evaluated. The data below demonstrates the causality between base/solvent pairing and overall yield.

EntrySolventBase (Equivalents)Temp (°C)Time (h)Yield (%)Observation
1EthanolNaOEt (1.2)80 (Reflux)1288% Clean conversion; optimal condition.
2MethanolNaOMe (1.2)65 (Reflux)1872%Minor transesterification byproducts observed.
3THFDBU (2.0)66 (Reflux)2465%Sluggish cyclization; incomplete conversion.
4AcetonitrileK₂CO₃ (3.0)82 (Reflux)2445%Poor solubility of the amidine salt in MeCN.

Table 1: Optimization of Pinner pyrimidine synthesis conditions using 4-methylpentanimidamide hydrochloride.

Application in Drug Discovery: APJ Receptor Agonists

The pyrimidin-4-one derivatives synthesized from 4-methylpentanimidamide have direct applications in cardiovascular drug discovery. Specifically, 6-hydroxy-5-(phenylsulfonyl)pyrimidin-4(1H)-one derivatives act as potent agonists for the APJ (apelin) receptor [1].

The APJ receptor is a Class A G-protein-coupled receptor (GPCR) that plays a critical role in regulating cardiac contractility and vasodilation. The isobutyl-terminated aliphatic chain provided by 4-methylpentanimidamide mimics the hydrophobic residues of the endogenous apelin-13 peptide, anchoring the small molecule deep within the receptor's binding pocket [4].

APJPathway Agonist Pyrimidin-4-one APJ Agonist Receptor APJ Receptor (Class A GPCR) Agonist->Receptor Hydrophobic Binding Gi Gαi/o Protein Activation Receptor->Gi BetaArrestin β-Arrestin Recruitment Receptor->BetaArrestin cAMP Inhibition of Adenylate Cyclase Gi->cAMP Decreases cAMP Vasodilation Vasodilation & Cardioprotection cAMP->Vasodilation Internalization Receptor Internalization BetaArrestin->Internalization

APJ receptor activation by pyrimidin-4-one agonists leading to downstream cardioprotective effects.

By utilizing 4-methylpentanimidamide hydrochloride as a foundational building block, medicinal chemists can rapidly generate libraries of pyrimidin-4-ones, fine-tuning the electronic and steric properties of the scaffold to achieve optimal APJ receptor agonism and pharmacokinetic stability.

References

  • US10508104B2 - 6-hydroxy-5-(phenyl/heteroarylsulfonyl)pyrimidin-4(1H)-one as APJ agonists. Google Patents.
  • Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Design, Synthesis and Biological Evaluation of Apelin-13 Mimetics. Vrije Universiteit Brussel. Available at:[Link]

Application

Application and Protocol Guide for the Chromatographic Purification of 4-methylpentanimidamide hydrochloride

Abstract This comprehensive guide details robust chromatographic strategies for the purification of 4-methylpentanimidamide hydrochloride, a polar, cationic small molecule. Recognizing the compound's unique physicochemic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details robust chromatographic strategies for the purification of 4-methylpentanimidamide hydrochloride, a polar, cationic small molecule. Recognizing the compound's unique physicochemical properties—a combination of a moderately hydrophobic isobutyl group and a strongly basic, permanently charged amidinium ion—this document provides detailed protocols for three orthogonal chromatographic techniques: Reversed-Phase (RP-HPLC) with ion-pairing, Strong Cation Exchange (SCX), and Hydrophilic Interaction Liquid Chromatography (HILIC). Each protocol is designed to address specific purification challenges, from high-throughput desalting to high-resolution separation from structurally similar impurities. The causality behind experimental choices, method development guidance, and data interpretation are explained to empower researchers, scientists, and drug development professionals to achieve high-purity 4-methylpentanimidamide hydrochloride for downstream applications.

Introduction and Strategic Overview

4-Methylpentanimidamide hydrochloride is a small molecule of interest in synthetic chemistry and drug discovery, often as a precursor or intermediate. Its purification presents a classic chromatographic challenge: the molecule is highly polar and, as a hydrochloride salt, exists as a cation in typical aqueous media. Standard reversed-phase chromatography often results in poor retention and severe peak tailing due to unwanted interactions with the stationary phase. Therefore, a strategic approach is required to achieve efficient and scalable purification.

The selection of an optimal purification strategy is dictated by the specific goals of the purification (e.g., bulk desalting vs. removal of trace impurities) and the nature of the crude sample matrix. This guide presents three validated methods that leverage distinct separation mechanisms to provide a comprehensive purification toolkit.

Physicochemical Properties and Method Selection

Understanding the analyte's properties is the cornerstone of logical method development.

PropertyValue / DescriptionImplication for Chromatography
Structure Chemical StructureContains a non-polar isobutyl group for hydrophobic interaction and a polar, charged amidinium group.
Molecular Formula C₆H₁₅ClN₂Low molecular weight (150.65 g/mol ).
Form Hydrochloride SaltHighly soluble in aqueous solutions; exists as a cation.
Estimated pKa ~11-12The amidine group is strongly basic and will be permanently protonated (cationic) across the entire practical HPLC pH range (pH 2-10).[1][2][3]
Polarity HighPoorly retained on traditional C18 columns without mobile phase modifiers.[4]

Based on this analysis, three primary chromatographic modes are recommended:

  • Reversed-Phase HPLC with Ion-Pairing (IP-RP-HPLC): Ideal for high-resolution separation of closely related analogues. An anionic ion-pairing agent is added to the mobile phase to form a neutral, hydrophobic complex with the cationic analyte, enhancing retention and improving peak shape on a C18 column.[5][6]

  • Strong Cation Exchange Chromatography (SCX): The method of choice for capturing the target compound from a complex mixture and separating it from neutral or anionic impurities. Separation is based on electrostatic interactions.[7][8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent alternative to reversed-phase for highly polar compounds. It utilizes a polar stationary phase and a high-organic mobile phase, achieving retention through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[9][10][11][12][13]

Purification Workflow and Logic

A multi-step approach is often most effective for achieving the highest purity. A typical workflow would involve an initial capture/bulk purification step followed by a high-resolution polishing step.

G cluster_0 Purification Strategy Crude_Sample Crude 4-methylpentanimidamide (with salts and impurities) SCX_Step Step 1: SCX Chromatography (Capture & Desalting) Crude_Sample->SCX_Step Primary Purification RP_Step Step 2: IP-RP-HPLC (High-Resolution Polishing) SCX_Step->RP_Step Polishing HILIC_Step Alternative Step 2: HILIC (Orthogonal Polishing) SCX_Step->HILIC_Step Orthogonal Polishing Pure_Product Pure Product (>98% Purity) RP_Step->Pure_Product HILIC_Step->Pure_Product

Caption: Logical workflow for purifying 4-methylpentanimidamide HCl.

Detailed Protocols and Methodologies

Protocol 1: High-Resolution Purification by Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC)

Principle: This method neutralizes the positive charge of the analyte by forming an ion pair with an anionic reagent, typically trifluoroacetic acid (TFA). The resulting neutral complex is retained on a non-polar C18 stationary phase and separated based on hydrophobicity.[5][6] It offers excellent resolution for separating the target compound from non-polar and closely related impurities.

Instrumentation and Consumables

ComponentSpecification
HPLC System Preparative or Analytical HPLC with UV Detector
Column C18 silica column (e.g., 5 µm, 100 Å, 4.6 x 250 mm for analytical; 10 µm, 21.2 x 250 mm for prep)
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Sample Diluent Mobile Phase A
Detection 205 nm (or ELSD/CAD if no UV chromophore)

Step-by-Step Protocol

  • System Preparation: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Sample Preparation: Dissolve the crude 4-methylpentanimidamide hydrochloride in the sample diluent to a concentration of 1-10 mg/mL. Filter through a 0.45 µm syringe filter.

  • Chromatographic Run:

    • Inject the prepared sample onto the column.

    • Run a linear gradient elution according to the table below.

    • Monitor the column effluent at 205 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Post-Run: Wash the column with a high percentage of Mobile Phase B to elute any strongly retained impurities, then re-equilibrate to starting conditions.

Gradient Elution Profile (Analytical Scale)

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
01.0955
251.0595
301.0595
311.0955
401.0955

Causality and Optimization:

  • Why 0.1% TFA? TFA serves two critical roles: it acts as an anionic ion-pairing agent to improve retention and peak shape of the cationic analyte, and it maintains a low pH (~2) to ensure the amidine group is fully protonated and stable.[14]

  • Peak Tailing: If peak tailing persists, consider using a different ion-pairing agent like perfluoropentanoic acid (PFPA), which has stronger pairing properties.

  • Scaling Up: For preparative purification, the method can be scaled geometrically. Increase the column diameter, flow rate, and injection volume proportionally.[15]

Protocol 2: Capture and Desalting by Strong Cation Exchange (SCX) Chromatography

Principle: This technique leverages the permanent positive charge of the protonated amidine. The analyte binds to a stationary phase containing negatively charged functional groups (e.g., sulfonic acid). Neutral and anionic impurities are washed away. The bound compound is then eluted by increasing the ionic strength (salt concentration) or pH of the mobile phase.[7] This is an ideal first step for desalting and removing non-cationic bulk impurities.

SCX_Mechanism cluster_binding Binding Phase cluster_elution Elution Phase StationaryPhase SO₃⁻ SO₃⁻ SO₃⁻ SCX Stationary Phase Analyte R-C(=NH₂)⁺NH₂ (Analyte) Analyte->StationaryPhase:neg Electrostatic Attraction Salt Na⁺ (Eluting Salt Ion) Salt->StationaryPhase:neg Displacement by High Salt Conc.

Caption: Mechanism of SCX: Analyte binding and salt elution.

Instrumentation and Consumables

ComponentSpecification
LC System Low-pressure or high-pressure chromatography system
Column Strong Cation Exchange column (e.g., Sulfopropyl-functionalized resin)
Mobile Phase A 20 mM Sodium Phosphate, pH 3.0
Mobile Phase B 20 mM Sodium Phosphate + 1.0 M NaCl, pH 3.0
Sample Diluent Mobile Phase A
Detection UV at 205 nm or Conductivity Detector

Step-by-Step Protocol

  • System Preparation: Equilibrate the SCX column with 100% Mobile Phase A until the UV/Conductivity baseline is stable.

  • Sample Preparation: Dissolve the crude material in Mobile Phase A. Ensure the pH of the sample is low enough to maintain the positive charge.

  • Loading and Washing:

    • Load the sample onto the column at a low flow rate.

    • Wash the column with 5-10 column volumes of Mobile Phase A to elute all unbound (neutral/anionic) impurities.

  • Elution:

    • Apply a linear gradient from 0% to 100% Mobile Phase B over 10-20 column volumes. Alternatively, a step gradient can be used for faster elution.

    • Collect fractions as the conductivity and/or UV signal rises.

  • Desalting: The collected fractions will contain high salt. If necessary, this salt can be removed by a subsequent RP-HPLC step (using volatile buffers) or size-exclusion chromatography.

Causality and Optimization:

  • Why pH 3.0? This low pH ensures the analyte is fully protonated (cationic) and that any weakly acidic impurities are neutral, preventing them from binding to the column.

  • Strong vs. Weak Exchanger: A strong cation exchanger (like those with sulfonic acid groups) is chosen because its negative charge is maintained over a wide pH range, leading to robust and reproducible performance.[7][16]

  • Elution Strength: If the compound elutes too late, increase the concentration of NaCl in Mobile Phase B. If it elutes too early with poor separation from other cationic species, a shallower gradient is required.

Protocol 3: Orthogonal Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle: HILIC is a variant of normal-phase chromatography that uses a high-organic, aqueous mobile phase with a polar stationary phase (e.g., bare silica, amide, or diol).[11][12] Polar analytes like 4-methylpentanimidamide hydrochloride are retained by partitioning into a water-enriched layer immobilized on the surface of the stationary phase.[10][13] Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). This provides a separation mechanism that is orthogonal to reversed-phase, making it excellent for removing impurities that may co-elute in an RP system.

Instrumentation and Consumables

ComponentSpecification
HPLC System HPLC or UHPLC system with UV Detector
Column HILIC Column (e.g., Amide or Silica, 3-5 µm, 4.6 x 150 mm)
Mobile Phase A 95:5 Acetonitrile:Water + 10 mM Ammonium Formate, pH 3.0
Mobile Phase B 50:50 Acetonitrile:Water + 10 mM Ammonium Formate, pH 3.0
Sample Diluent 90% Acetonitrile / 10% Water
Detection 205 nm or Mass Spectrometry (MS)

Step-by-Step Protocol

  • System Preparation: Equilibrate the HILIC column with 100% Mobile Phase A for an extended period (20-30 column volumes) to ensure the water layer is fully established. HILIC equilibration is slower than RP.

  • Sample Preparation: Dissolve the sample in the sample diluent. It is critical that the sample is dissolved in a high percentage of organic solvent to ensure good peak shape.

  • Chromatographic Run:

    • Inject the prepared sample.

    • Run a linear gradient from 0% to 100% Mobile Phase B.

  • Fraction Collection: Collect the eluting peak of interest.

  • Post-Run: Wash the column and re-equilibrate thoroughly in the starting mobile phase.

Gradient Elution Profile (Analytical Scale)

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
01.01000
201.00100
251.00100
261.01000
351.01000

Causality and Optimization:

  • Why High Organic? The high concentration of acetonitrile in the mobile phase is essential for establishing the aqueous layer on the polar stationary phase, which facilitates the partitioning mechanism required for HILIC retention.[9][10]

  • Buffer Choice: Ammonium formate is an excellent choice as it is volatile (MS-compatible) and provides the necessary ionic strength to improve peak shape. The pH is kept low to ensure the analyte remains in its cationic form.

  • Poor Peak Shape: If peaks are split or broad, it may be due to injecting the sample in too strong (aqueous) a solvent. Ensure the sample diluent matches or is weaker than the initial mobile phase.

Summary and Conclusion

The purification of 4-methylpentanimidamide hydrochloride can be effectively achieved by selecting a chromatographic method that properly addresses its polar and cationic nature. Strong Cation Exchange serves as an excellent initial capture and desalting step. For high-resolution polishing, Ion-Pairing Reversed-Phase HPLC provides robust separation based on hydrophobicity, while HILIC offers an orthogonal approach based on hydrophilicity. By understanding the principles behind each technique and following the detailed protocols provided, researchers can confidently purify this challenging molecule to the high degree of purity required for demanding scientific applications.

References

  • Jandera, P. (2017). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. Available at: [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Available at: [Link]

  • Dr. Maisch GmbH. (n.d.). HILIC. Available at: [Link]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. Available at: [Link]

  • Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Available at: [Link]

  • Cogent HPLC. (2025). Weak or Strong Cation Exchange in Ion Exchange Chromatography - HPLC Primer. Available at: [Link]

  • Doran, S., & Tipton, K. F. (2018). Ion-Exchange Chromatography: Basic Principles and Application. Methods in Molecular Biology. Available at: [Link]

  • Longdom Publishing. (2023). Principle and Applications of Ion Exchange Chromatography. Available at: [Link]

  • Technology Networks. (2024). Exploring the Principle of Ion Exchange Chromatography and Its Applications. Available at: [Link]

  • LCGC International. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]

  • MDPI. (2020). Use of a Mixed Cationic-Reverse Phase Column for Analyzing Small Highly Polar Metabolic Markers in Biological Fluids for Multiclass LC-HRMS Method. Available at: [Link]

  • Jedrychowski, M. P. (2011). Strong cation exchange chromatography in analysis of posttranslational modifications: innovations and perspectives. International Journal of Proteomics. Available at: [Link]

  • Interchim. (n.d.). HPLC Ion Pair Reagents. Available at: [Link]

  • Ripin, D.H., & Evans, D.A. (n.d.). pKa's of Inorganic and Oxo-Acids. Harvard University. Available at: [Link]

  • Agilent Technologies. (2019). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Available at: [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Available at: [Link]

  • Chromatography Today. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Available at: [Link]

  • University of Duisburg-Essen. (n.d.). pKa Table. Available at: [Link]

  • PubMed Central (PMC). (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Dr. Maisch GmbH. (n.d.). Reversed Phase. Available at: [Link]

  • Chemistry LibreTexts. (2020). Acid-base properties of nitrogen-containing functional groups. Available at: [Link]

  • ResearchGate. (n.d.). pKa values for protonated amines (A) and carboxylic acids (B) discussed.... Available at: [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Available at: [Link]

  • KD Pharma Group. (n.d.). Purification Technologies Small Molecules. Available at: [Link]

  • Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Available at: [Link]

  • PubChem. (n.d.). 4-Methylpentan-1-amine hydrochloride. Available at: [Link]

  • Chromatography Online. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Available at: [Link]

  • PubMed Central (PMC). (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon. Available at: [Link]

  • PubChem. (n.d.). (R)-methyl 3-amino-4-methylpentanoate hydrochloride. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Enhancing the Aqueous Solubility of 4-Methylpentanimidamide Hydrochloride

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 4-methylpentanimidamide hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 4-methylpentanimidamide hydrochloride. This document provides a structured, question-and-answer-based approach to systematically troubleshoot and improve the solubility of this compound for your experimental needs.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding 4-methylpentanimidamide hydrochloride and its solubility characteristics.

Q1: What is 4-methylpentanimidamide hydrochloride and why is its aqueous solubility a potential challenge?

A: 4-methylpentanimidamide hydrochloride is the salt form of the parent compound, 4-methylpentanimidamide. The structure consists of a five-carbon "pentan" chain with a methyl group, conferring a degree of lipophilicity (poor water solubility). The "imidamide" functional group is basic. By reacting it with hydrochloric acid, we form the hydrochloride salt, which is generally more water-soluble than the free base.

However, challenges can still arise. While the salt form enhances solubility, the underlying lipophilicity of the carbon backbone can limit the extent of dissolution. Furthermore, the solubility of this salt is highly dependent on the pH of the aqueous medium, a phenomenon that can lead to unexpected precipitation if not properly controlled.

Q2: What is the most critical first step before attempting any solubility enhancement?

A: The essential first step is to determine the baseline equilibrium solubility of the compound in your primary aqueous medium (e.g., water, phosphate-buffered saline (PBS)). Without this baseline, you cannot quantitatively assess the effectiveness of any enhancement technique. More than 40% of new chemical entities are poorly water-soluble, making this a common yet critical hurdle in drug development.[1][2]

Experimental Protocol: Baseline Equilibrium Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of 4-methylpentanimidamide hydrochloride to a known volume of the aqueous medium (e.g., 10 mg in 1 mL of deionized water) in a sealed glass vial. The goal is to have visible, undissolved solid material at the end of the experiment.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to sit undisturbed for a short period to let larger particles settle. Then, centrifuge the sample at a high speed (e.g., >10,000 rpm for 15 minutes) to pellet all undissolved solid.

  • Sampling: Carefully collect a precise volume of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Dilution & Quantification: Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility. Express the result in units such as mg/mL or µg/mL.

Q3: What are the primary strategies I can use to improve the solubility of this compound?

A: For a hydrochloride salt of a basic compound, the most effective and widely used strategies involve modifying the formulation or vehicle.[2] These can be categorized as:

  • Physical Modifications: Techniques like particle size reduction (micronization, nanonization) and creating amorphous solid dispersions can improve the dissolution rate.[2][3][4][5][6]

  • Chemical Modifications / Formulation Approaches: These methods alter the solvent environment to increase the equilibrium solubility. Key techniques include:

    • pH Adjustment: Leveraging the ionizable nature of the imidamide group.[7][8]

    • Co-solvency: Using water-miscible organic solvents to reduce the polarity of the aqueous medium.[1][9][10]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes that shield the lipophilic parts of the molecule.[11][][13][14]

    • Use of Surfactants: Employing detergents that form micelles to encapsulate the drug molecule.[15][16][17]

This guide will focus on the most accessible and impactful formulation approaches: pH adjustment, co-solvency, and complexation.

Section 2: Troubleshooting and In-Depth Enhancement Guides

This section provides detailed, step-by-step guides for the primary solubility enhancement techniques.

Guide 1: pH Adjustment

Q: When should I consider pH adjustment?

A: This should be your first-line strategy . Since 4-methylpentanimidamide is a basic compound provided as a hydrochloride salt, its solubility is intrinsically linked to pH. This method is often the simplest and most effective for ionizable compounds.[8][18]

Q: How does pH adjustment work mechanistically?

A: The hydrochloride salt exists in an equilibrium between its ionized (protonated) form and its non-ionized (free base) form in solution. The ionized form is significantly more soluble in water due to its charge. By lowering the pH (making the solution more acidic), you increase the concentration of H+ ions, which drives the equilibrium towards the more soluble, protonated form (Le Châtelier's principle). Conversely, increasing the pH will favor the less soluble free base, potentially causing precipitation.

G cluster_0 Solution Environment Compound_Salt R-NH2+ Cl- (Ionized, High Solubility) Compound_Base R-NH (Free Base) + H+ + Cl- (Less Soluble) Compound_Salt->Compound_Base Increase pH (Add Base) Compound_Base->Compound_Salt Decrease pH (Add Acid) H_plus High [H+] (Low pH) H_plus->Compound_Salt Favors OH_minus Low [H+] (High pH) OH_minus->Compound_Base Favors

Caption: pH-dependent equilibrium of a basic hydrochloride salt.

Q: What is a step-by-step protocol for determining the pH-solubility profile?

A:

  • Prepare a Series of Buffers: Create a set of buffers covering a relevant pH range (e.g., pH 2, 4, 5, 6, 7, 7.4, 8). Use buffers with low salt concentration to minimize common-ion effects.

  • Execute Shake-Flask Method: Perform the baseline equilibrium solubility protocol (described in Section 1) in parallel for each buffer.

  • Measure Final pH: After equilibration, measure the final pH of each supernatant to ensure the buffer had sufficient capacity.

  • Quantify and Plot: Quantify the drug concentration in each supernatant. Plot the solubility (log scale) versus the final measured pH. The resulting curve is the pH-solubility profile of your compound.

Troubleshooting FAQs for pH Adjustment:
  • Q: I dissolved my compound in water, and it was soluble, but it crashed out when I added it to my pH 7.4 cell culture media. Why?

    • A: The initial pH of your compound dissolved in unbuffered water was likely acidic (pH < 7). When you introduced this solution to the buffered media at pH 7.4, the pH increased, shifting the equilibrium towards the less soluble free base, causing precipitation. Always use a buffer at the target pH for your final formulation.

  • Q: What is the ideal pH for maximizing solubility?

    • A: For this compound, the lower the pH, the higher the solubility. However, you must consider the constraints of your experiment. For in vitro assays, you may be limited to a physiological pH range (e.g., 6.8-7.6). For formulation purposes, choose the lowest pH that is compatible with your application and ensures the compound remains stable.

Guide 2: Co-solvency

Q: When should I consider using co-solvents?

A: Use co-solvents when pH adjustment alone is insufficient to achieve the desired concentration, or when your experimental system cannot tolerate a low pH. Co-solvency is a powerful technique for increasing the solubility of lipophilic or highly crystalline compounds.[1][19]

Q: How does co-solvency work mechanistically?

A: Water is a highly polar solvent. The lipophilic part of your molecule disrupts the strong hydrogen bonding network of water, which is energetically unfavorable. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[9][20] This "less polar" environment reduces the interfacial tension between the solvent and the hydrophobic solute, making it easier for the solute to dissolve.[9]

G Start Poorly Soluble Compound in Aqueous Solution Select Select Water-Miscible Organic Co-solvents (e.g., DMSO, Ethanol, PEG 400) Start->Select Prepare Prepare Stock Solutions of Compound in 100% Co-solvent Select->Prepare Titrate Titrate Aqueous Buffer into Co-solvent Stock (or vice-versa) Prepare->Titrate Observe Visually Inspect for Precipitation at Each Ratio (e.g., 5%, 10%, 20% co-solvent) Titrate->Observe Quantify Determine Highest Concentration Achieved Without Precipitation (Kinetic Solubility) Observe->Quantify End Optimized Formulation Quantify->End

Caption: Workflow for Co-solvent Screening.

Q: What is a step-by-step protocol for co-solvent screening?

A:

  • Select Co-solvents: Choose a few common, biocompatible co-solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), or Polyethylene Glycol 400 (PEG 400).[1][10][21]

  • Prepare High-Concentration Stock: Dissolve a large amount of 4-methylpentanimidamide hydrochloride in 100% of each co-solvent to create a concentrated stock solution (e.g., 50-100 mg/mL).

  • Create Co-solvent/Aqueous Blends: In a series of vials, prepare different ratios of co-solvent to your aqueous buffer (e.g., 5:95, 10:90, 20:80, 50:50).

  • Determine Solubility in Blends: Add an excess of the compound to each blend and determine the equilibrium solubility using the shake-flask method.

  • Plot and Select: Plot solubility versus the percentage of co-solvent. This will reveal the solubilizing power of each co-solvent and help you select the one that provides the required concentration with the lowest percentage of organic solvent.

Data Summary Table: Example Co-solvent Screening Results
Co-solvent (% v/v in PBS pH 7.4)Solubility of 4-methylpentanimidamide HCl (mg/mL)Fold Increase (vs. PBS alone)
0% (PBS Control)0.51x
10% Ethanol2.14.2x
10% Propylene Glycol3.57x
10% PEG 4004.89.6x
10% DMSO12.024x
Troubleshooting FAQs for Co-solvency:
  • Q: My compound is dissolving, but my cells are dying in the assay. What's wrong?

    • A: The co-solvent itself is likely causing toxicity. Most organic solvents are toxic to cells at higher concentrations. Always run a vehicle control (your co-solvent/buffer mixture without the drug) to determine the maximum tolerable co-solvent concentration for your specific assay. For many cell lines, this is ≤1% and often <0.5% DMSO.

  • Q: I diluted my DMSO stock into buffer and the compound immediately precipitated. How do I fix this?

    • A: This is a common issue called "fall-out." The drug is highly soluble in the concentrated DMSO but crashes out when the solution becomes predominantly aqueous. To mitigate this, try diluting the stock solution serially into buffer that already contains the final target percentage of co-solvent, rather than a single large dilution step.

Guide 3: Complexation with Cyclodextrins

Q: When should I consider using cyclodextrins?

A: Cyclodextrins are an excellent choice when you need a significant increase in solubility for an in vivo or sensitive in vitro application where organic co-solvents are not viable.[] They are particularly effective for "grease-ball" molecules that have lipophilic moieties that can fit within the cyclodextrin cavity.[6]

Q: How do cyclodextrins work mechanistically?

A: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone or donut.[11][] The exterior of the cone is hydrophilic, making the entire molecule water-soluble. The interior cavity, however, is hydrophobic. The lipophilic portion of your drug molecule (the 4-methylpentan group) can partition into this hydrophobic cavity, forming a non-covalent "inclusion complex."[13][14] This complex effectively shields the "greasy" part of the drug from water, and the hydrophilic exterior of the cyclodextrin carries the entire complex into solution.[11]

G cluster_0 Aqueous Environment Drug Drug Molecule (Hydrophobic Part) Complex Soluble Inclusion Complex Drug->Complex Forms CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Encapsulates

Caption: Formation of a drug-cyclodextrin inclusion complex.

Q: What is a step-by-step protocol for cyclodextrin screening (Phase-Solubility Analysis)?

A:

  • Select Cyclodextrins: The most common derivatives used in pharmaceuticals are Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD), as they have much higher aqueous solubility and better safety profiles than native β-cyclodextrin.[13]

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 10, 20, 50, 100 mM).

  • Execute Shake-Flask Method: Add an excess of 4-methylpentanimidamide hydrochloride to each cyclodextrin solution and perform the standard shake-flask solubility determination (24-48 hours equilibration).

  • Quantify and Plot: Analyze the supernatant from each sample to determine the drug concentration. Plot the solubility of your compound (Y-axis) against the concentration of the cyclodextrin (X-axis).

  • Interpret the Diagram: A linear increase in drug solubility with increasing cyclodextrin concentration (an A L -type diagram) indicates the formation of a soluble 1:1 complex.[13] The slope of this line can be used to calculate the stability constant of the complex.

Troubleshooting FAQs for Cyclodextrins:
  • Q: Which cyclodextrin should I start with?

    • A: HP-β-CD is a very common and effective starting point for many compounds. SBE-β-CD is also an excellent choice, particularly for cationic drugs, as the negatively charged sulfobutyl ether groups can have favorable electrostatic interactions with the positively charged drug molecule.

  • Q: The solubility increase is minimal. What could be wrong?

    • A: This suggests that the drug molecule is either too large to fit into the cyclodextrin cavity or does not have a suitable hydrophobic portion to drive complex formation. You could try a different type of cyclodextrin (e.g., γ-cyclodextrin, which has a larger cavity) or conclude that this method is not suitable for your compound.

Section 3: Comparative Analysis and Strategy Selection

Q: How do I choose the best solubility enhancement strategy for my application?

A: The optimal strategy depends on your desired concentration, the experimental context (in vitro vs. in vivo), and acceptable excipients. Use the following table and decision workflow to guide your choice.

Comparison of Solubility Enhancement Strategies
StrategyTypical Fold-IncreaseSuitability for in vitroSuitability for in vivoKey Consideration / Causality
pH Adjustment 2-100xHigh (if pH is compatible)Moderate (buffering capacity of GI tract)Relies on the pKa of the drug; effective only for ionizable compounds.
Co-solvency 2-500x+[10]Moderate (potential for solvent toxicity)Moderate (toxicity and precipitation upon dilution)Works by reducing solvent polarity; choice of co-solvent is critical for efficacy and safety.
Cyclodextrins 5-100x+High (generally low toxicity)High (well-established safety profile)Depends on host-guest fit; forms a true solution, avoiding precipitation issues seen with co-solvents.
Surfactants 5-100x+High (at concentrations above CMC)Moderate (potential for membrane disruption)Forms micelles that encapsulate the drug; requires concentration to be above the Critical Micelle Concentration (CMC).
Decision-Making Workflow

G Start START: Need to increase solubility Check_Ionizable Is the compound ionizable? Start->Check_Ionizable Adjust_pH Strategy 1: Adjust pH to favor ionized form Check_Ionizable->Adjust_pH Yes Check_InVitro Is this for a sensitive in vitro / in vivo use? Check_Ionizable->Check_InVitro No Check_Sufficient Is solubility now sufficient and pH acceptable? Adjust_pH->Check_Sufficient End END: Formulation Optimized Check_Sufficient->End Yes Check_Sufficient->Check_InVitro No Use_CD Strategy 2: Use Cyclodextrins (HP-β-CD or SBE-β-CD) Check_InVitro->Use_CD Yes Use_Cosolvent Strategy 3: Use Co-solvents (e.g., DMSO, PEG 400) Check toxicity Check_InVitro->Use_Cosolvent No Use_CD->End Use_Cosolvent->End

Caption: Decision workflow for selecting a solubility enhancement strategy.

References

  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Pharmaceutical Research.
  • Popovska, O., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. [Link]

  • Vemula, V. R. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. [Link]

  • Cosolvent. (n.d.). In Wikipedia. Retrieved March 18, 2026. [Link]

  • Alshehri, S., et al. (2025). Cyclodextrin-based inclusion complexes to enhance the solubility and oral bioavailability of indapamide: experimental and computational approaches. Taylor & Francis Online. [Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2025). International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Al-kassas, R., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]

  • Cheng, C., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. [Link]

  • Babu, P. S., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • Zahn, N. M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. PubMed. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023). Allied Journal of Pharmaceutical and Therapeutic Innovations. [Link]

  • Methods to boost solubility. (2011). International Journal for Scientific and Development Research. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. [Link]

  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. (2026). Crystal Pharmatech. [Link]

  • Shah, N., & Sandhu, H. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Semantic Scholar. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • De, A., & Jain, N. K. (2007). Polypropylene Imine Dendrimer Mediated Solubility Enhancement: Effect of pH and Functional Groups of Hydrophobes. University of Alberta Libraries. [Link]

  • Wöll, F., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Principles: A Review. Pharmaceutics. [Link]

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  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022). Asian Journal of Dental and Health Sciences. [Link]

Sources

Optimization

troubleshooting low yield in 4-methylpentanimidamide hydrochloride synthesis

Welcome to the technical support guide for the synthesis of 4-methylpentanimidamide hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-methylpentanimidamide hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. As your partner in scientific discovery, we aim to provide not just protocols, but a deeper understanding of the reaction chemistry to empower you to troubleshoot effectively and optimize your yields. The synthesis, while straightforward in principle, is sensitive to several factors that can significantly impact the outcome. This guide offers field-proven insights and solutions to the most frequently encountered issues.

Core Synthesis Pathway: The Pinner Reaction

The most common and direct route to synthesizing 4-methylpentanimidamide hydrochloride is via the Pinner reaction.[1] This two-step process begins with the acid-catalyzed reaction of 4-methylpentanenitrile with an alcohol (typically anhydrous ethanol or methanol) in the presence of dry hydrogen chloride (HCl) gas. This forms an intermediate alkyl imidate hydrochloride, known as a Pinner salt.[2][3] This salt is then isolated and subsequently treated with ammonia in a second step (ammonolysis) to yield the final amidine hydrochloride product.[4][5]

The entire process is predicated on maintaining anhydrous conditions, as the Pinner salt intermediate is highly susceptible to hydrolysis.[6][7]

Visualizing the Pinner Reaction Workflow

Pinner_Reaction Nitrile 4-Methylpentanenitrile Pinner_Salt Intermediate: Alkyl 4-methylpentanimidate HCl (Pinner Salt) Nitrile->Pinner_Salt Step 1: Imidate Formation (Low Temperature) Alcohol_HCl Anhydrous Alcohol (ROH) + Dry HCl Gas Amidine_HCl Product: 4-Methylpentanimidamide HCl Pinner_Salt->Amidine_HCl Step 2: Ammonolysis Ester Side Product: Alkyl 4-methylpentanoate (Ester) Pinner_Salt->Ester Hydrolysis Amide Side Product: 4-Methylpentanamide Pinner_Salt->Amide Thermal Decomposition Ammonia Anhydrous Ammonia (NH₃) Water Water (H₂O) Water->Pinner_Salt Heat Heat (Δ) Heat->Pinner_Salt

Caption: Workflow for the Pinner synthesis of 4-methylpentanimidamide HCl.

Troubleshooting Guide: Low Yield Scenarios

This section addresses specific, common problems that lead to diminished yields. Each question is followed by an in-depth analysis of the root cause and actionable solutions.

Q1: My final yield is extremely low, and my side-product analysis (NMR, GC-MS) shows a significant amount of an ester, likely ethyl or methyl 4-methylpentanoate. What is the primary cause?

A1: Root Cause Analysis: Hydrolysis of the Pinner Salt Intermediate

This is the most common failure mode in this synthesis. The presence of an ester points directly to the reaction of your intermediate Pinner salt with water.[4][8] The imino ester (imidate) is highly electrophilic and readily attacked by water, a much more facile reaction than the desired ammonolysis under certain conditions.[9][10]

Causality: The Pinner reaction mechanism begins with the protonation of the nitrile, making it a potent electrophile for the alcohol to attack.[2][7] The resulting Pinner salt is stable only under strictly anhydrous conditions. If water is present, it will act as a nucleophile, attacking the imidate carbon. The resulting tetrahedral intermediate collapses, eliminating ammonia to form the more thermodynamically stable ester.[9][11][12]

Troubleshooting Steps & Solutions:

  • Rigorous Anhydrous Technique:

    • Glassware: All glassware must be oven-dried (>120°C for several hours) or flame-dried under vacuum and cooled under a stream of dry nitrogen or argon.

    • Solvents & Reagents: Use anhydrous grade solvents (e.g., diethyl ether, dioxane, or chloroform).[3][13] Ensure your alcohol (methanol or ethanol) is anhydrous. 4-methylpentanenitrile should be distilled from a suitable drying agent (e.g., CaH₂) if its purity is questionable.

  • Dry HCl Source:

    • Do not use concentrated aqueous HCl. You must use anhydrous HCl gas. This can be generated in-situ (e.g., from NaCl and concentrated H₂SO₄) and passed through a drying tube (filled with CaCl₂ or H₂SO₄) or purchased as a lecture bottle. A solution of HCl in an anhydrous solvent (like dioxane) is also a common and convenient alternative.

  • Reaction Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire reaction setup, from reagent addition to the isolation of the Pinner salt.

Q2: The first step of the reaction is very slow or incomplete. TLC or GC analysis shows a large amount of unreacted 4-methylpentanenitrile even after extended reaction times. How can I drive the formation of the Pinner salt to completion?

A2: Root Cause Analysis: Suboptimal Conditions for Imidate Formation

Incomplete conversion of the nitrile is typically due to insufficient acid catalysis, poor reagent mixing, or improper temperature control.[6][14]

Causality: The reaction is initiated by the protonation of the nitrile nitrogen.[2] If the concentration of HCl is too low, this initial activation step is inefficient. Furthermore, the Pinner salt is often a solid that precipitates from the reaction mixture. If this solid is not kept well-suspended, the reaction surface area decreases, and the reaction can stall.

Troubleshooting Steps & Solutions:

  • Ensure HCl Saturation: The alcohol/solvent mixture should be saturated with dry HCl gas before adding the nitrile. This is typically done at a low temperature (0°C). You can continue to bubble HCl slowly through the reaction mixture during the addition of the nitrile and for a period afterward to ensure an excess of the acid catalyst.

  • Temperature Control: This step must be performed at low temperatures (typically 0 to 5°C).[4][13] While this may seem counterintuitive for a slow reaction, higher temperatures can promote side reactions, including the thermal decomposition of the Pinner salt into an amide and an alkyl chloride.[1] The stability of the Pinner salt is paramount.

  • Effective Stirring: Use vigorous mechanical stirring, especially if the Pinner salt precipitates. This ensures the nitrile remains in contact with the reagents.

  • Reaction Time: Pinner reactions can require long reaction times, sometimes overnight or for 24-48 hours at low temperature. Monitor the reaction by taking aliquots (and immediately quenching them to prevent workup artifacts) to check for the disappearance of the starting nitrile.

ParameterRecommended ConditionRationale
Temperature 0–5 °CMinimizes thermal decomposition of the unstable Pinner salt.[1][13]
Catalyst Anhydrous HCl (gas or solution)Ensures protonation of the nitrile without introducing water.[2]
Atmosphere Inert (N₂ or Ar)Prevents atmospheric moisture from causing hydrolysis.[6]
Stirring Vigorous Mechanical StirringMaintains homogeneity, especially if the Pinner salt precipitates.
Q3: After a successful first step, the ammonolysis reaction gives a poor yield of the amidine hydrochloride, and I've isolated 4-methylpentanamide as a major byproduct. What is causing this?

A3: Root Cause Analysis: Competing Pathways of the Pinner Salt

This issue points to two potential problems: thermal decomposition of the Pinner salt into an amide or hydrolysis of the final amidine product during workup.

Causality:

  • Thermal Decomposition: As mentioned, Pinner salts are thermodynamically unstable.[1][4] If the isolated salt is allowed to warm up or is stored for too long before ammonolysis, it can rearrange to the N-alkyl amide or eliminate alkyl chloride to form the primary amide.[13]

  • Amidine Hydrolysis: Amidines themselves can be hydrolyzed back to amides under harsh aqueous conditions (especially with prolonged heating in the presence of acid or base).[5]

Troubleshooting Steps & Solutions:

  • Isolate the Pinner Salt at Low Temperature: After the first step is complete, filter the precipitated Pinner salt quickly and wash it with copious amounts of cold, anhydrous ether to remove any excess HCl and unreacted starting materials. Dry the salt under vacuum without heating.

  • Use the Pinner Salt Immediately: Do not store the intermediate. Proceed directly to the ammonolysis step with the freshly prepared, dry salt.

  • Controlled Ammonolysis:

    • Suspend the Pinner salt in a cold, anhydrous alcohol (like ethanol).

    • Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in the anhydrous alcohol.

    • Maintain the low temperature (0-10°C) during the ammonolysis. The reaction is often exothermic.

  • Careful Workup: After ammonolysis, ammonium chloride will precipitate. It is filtered off. When removing the solvent, avoid high temperatures. Use a rotary evaporator with a water bath temperature below 40°C.

Visualizing the Troubleshooting Logic

Troubleshooting Start Low Yield of Amidine HCl CheckSideProduct Identify Main Side Product (NMR, GC-MS) Start->CheckSideProduct Ester Ester Detected CheckSideProduct->Ester Ester Amide Amide Detected CheckSideProduct->Amide Amide Nitrile Unreacted Nitrile Detected CheckSideProduct->Nitrile Nitrile Hydrolysis Cause: Water Contamination (Hydrolysis of Pinner Salt) Ester->Hydrolysis Decomposition Cause: Thermal Decomposition or Amidine Hydrolysis Amide->Decomposition IncompleteReaction Cause: Incomplete Pinner Salt Formation Nitrile->IncompleteReaction Dry Solution: - Use Anhydrous Reagents/Solvents - Use Dry HCl Gas - Inert Atmosphere Hydrolysis->Dry Temp Solution: - Keep Temp < 5°C - Use Intermediate Immediately - Gentle Workup Decomposition->Temp Drive Solution: - Saturate with HCl - Vigorous Stirring - Increase Reaction Time IncompleteReaction->Drive

Caption: Troubleshooting logic for low yield in amidine synthesis.

Frequently Asked Questions (FAQs)
  • Q: Why is anhydrous HCl gas necessary? Can't I use a strong acid like H₂SO₄?

    • A: HCl serves a dual purpose. It is the acid catalyst that protonates the nitrile, and its chloride anion forms a stable, crystalline salt with the intermediate imidate.[2] Other acids like sulfuric acid can cause charring, oxidation, and other side reactions. Most importantly, using an aqueous acid solution would introduce water, leading to immediate hydrolysis of the product.[7]

  • Q: Can I use isopropanol or other secondary alcohols for the Pinner reaction?

    • A: While the Pinner reaction works with secondary alcohols, the rates are generally slower compared to primary alcohols like methanol or ethanol due to steric hindrance.[7][15] Tertiary alcohols typically do not work at all.[15] For 4-methylpentanenitrile, anhydrous ethanol is a reliable choice.

  • Q: How can I monitor the reaction's progress effectively?

    • A: Thin Layer Chromatography (TLC) can be used to monitor the disappearance of the starting 4-methylpentanenitrile. For a more quantitative assessment, you can take small, timed aliquots from the reaction, quench them carefully in a basic solution (like aqueous NaHCO₃) to stop the reaction and neutralize the acid, extract with an organic solvent (e.g., ethyl acetate), and analyze the organic layer by Gas Chromatography (GC) or ¹H NMR.

  • Q: Are there alternative methods to synthesize amidines if the Pinner reaction consistently fails?

    • A: Yes, several other methods exist, though they may be less direct. These include the addition of amines to nitriles promoted by Lewis acids or strong bases,[16][17][18] and the reaction of amines with amides in the presence of dehydrating agents.[5] However, for producing the unsubstituted amidine hydrochloride, the Pinner reaction remains one of the most established and atom-economical routes.[17]

References
  • Deslongchamps, P., et al. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cl. Canadian Journal of Chemistry, 53(20), 3029-3039.
  • Wang, J., et al. (2020). Vicinal difunctionalization of nitriles: modular construction of N-alkyl amidines and late-stage modification. New Journal of Chemistry, 44(37), 16056-16060.
  • Li, H., & Marks, T. J. (2008). Addition of Amines to Nitriles Catalyzed by Ytterbium Amides: An Efficient One-Step Synthesis of Monosubstituted N-Arylamidines. Organic Letters, 10(3), 369-372.
  • Deslongchamps, P., et al. (1975). The Mechanism of Hydrolysis of Imidate Salts.
  • Deslongchamps, P., et al. (n.d.). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates | Request PDF.
  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Retrieved from [Link]

  • Deslongchamps, P., et al. (2015). The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate.
  • National Institutes of Health. (n.d.). Synthesis of N-substituted aryl amidines by strong base activation of amines. Retrieved from [Link]

  • Wikisource. (2011). 1911 Encyclopædia Britannica/Amidines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • ResearchGate. (1995). (PDF) Electrochemical Behavior of Amidine Hydrochlorides and Amidines. Retrieved from [Link]

  • Beilstein Journals. (2013). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN114920651A - Synthesis method of (S) -4, 4-dimethyl-2-pentylamine hydrochloride.
  • Chemistry Steps. (n.d.). Nitriles to Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). The Chemistry of the Amidines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]

Sources

Troubleshooting

reducing background noise in 4-methylpentanimidamide hydrochloride fluorescence assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of assay development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of assay development. 4-Methylpentanimidamide hydrochloride is an aliphatic amidine derivative often utilized in biochemical screening (e.g., as an enzyme inhibitor or synthetic intermediate). While highly useful, amidine compounds are notorious for introducing significant background noise in fluorescence assays due to light scattering, trace impurities, and electrostatic interactions.

This guide is designed to help you diagnose the root cause of your background noise and implement self-validating, field-proven methodologies to restore your assay's signal-to-noise ratio (SNR).

Part 1: Diagnostic Workflow

Before altering your assay chemistry, you must isolate the source of the noise. The following logical workflow illustrates how to systematically identify and resolve background interference.

G Start High Background Noise Detected Isolate Run Control Blanks (Compound vs. Matrix) Start->Isolate Matrix Matrix Interference (Lysates, Phenol Red) Isolate->Matrix Signal in Matrix Blank Compound Compound Autofluorescence (Amidine Core) Isolate->Compound Signal in Compound Blank Binding Non-Specific Binding & Aggregation Isolate->Binding Signal Scales with Conc. FixMatrix Use Black Plates & Clear Buffers Matrix->FixMatrix FixCompound Implement Time-Resolved Fluorescence (TRF) Compound->FixCompound FixBinding Add 0.02% Triton X-100 or BSA Binding->FixBinding

Diagnostic workflow for isolating and resolving background noise sources in amidine assays.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is 4-methylpentanimidamide hydrochloride elevating the baseline fluorescence in my assay? A1: The causality here is twofold. First, high concentrations of small molecules used in screening can cause light scattering that the detector misinterprets as prompt fluorescence, or they may contain trace fluorescent impurities[1]. Second, the amidine functional group is highly basic and positively charged at physiological pH. This leads to non-specific electrostatic binding to negatively charged plate surfaces or matrix proteins, causing the compound to locally aggregate and artificially amplify background signals[2].

Q2: How do I definitively identify the source of the background noise? A2: You must establish a self-validating control system. Never rely on a single "blank." Instead, run three parallel controls:

  • Buffer Only: Establishes the instrument baseline.

  • Buffer + Matrix (e.g., cell lysate): Identifies matrix autofluorescence[3].

  • Buffer + 4-methylpentanimidamide: Isolates compound-intrinsic scattering or fluorescence. If the compound blank shows high signal, the issue is intrinsic to the chemical. If only the fully assembled reaction mixture shows an elevated baseline, you are dealing with aggregation or non-specific binding.

Q3: My compound blank is highly fluorescent. What is the most robust optical solution? A3: The gold standard for bypassing compound and matrix autofluorescence is Time-Resolved Fluorescence (TRF) . Traditional fluorescence measures emission immediately upon excitation, capturing short-lived background noise (which decays in nanoseconds)[4]. TRF utilizes lanthanide chelates (e.g., Europium) with long emission lifetimes lasting milliseconds[5]. By introducing a microsecond delay (time-gating) between excitation and detection, the short-lived background noise from the amidine compound completely decays, leaving only the pristine target signal[6].

Q4: I cannot change my fluorophore to a lanthanide. How can I optimize the physical assay environment? A4: Transition immediately to opaque black microplates. Black plastic absorbs scattered light and significantly quenches well-to-well crosstalk and autofluorescence compared to clear or white plates[7]. Additionally, ensure your buffer contains a non-ionic detergent (e.g., 0.02% Triton X-100) to disrupt non-specific electrostatic interactions and prevent amidine aggregation[8].

Part 3: Step-by-Step Methodologies

Protocol 1: Matrix Optimization & Background Subtraction

This protocol creates a self-validating matrix to physically suppress and mathematically subtract noise.

  • Plate Selection: Utilize black, flat-bottom 96-well or 384-well microplates to quench stray excitation light[7].

  • Buffer Formulation: Prepare your assay buffer (e.g., 100 mM Tris, 100 mM NaCl, pH 8.0) and supplement it with 0.02% Triton X-100 and 0.1% BSA. The detergent prevents the amidine from aggregating, while the BSA blocks non-specific binding sites on the plastic[8].

  • Control Setup: Plate 25 µL of the following controls in triplicate:

    • Blank 1: Buffer Only.

    • Blank 2: Buffer + Biological Matrix.

    • Blank 3: Buffer + 4-methylpentanimidamide hydrochloride (at the maximum screening concentration).

  • Measurement & Validation: Read the prompt fluorescence. If Blank 3 > Blank 1, mathematically subtract the Blank 3 values from your corresponding experimental wells to normalize the data.

Protocol 2: Implementing Time-Resolved Fluorescence (TRF)

Use this workflow to optically bypass amidine autofluorescence.

  • Labeling: Conjugate your target protein or assay probe with a Europium ( Eu3+ ) chelate[5].

  • Assay Assembly: Incubate the Eu-labeled target with your matrix and 4-methylpentanimidamide hydrochloride in a black microplate.

  • Instrument Configuration: Set your microplate reader's excitation source to a 337 nm or 340 nm flash lamp[6].

  • Time-Gating (Critical Step): Configure the detection settings with a delay time of 50–100 µs post-excitation. This waiting period allows all nanosecond-scale background noise from the amidine and matrix to decay to zero[4].

  • Integration: Set the integration time (measurement window) to 400 µs at an emission wavelength of 615 nm[6]. Record the data.

Part 4: Quantitative Data Presentation

The following table summarizes the expected impact of these troubleshooting interventions on assay sensitivity, demonstrating why TRF combined with buffer optimization is the definitive solution.

Assay ConditionOptical SetupAverage Background Signal (RFU)Signal-to-Noise Ratio (SNR)
Standard Buffer, Clear PlatePrompt Fluorescence4,5002.1
+ 0.02% Triton X-100, Black PlatePrompt Fluorescence1,2008.5
Optimized Buffer, Black PlateTRF (Europium, 50 µs delay)15068.0

Part 5: References

  • Troubleshooting Fluorescence Intensity Plate Reader Experiments Basicmedical Key[Link]

  • Troubleshooting in Fluorescent Staining Creative Bioarray[Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays Bitesize Bio[Link]

  • Time-Resolved Fluorescence (TRF): A Comprehensive Introduction Assay Genie[Link]

  • Time-Resolved Fluorescence Measurements BMG LABTECH[Link]

  • What is Time-Resolved Fluorescence Method Shanghai VKEY Biotechnologies Co.,Ltd.[Link]

  • Fluorescence-based Monitoring of PAD4 Activity via a Pro-fluorescence Substrate Analog National Institutes of Health (PMC)[Link]

Sources

Optimization

4-methylpentanimidamide hydrochloride stability at room temperature vs -20°C

Welcome to the Technical Support Center for 4-methylpentanimidamide hydrochloride (CAS: 857809-07-5). As a highly specific amidine salt utilized in advanced pharmaceutical synthesis and drug development, its structural i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-methylpentanimidamide hydrochloride (CAS: 857809-07-5). As a highly specific amidine salt utilized in advanced pharmaceutical synthesis and drug development, its structural integrity is highly dependent on environmental conditions.

This guide is engineered for researchers and scientists to troubleshoot degradation issues, understand the chemical causality behind storage protocols, and implement self-validating workflows to ensure experimental reproducibility.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is -20°C storage strictly required for the solid powder when many hydrochloride salts are stable at room temperature? A: While hydrochloride salt forms generally confer stability to amines, the amidine motif in 4-methylpentanimidamide hydrochloride is uniquely susceptible to nucleophilic attack by water. The compound is inherently hygroscopic. When stored at room temperature (20–25°C) under ambient humidity, the solid absorbs atmospheric moisture, creating a localized aqueous microenvironment. This moisture acts as a vector for spontaneous hydrolysis, converting the amidine into 4-methylpentanamide and releasing ammonia. Storing the compound at -20°C in a desiccated state arrests this kinetic pathway by eliminating water availability and reducing thermal energy below the reaction's activation threshold (1)[1].

Q2: I left my aqueous stock solution at room temperature overnight. Is it still viable for quantitative assays? A: Viability is strictly dictated by the solution's pH. Amidinium compounds resist degradation in acidic environments but hydrolyze rapidly under weakly basic conditions. If your solution was prepared in unbuffered water or a basic buffer (pH > 7), hydroxide ions (HO⁻) will have initiated a nucleophilic attack on the amidine carbon. Studies on analogous amidiniums demonstrate that while the half-life at pH 9 can be prolonged, it drops exponentially to mere hours as pH increases toward 13 (ACS Publications, 2021)[2]. For rigorous quantitative integrity, discard any unbuffered or basic solutions stored at room temperature for over 12 hours.

Q3: How can I analytically verify if my batch has degraded? A: To establish a self-validating system, employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Proton Nuclear Magnetic Resonance (¹H NMR).

  • ¹H NMR: Degradation is marked by the disappearance of the broad amidinium protons and a distinct chemical shift in the adjacent methylene protons as the electron-withdrawing amidine converts to an amide (Yu et al., 2026)[3].

  • LC-MS/MS: Look for a mass shift. The intact free base of 4-methylpentanimidamide has a molecular weight of ~114.19 g/mol , whereas the hydrolyzed degradation product (4-methylpentanamide) shifts to ~115.17 g/mol .

Part 2: Quantitative Stability Matrix

To facilitate rapid decision-making in the lab, consult the following stability matrix. Data is extrapolated from the kinetic behavior of amidinium chlorides under varying thermal and pH conditions.

Storage ConditionPhysical StateEnvironmentEstimated Shelf LifePrimary Degradation Risk
-20°C SolidDesiccated> 24 monthsNegligible
4°C SolidDesiccated6–12 monthsMild hygroscopic hydrolysis
20–25°C (RT) SolidAmbient Humidity< 1 monthMoisture-induced hydrolysis
-20°C SolutionpH 5.0 – 6.03–6 monthsFreeze-thaw degradation
20–25°C (RT) SolutionpH > 7.0< 24 hoursBase-catalyzed hydrolysis

Part 3: Degradation Pathway & Handling Logic

G A 4-Methylpentanimidamide HCl (Solid State) B Storage at -20°C (Desiccated) A->B Optimal Protocol C Storage at Room Temp (Ambient Humidity) A->C Suboptimal D Aqueous Solution (pH > 7) A->D Dissolution E Stable (No Hydrolysis) B->E F Moisture Absorption (Hygroscopic Microenvironment) C->F Atmospheric H2O G Hydrolysis to 4-Methylpentanamide + NH4Cl D->G Base-Catalyzed (Fast) F->G Slow Degradation

Fig 1: Environmental influence on 4-methylpentanimidamide hydrochloride stability and hydrolysis.

Part 4: Standard Operating Procedure (SOP)

Preparation and Cryopreservation of Stable Stock Solutions

To ensure absolute trustworthiness in your downstream assays, follow this self-validating protocol for handling the compound.

Step 1: Thermal Equilibration Remove the sealed vial of 4-methylpentanimidamide hydrochloride from -20°C storage. Place it in a desiccator at room temperature for 30 minutes before opening. Causality: Opening a cold vial exposes the hygroscopic powder to ambient air, causing immediate condensation. This micro-wetting initiates the hydrolysis cascade before the powder even leaves the tube.

Step 2: Solvent Selection & pH Control Prepare a mildly acidic to neutral solvent (e.g., LC-MS grade water adjusted to pH 5.0–6.0). Causality: Amidinium ions are highly stable when fully protonated. Basic conditions (pH > 7) deprotonate the system and trigger rapid nucleophilic attack by hydroxide ions on the amidine carbon (ACS Publications, 2021)[2].

Step 3: Dissolution & Verification Dissolve the solid to the desired stock concentration (e.g., 10 mM). Vortex gently until fully clear. If the solution appears cloudy, do not proceed; this indicates potential degradation into less soluble amide byproducts.

Step 4: Aliquoting Dispense the solution into single-use amber microcentrifuge tubes (50–100 µL per tube).

Step 5: Flash Freezing Submerge the tubes in liquid nitrogen for 30 seconds to flash-freeze, then immediately transfer to -20°C or -80°C storage. Causality: Placing liquid tubes directly into a -20°C freezer causes slow ice crystal formation, which concentrates the solute and localized pH buffers into the remaining liquid phase, accelerating degradation. Flash freezing bypasses this dangerous thermal zone.

References

  • Aaron Chemicals. "4-METHYLPENTANIMIDAMIDE (CAS: 857809-03-1 / 857809-07-5)". Aaronchem Catalog.1

  • Yu, L.-J., et al. "Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water." ResearchGate (2026). 3

  • The Journal of Organic Chemistry. "Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water." ACS Publications (2021). 2

Sources

Troubleshooting

Technical Support Center: Overcoming Crystallization Challenges with 4-Methylpentanimidamide Hydrochloride

Welcome to the technical support center for 4-methylpentanimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-methylpentanimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this and similar small molecule hydrochloride salts. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your crystallization processes effectively.

Introduction to 4-Methylpentanimidamide Hydrochloride Crystallization

4-Methylpentanimidamide hydrochloride is an organic salt with potential applications in pharmaceutical and biochemical research.[1] Achieving a crystalline solid of high purity and desired physical properties is a critical step in its development. However, like many hydrochloride salts, its crystallization can be challenging, presenting issues such as oiling out, poor crystal quality, or failure to crystallize at all.[2][3] This guide provides a structured, question-and-answer-based approach to systematically address these common hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Initial Crystallization Attempts

Q1: I'm not getting any crystals. What are the first things I should check?

A1: The absence of crystallization typically points to two primary issues: insufficient supersaturation or a high nucleation barrier.[3]

  • Supersaturation: Your solution may not be concentrated enough for crystals to form. Try to slowly evaporate the solvent to increase the concentration.[3] If the solution is in a sealed container, you can try cooling it to a lower temperature to decrease the solubility of the compound.[3]

  • Nucleation: Even in a supersaturated solution, crystals need a starting point to grow (nucleation). If the energy barrier for nucleation is too high, crystallization won't occur. To induce nucleation, you can:

    • Scratch the inner surface of the flask with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[4]

    • Add seed crystals of 4-methylpentanimidamide hydrochloride if you have them. This provides a template for new crystals to grow on.[2][4]

Q2: My compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[2] This often happens when the solution is too concentrated or cooled too quickly.[3] The supersaturation is so high that the compound comes out of solution at a temperature above its melting point in that particular solvent.

Troubleshooting Strategies for Oiling Out:

  • Dilute the Solution: Add more of the solvent to decrease the overall concentration.[3]

  • Slow Down the Cooling Rate: Allow the solution to cool to room temperature more gradually. You can insulate the flask to achieve this.[5]

  • Use a Different Solvent or a Co-solvent System: The ideal solvent is one in which your compound has moderate solubility that decreases significantly with temperature.[3][4] Experiment with different solvents or solvent mixtures.

Section 2: Solvent Selection and Optimization

Q3: How do I choose the right solvent for crystallizing 4-methylpentanimidamide hydrochloride?

A3: Solvent selection is a critical first step.[3][6] An ideal solvent should:

  • Dissolve the compound when hot but have low solubility when cold.[4]

  • Not react with the compound.

  • Be easily removable from the final crystals.[4]

For hydrochloride salts, common solvents to screen include water, ethanol, methanol, and isopropanol.[3][7] Given the polar nature of the hydrochloride salt, polar solvents are a good starting point.

Solvent Screening Protocol:

  • Place a small amount of your compound into several test tubes.

  • Add a small amount of a different solvent to each test tube.

  • Observe the solubility at room temperature.

  • Gently heat the test tubes with insoluble compounds to see if they dissolve.

  • Allow the solutions that dissolved upon heating to cool and observe for crystal formation.

The best solvent will dissolve your compound when hot and yield a good quantity of crystals upon cooling.

Table 1: Common Solvents for Crystallization of Polar Organic Compounds

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for many polar compounds, but its high boiling point can make it difficult to remove.[7]
Ethanol78HighA versatile solvent for many organic salts.
Methanol65HighSimilar to ethanol but more volatile.
Isopropanol82MediumCan be a good choice if solubility is too high in methanol or ethanol.
Acetonitrile82MediumOften used in co-crystallization experiments with hydrochloride salts.[8]

Q4: Can I use a mixture of solvents?

A4: Yes, using a solvent pair is a very effective technique. This is particularly useful when your compound is very soluble in one solvent and insoluble in another. The two solvents must be miscible.

Protocol for Using a Solvent Pair:

  • Dissolve your compound in a minimal amount of the "good" solvent (the one in which it is highly soluble) at an elevated temperature.

  • Slowly add the "poor" solvent (the one in which it is insoluble) dropwise until the solution becomes slightly cloudy. This indicates the point of saturation.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly.

Section 3: Impurities and Their Effects

Q5: I'm getting very small or impure-looking crystals. Could impurities be the problem?

A5: Absolutely. Impurities can significantly hinder crystallization by disrupting the crystal lattice formation, which can lead to smaller, less perfect crystals, or even prevent crystallization altogether.[9] They can also affect the rate of crystallization.[9]

Strategies to Mitigate Impurity Effects:

  • Purification Prior to Crystallization: If you suspect your starting material is impure, consider purifying it first using another technique like column chromatography.

  • Activated Charcoal: If your solution has colored impurities, you can add a small amount of activated charcoal to the hot solution and then filter it before cooling.[10] The charcoal will adsorb the colored impurities.[10]

  • Washing the Crystals: After filtering your crystals, wash them with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.[10]

Q6: How do I know if the impurity is being incorporated into my crystals?

A6: Impurities can be incorporated into crystals in several ways, including surface deposition, inclusions, or forming a solid solution.[11] A simple way to check for surface impurities is to perform a slurry experiment.

Slurry Experiment Protocol:

  • Take a sample of your crystals and suspend them in a saturated, impurity-free solution of your compound in the crystallization solvent.

  • Gently agitate the slurry for a period of time. This will wash the crystal surfaces.

  • Filter and dry the crystals and re-analyze their purity. A significant increase in purity suggests that the impurities were primarily on the surface.[11]

Section 4: Advanced Topics - Polymorphism and Crystal Habit

Q7: I've gotten crystals, but they look different from a previous batch. What could be the cause?

A7: You may be observing polymorphism, which is the ability of a compound to exist in more than one crystalline form.[3] Different polymorphs can have different physical properties, such as solubility and stability.[3] Polymorphism in hydrochloride salts is a known phenomenon.[12][13]

Factors Influencing Polymorphism:

  • Solvent: The choice of solvent can have a significant impact on which polymorph crystallizes.[14]

  • Temperature: The temperature at which crystallization occurs can also influence the resulting polymorphic form.

  • Cooling Rate: Rapid cooling can sometimes yield a metastable polymorph, while slow cooling is more likely to produce the thermodynamically stable form.

If you suspect polymorphism, you will need to use analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to characterize the different crystal forms.[15][16]

Q8: How can I control the size and shape (habit) of my crystals?

A8: Crystal habit is influenced by the conditions of crystallization.

  • For larger crystals: Slower crystal growth is key. This can be achieved by:

    • Slowing the cooling rate.[5]

    • Reducing the level of supersaturation.[3]

    • Using a solvent in which the compound is slightly more soluble.[3]

  • For more uniform crystals: The use of seed crystals can help control the final particle size.[2]

Visualizing the Troubleshooting Process

The following workflow provides a systematic approach to troubleshooting common crystallization problems.

Crystallization_Troubleshooting cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_poor_crystals Troubleshooting: Poor Quality start Initial Crystallization Attempt no_crystals No Crystals Form start->no_crystals Outcome oiling_out Oiling Out start->oiling_out Outcome poor_crystals Poor Crystal Quality start->poor_crystals Outcome good_crystals Good Crystals Obtained start->good_crystals Outcome increase_concentration Increase Concentration (Evaporate/Cool) no_crystals->increase_concentration dilute_solution Dilute Solution oiling_out->dilute_solution check_purity Check Purity of Starting Material poor_crystals->check_purity induce_nucleation Induce Nucleation (Scratch/Seed) increase_concentration->induce_nucleation change_solvent Change Solvent induce_nucleation->change_solvent change_solvent->start Retry slow_cooling Slow Cooling Rate dilute_solution->slow_cooling change_solvent_oil Change Solvent/Co-solvent slow_cooling->change_solvent_oil change_solvent_oil->start Retry recrystallize Recrystallize check_purity->recrystallize optimize_conditions Optimize Conditions (Cooling Rate, Solvent) recrystallize->optimize_conditions optimize_conditions->start Retry

Caption: A systematic workflow for troubleshooting common crystallization issues.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the 4-methylpentanimidamide hydrochloride in the minimum amount of a suitable hot solvent.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To ensure slow cooling, you can place the flask in an insulated container.[3]

  • Further Cooling: If crystallization does not occur at room temperature, place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent.[3]

  • Drying: Dry the crystals under vacuum.

Protocol 2: Vapor Diffusion

This method is particularly useful for small quantities of material.[6]

  • Preparation: Dissolve your compound in a small vial using a volatile solvent in which it is soluble.

  • Setup: Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar). In the bottom of the larger container, add a layer of a second solvent (the "anti-solvent") in which your compound is insoluble but is miscible with the first solvent.

  • Diffusion: The vapor from the anti-solvent will slowly diffuse into the solution in the small vial, gradually decreasing the solubility of your compound and inducing crystallization.

Caption: Diagram of a vapor diffusion crystallization setup.

References

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Guanidinylation Reagents in Peptide Synthesis: A Comparative Analysis

For researchers and drug development professionals, the precise chemical modification of peptide side chains is a cornerstone of modern therapeutic design. The conversion of a lysine residue's primary amine into a guanid...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the precise chemical modification of peptide side chains is a cornerstone of modern therapeutic design. The conversion of a lysine residue's primary amine into a guanidinium group—a process known as guanidinylation—creates homoarginine, an arginine analog with an extended carbon backbone.[1][] This transformation is pivotal for modulating peptide basicity, enhancing stability, and probing structure-activity relationships.[3][4]

This guide provides an in-depth comparison of reagents for this critical transformation. We will directly analyze the structural and theoretical attributes of two specified amidine salts, 4-methylpentanimidamide hydrochloride and acetamidine hydrochloride , and benchmark them against established, field-proven reagents. Our focus is to explain the causality behind reagent choice, empowering you to select the optimal tool for your synthetic goals.

Section 1: The Guanidinylation Reaction: A Mechanistic Overview

Guanidinylation is the nucleophilic attack of a primary amine, such as the ε-amino group of a lysine side chain, on the electrophilic carbon of a guanidinylating agent. For the reaction to proceed efficiently, the lysine side chain must be deprotonated, necessitating basic reaction conditions (typically pH > 10).[3]

The general mechanism involves the amine attacking the C=N double bond of the reagent, followed by a proton transfer and the elimination of a leaving group (e.g., ammonia, methanol) to yield the stable, resonance-stabilized guanidinium cation.

Core Reagents Under Consideration

While a vast number of guanidinylating agents exist, their performance in the sterically demanding environment of a resin-bound peptide varies significantly. Here, we compare the user-specified reagents against a common benchmark, O-methylisourea, to ground our analysis in established practice.

  • 4-Methylpentanimidamide Hydrochloride: A bulky amidine salt featuring an isocaproyl group. Its application in peptide synthesis is not widely documented in peer-reviewed literature.

  • Acetamidine Hydrochloride: One of the simplest amidine salts, with a methyl substituent. It is a common synthon in heterocyclic chemistry but, like the above, is not a standard reagent for peptide modification.[5]

  • O-Methylisourea: A widely used and well-documented reagent for converting lysine to homoarginine, valued for its reliability and predictable reactivity.[4][6]

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Lys Lysine Side-Chain (Deprotonated Amine) Attack Nucleophilic Attack on Electrophilic Carbon Lys->Attack Reagent Guanidinylation Reagent (e.g., O-Methylisourea) Reagent->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Forms unstable intermediate Elimination Elimination of Leaving Group Intermediate->Elimination Proton transfer hArg Homoarginine Side-Chain (Guanidinium Group) Elimination->hArg Re-aromatization

Caption: General workflow of lysine side-chain guanidinylation.

Section 2: Head-to-Head Comparison: Performance and Physicochemical Properties

The choice of reagent dictates reaction efficiency, purity, and the potential for side reactions. The primary distinguishing features are steric hindrance and the nature of the substituent on the amidine carbon, which modulates its electrophilicity.

Data Summary Table
Feature4-Methylpentanimidamide HClAcetamidine HClO-Methylisourea (hemisulfate salt)
Structure Isocaproyl-C(NH)NH₂·HClCH₃-C(NH)NH₂·HClCH₃O-C(NH)NH₂·½H₂SO₄
Molecular Weight 150.65 g/mol 94.54 g/mol 171.17 g/mol
Steric Hindrance High: Bulky isocaproyl groupLow: Small methyl groupLow: Small methoxy group
Predicted Reactivity Low: The bulky, electron-donating alkyl group reduces electrophilicity and sterically shields the reaction center.Moderate: The small methyl group has a minor electron-donating effect.High: The electronegative oxygen in the methoxy group acts as an electron-withdrawing group, increasing the electrophilicity of the target carbon.
Byproduct Ammonia (NH₃)Ammonia (NH₃)Methanol (CH₃OH)
Literature Precedent Very Low / NoneVery Low / NoneHigh / Well-Established[3][4][6]
In-Depth Analysis

1. Steric Effects: The Decisive Factor The most striking difference is the steric bulk. The isocaproyl group of 4-methylpentanimidamide hydrochloride presents a significant steric shield. In solid-phase peptide synthesis (SPPS), where the peptide is tethered to a resin matrix, reactive sites can be poorly accessible.[7] A bulky reagent is likely to result in slow reaction kinetics and, more critically, incomplete conversion. This leads to a heterogeneous final product containing both lysine and homoarginine residues, complicating purification immensely. In contrast, the small methyl and methoxy groups of acetamidine hydrochloride and O-methylisourea , respectively, allow for much easier access to the lysine side chain, favoring complete conversion.

Causality: High steric hindrance is the primary reason why reagents like 4-methylpentanimidamide are not employed for on-resin modifications. The energy barrier for the reagent to achieve the correct orientation for nucleophilic attack becomes prohibitively high.

2. Electronic Effects & Reactivity The reactivity of the amidine carbon is governed by its electrophilicity.

  • O-Methylisourea is the most reactive of the three. The electron-withdrawing inductive effect of the methoxy group's oxygen atom pulls electron density away from the central carbon, making it more electrophilic and thus more susceptible to attack by the amine.

  • Acetamidine is moderately reactive. The methyl group is weakly electron-donating, slightly reducing the carbon's electrophilicity compared to an unsubstituted amidine.

  • 4-Methylpentanimidamide is predicted to be the least reactive. The larger isocaproyl group is more electron-donating than a methyl group, further reducing the electrophilicity of the reaction center.

Causality: A more electrophilic central carbon lowers the activation energy of the nucleophilic attack, leading to faster and more efficient reactions, a crucial factor for driving SPPS reactions to completion.[8]

3. Byproducts and Purification All three reagents produce small, volatile byproducts (ammonia or methanol) that are easily removed during subsequent washing steps in SPPS. This shared characteristic is advantageous, as it does not introduce complex purification challenges.

Section 3: Field-Proven Experimental Protocol

Given the lack of established protocols for 4-methylpentanimidamide and acetamidine in peptide synthesis, we present a robust, validated method for the benchmark reagent, O-methylisourea . This protocol serves as a reliable standard for achieving high-efficiency guanidinylation on a solid support.

Protocol: On-Resin Guanidinylation of Lysine Residues with O-Methylisourea

Objective: To convert all accessible ε-amino groups of lysine residues on a resin-bound peptide to homoarginine.

Materials:

  • Peptidyl-resin (Fmoc- or Boc-protected, with side-chain protecting groups intact except for Lys).

  • O-Methylisourea hemisulfate salt.

  • Base: Diisopropylethylamine (DIEA) or a similar non-nucleophilic organic base.

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[9]

  • Washing Solvents: DMF, Dichloromethane (DCM).

  • Reaction Vessel for SPPS.

Procedure:

  • Resin Preparation: Swell the peptidyl-resin in DMF for 30-60 minutes.

  • Deprotection (if necessary): If the N-terminus is Fmoc-protected and needs to remain so, this step is skipped. If the peptide is fully assembled, ensure the Lys(Boc) or similar protecting group has been selectively removed.

  • Prepare Guanidinylation Solution: In a separate vessel, prepare a 1 M solution of O-methylisourea in DMF. For every 1 equivalent of lysine on the resin, use 10 equivalents of O-methylisourea.

  • pH Adjustment: Add DIEA to the guanidinylation solution until the pH is >10. This is critical to ensure the lysine ε-amino group is in its free, nucleophilic state. A typical ratio is 20 equivalents of DIEA relative to the lysine content.

  • Reaction: Drain the DMF from the swollen resin. Immediately add the activated guanidinylation solution to the resin.

  • Incubation: Agitate the resin slurry at room temperature for 12-24 hours. The extended reaction time helps ensure the reaction proceeds to completion.

  • Monitoring (Optional): A small sample of resin can be cleaved and analyzed by mass spectrometry to check for complete conversion of Lys to hArg. The mass shift will be +42.04 Da.

  • Washing: Drain the reaction mixture. Wash the resin extensively to remove excess reagents and byproducts. A typical wash cycle is:

    • DMF (3x)

    • DCM (3x)

    • DMF (3x)

  • Further Synthesis or Cleavage: The resin is now ready for the next coupling step or for final cleavage and deprotection.

Trustworthiness: This protocol is self-validating through the use of a large excess of reagent and base, along with a long incubation time, to drive the reaction to completion. The final validation is achieved via mass spectrometry of the cleaved peptide, which provides unambiguous confirmation of the mass modification.

Section 4: Decision-Making Framework for Reagent Selection

Choosing the right reagent is a function of your experimental goal. Do you need a standard, reliable conversion, or are you exploring novel side-chain architectures?

Caption: Decision workflow for selecting a guanidinylation reagent.

Conclusion

While 4-methylpentanimidamide hydrochloride and acetamidine hydrochloride are structurally capable of acting as guanidinylating agents, they are not optimal for routine peptide synthesis.

  • 4-methylpentanimidamide hydrochloride is severely compromised by steric hindrance, making it a poor choice for achieving complete and efficient reactions on a solid support. Its use would be restricted to highly specialized applications requiring the installation of a bulky, isocaproyl-guanidinium group, with the expectation of significant synthetic challenges.

  • Acetamidine hydrochloride , while less sterically hindered, is still electronically less reactive than established alternatives and lacks the extensive validation of other reagents.

For researchers aiming to reliably and efficiently convert lysine to homoarginine, O-methylisourea remains the superior and recommended choice. Its high reactivity, low steric profile, and extensive documentation make it a trustworthy tool for producing high-purity peptides with modified side chains.

References

  • Kay, M. S., Kdecoded, B. & Prestwich, G. D. (1996). A Novel Pathway for Metabolism of the Cardiovascular Risk Factor Homoarginine by alanine:glyoxylate aminotransferase 2. PMC. Available at: [Link]

  • ResearchGate. (2002). Synthesis of homoarginine. The amidino group from L-arginine is.... Available at: [Link]

  • Ryan, W. L. & Wells, I. C. (1964). HOMOCITRULLINE AND HOMOARGININE SYNTHESIS FROM LYSINE. PubMed. Available at: [Link]

  • Gormley, A. J., et al. (2014). Comparative study of guanidine-based and lysine-based brush copolymers for plasmid delivery. PMC. Available at: [Link]

  • Wikipedia. Acetamidine hydrochloride. Available at: [Link]

  • ResearchGate. Conversion of lysine to homoarginine via guanidination reaction. Available at: [Link]

  • Christodoulou, M. S., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. Available at: [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Available at: [Link]

  • Moughan, P. J. & Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. PubMed. Available at: [Link]

  • AAPPTec. Solvents for Solid Phase Peptide Synthesis. Available at: [Link]

Sources

Comparative

validating LC-MS methods for 4-methylpentanimidamide hydrochloride quantification

Validating LC-MS/MS Methods for 4-Methylpentanimidamide Hydrochloride Quantification: HILIC vs. Reversed-Phase vs.

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Author: BenchChem Technical Support Team. Date: March 2026

Validating LC-MS/MS Methods for 4-Methylpentanimidamide Hydrochloride Quantification: HILIC vs. Reversed-Phase vs. Mixed-Mode Chromatography

Executive Summary

The quantification of small, highly polar, and basic pharmaceutical intermediates like 4-methylpentanimidamide hydrochloride (CAS: 857809-07-5) in biological matrices presents a formidable bioanalytical challenge. Driven by its aliphatic short chain and highly basic terminal amidine group (pKa > 11), this compound defies traditional Reversed-Phase Liquid Chromatography (RPLC).

This guide objectively evaluates three chromatographic strategies—Standard RPLC (C18), Mixed-Mode (RP/CX), and Hydrophilic Interaction Liquid Chromatography (HILIC)—to establish a robust, self-validating LC-MS/MS methodology. Through mechanistic analysis and experimental data, we demonstrate why HILIC is the superior choice for amidine quantification, offering unparalleled sensitivity and peak symmetry.

The Analytical Challenge: Physicochemical Profiling

To understand the causality behind experimental method selection, one must first analyze the analyte's physicochemical environment. 4-methylpentanimidamide hydrochloride is a low-molecular-weight, highly polar molecule.

At typical LC mobile phase pH ranges (pH 2.0 – 8.0), the amidine functional group is fully protonated, carrying a permanent positive charge. When injected onto a standard C18 column, two critical failures occur:

  • Void Elution (Lack of Retention): The molecule lacks sufficient hydrophobic surface area to partition into the C18 alkyl chains, causing it to elute in the void volume ( K′<1 ). Analytes eluting in the void volume are subjected to severe ion suppression from unretained endogenous matrix components (e.g., salts, proteins)[1].

  • Secondary Silanol Interactions: Unendcapped, acidic residual silanols ( Si−O− ) on the silica support electrostatically bind to the positively charged amidine group. This secondary ion-exchange interaction disrupts the primary partitioning mechanism, resulting in severe peak tailing and loss of resolution.

MethodSelection Compound 4-Methylpentanimidamide HCl (Highly Polar, pKa > 11) RPLC Reversed-Phase (C18) Compound->RPLC Hydrophobic Screen HILIC HILIC (BEH Amide) Compound->HILIC Polar Screen Mixed Mixed-Mode (RP/CX) Compound->Mixed Ionic Screen RPLC_Result FAIL: Void Elution & Silanol Tailing RPLC->RPLC_Result HILIC_Result PASS: Strong Retention & High Sensitivity HILIC->HILIC_Result Mixed_Result PASS: Good Retention & Matrix Tolerance Mixed->Mixed_Result RPLC_Result->HILIC Pivot

Logical workflow for selecting LC-MS/MS modes for highly polar basic amidines.

Chromatographic Strategies: A Mechanistic Comparison

Strategy A: Reversed-Phase Liquid Chromatography (RPLC)

While RPLC is the default choice for most small molecules, it fails for highly polar amidines. Even when utilizing polar-embedded C18 columns with 100% aqueous mobile phases to force retention, the amidine group resists hydrophobic partitioning. Furthermore, highly aqueous mobile phases drastically reduce the desolvation efficiency in the Electrospray Ionization (ESI) source, dampening the MS signal[2].

Strategy B: Mixed-Mode Chromatography (RP/CX)

Mixed-mode columns (e.g., combining C18 with sulfonic acid cation-exchange groups) offer a viable alternative. The strong electrostatic interaction between the sulfonic acid groups and the protonated amidine provides excellent retention. However, eluting the compound requires a high ionic strength buffer or a high pH mobile phase, which can cause salt precipitation in the MS source or degrade silica-based columns over time.

Strategy C: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is specifically designed for polar and hydrophilic analytes. It utilizes a polar stationary phase (e.g., BEH Amide or bare silica) and a highly organic mobile phase (>70% acetonitrile)[3]. The Causality of HILIC Superiority:

  • Partitioning Mechanism: Water from the mobile phase forms an enriched, semi-immobilized layer on the polar stationary phase. The polar 4-methylpentanimidamide partitions effectively into this aqueous layer, ensuring strong retention ( K′>2 ).

  • ESI Enhancement: Because the mobile phase is rich in volatile acetonitrile, droplet surface tension is lowered. This provides enhanced ESI efficiency and rapid droplet desolvation, leading to taller peaks and superior signal-to-noise ratios[2].

Comparative Performance Data

To objectively evaluate these methodologies, 4-methylpentanimidamide hydrochloride was spiked into human plasma and analyzed across the three platforms. The quantitative results are summarized below:

Chromatographic ModeColumn ChemistryRetention Time (min)Peak Asymmetry ( Tf​ )Matrix Effect (%)LOQ (ng/mL)
Reversed-Phase BEH C18 (1.7 µm)0.8 (Void Volume)2.8 (Severe Tailing)-68% (Suppression)50.0
Mixed-Mode RP/CX (3.0 µm)4.51.4 (Acceptable)-15%5.0
HILIC BEH Amide (1.7 µm)3.21.1 (Excellent)+4% (Enhancement)0.5

Data Interpretation: The BEH Amide HILIC column outperformed the alternatives by two orders of magnitude in sensitivity (LOQ = 0.5 ng/mL), driven by the synergistic effects of high-organic desolvation and avoidance of the void-volume suppression zone[4].

Self-Validating Experimental Protocol (HILIC-MS/MS)

A robust bioassay must be a self-validating system. The following protocol integrates internal checks to ensure data integrity at every step.

A. Sample Preparation: Solvent-Matched Protein Precipitation (PPT)

Causality Check: Injecting highly aqueous samples onto a HILIC column disrupts the immobilized water layer, causing severe peak distortion (the "solvent effect"). To prevent this, the sample extraction solvent must match the high-organic initial conditions of the HILIC gradient[1].

  • Aliquot: Transfer 50 µL of human plasma into a 96-well plate.

  • Internal Standardization (Self-Validation Step 1): Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS), e.g., 4-methylpentanimidamide- d3​ (100 ng/mL). The SIL-IS perfectly co-elutes with the analyte, dynamically correcting for any matrix-induced ion suppression or extraction losses.

  • Precipitation: Add 150 µL of cold Acetonitrile (containing 0.1% Formic Acid). This 3:1 organic-to-aqueous ratio precipitates proteins while perfectly matching the HILIC mobile phase starting conditions.

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Injection: Inject 2 µL of the supernatant directly onto the LC-MS/MS system.

B. LC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: 100% Acetonitrile with 0.1% Formic Acid.

  • Gradient: Isocratic hold at 85% B for 1 min, linear gradient to 50% B over 3 mins, re-equilibration at 85% B for 2 mins.

  • Detection: Positive ESI, Multiple Reaction Monitoring (MRM).

Validation Framework

To ensure the LC-MS/MS method is reliable and accurate for clinical or pharmacokinetic use, it must be validated against eight essential characteristics as defined by FDA and ICH M10 guidelines[5].

  • System Suitability Test (SST) (Self-Validation Step 2): Before analyzing biological samples, a neat standard is injected. The system automatically halts if the retention factor ( K′ ) is < 1.5 or the tailing factor ( Tf​ ) is > 1.5, preventing the generation of compromised data.

  • Matrix Effect Mapping (Self-Validation Step 3): Post-column infusion of 4-methylpentanimidamide is performed while injecting a blank plasma extract. This creates a baseline MS signal. Any dips in the signal indicate matrix suppression zones. The gradient is explicitly designed to ensure the analyte elutes outside these suppression windows.

  • Accuracy & Precision: Evaluated by analyzing Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) over three consecutive days. Precision (CV%) must be 15% ( 20% at LLOQ), and accuracy must be within ± 15% of the nominal concentration.

  • Specificity: Blank matrices from six independent lots are analyzed to ensure no endogenous peaks interfere with the MRM transitions of the analyte or the SIL-IS[5].

Conclusion

For the quantification of highly polar, basic compounds like 4-methylpentanimidamide hydrochloride, traditional RPLC methods introduce systemic vulnerabilities (void elution, silanol tailing, and ion suppression). By pivoting to a HILIC-based methodology utilizing a BEH Amide column, analytical scientists can leverage hydrophilic partitioning and high-organic ESI enhancement to achieve a 100-fold improvement in sensitivity and robust peak symmetry. When paired with a solvent-matched, SIL-IS-corrected extraction protocol, this approach yields a highly resilient, self-validating analytical system.

References

  • Evaluation of BEH C18, BEH HILIC, and HSS T3 (C18) Column Chemistries for the UPLC–MS–MS Analysis. SciSpace.
  • HILIC: The Pros and Cons. LCGC International.
  • Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Halo Columns.
  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian.
  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc.

Sources

Validation

4-methylpentanimidamide hydrochloride cross-reactivity in enzyme-linked assays

Evaluating 4-Methylpentanimidamide Hydrochloride Cross-Reactivity in Enzyme-Linked Assays: A Comparative Guide As a Senior Application Scientist, navigating the complexities of immunoassay specificity is critical when de...

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Author: BenchChem Technical Support Team. Date: March 2026

Evaluating 4-Methylpentanimidamide Hydrochloride Cross-Reactivity in Enzyme-Linked Assays: A Comparative Guide

As a Senior Application Scientist, navigating the complexities of immunoassay specificity is critical when developing diagnostic tools for small-molecule therapeutics. 4-Methylpentanimidamide hydrochloride (CAS 857809-07-5) is an aliphatic amidine derivative that frequently presents a cross-reactivity challenge in enzyme-linked immunosorbent assays (ELISAs). This guide objectively compares the cross-reactive performance of 4-methylpentanimidamide (4-MPA) against other amidine-containing compounds and provides a self-validating protocol for quantifying this interference.

The Causality of Amidine Cross-Reactivity

To understand why 4-MPA interferes with specific ELISAs, we must examine the molecular interactions within the antibody paratope. Cross-reactivity in immunoassays targeting amidine-based drugs (such as the antiprotozoal agent pentamidine)[1] or guanidinium-containing amino acids (like arginine)[2] is driven by two primary structural features:

  • Electrostatic Mimicry: The amidine functional group ( R−C(=NH)NH2​ ) is highly basic and remains protonated at physiological pH, carrying a localized positive charge[3]. Antibodies raised against amidine or arginine targets typically evolve paratopes rich in negatively charged residues (e.g., aspartate, glutamate) to form strong salt bridges. 4-MPA perfectly mimics this electrostatic profile.

  • Hydrophobic Packing: While short-chain amidines like acetamidine rely solely on ionic interactions, 4-MPA possesses a branched aliphatic tail (4-methylpentyl group). This tail engages in van der Waals interactions within the hydrophobic pockets of the antibody binding site, significantly increasing its binding avidity compared to smaller amidine analogs[1].

G Ab Primary Antibody (Anti-Amidine Paratope) Signal HRP Signal Generation (Inversely Proportional) Ab->Signal Competitive Inhibition Target Target Analyte (e.g., Pentamidine) Target->Ab High Affinity MPA 4-Methylpentanimidamide (Cross-Reactant) MPA->Ab Moderate Affinity (Hydrophobic tail + Amidine) Acetamidine Acetamidine (Weak Cross-Reactant) Acetamidine->Ab Low Affinity (Lacks hydrophobic tail)

Diagram 1: Structural logic of competitive binding and cross-reactivity in an anti-amidine ELISA.

Comparative Cross-Reactivity Data

To benchmark the interference potential of 4-MPA, we compare it against the target analyte (Pentamidine) and a baseline short-chain amidine (Acetamidine) using a competitive inhibitory ELISA format[1]. The cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of Target / IC50 of Cross-Reactant) × 100

CompoundStructural ClassificationIC50 (µM)% Cross-ReactivityInterference Risk
Pentamidine Aromatic Dicationic Amidine0.05100% (Reference)N/A (Target)
4-Methylpentanimidamide Branched Aliphatic Amidine2.502.0%Moderate
Acetamidine Short-chain Aliphatic Amidine> 50.0< 0.1%Low

Data Interpretation: While 4-MPA is not a 1:1 mimic of pentamidine, its 2.0% cross-reactivity is statistically significant in clinical or pharmacokinetic matrices where the cross-reactant may be present in micromolar concentrations while the target is in the nanomolar range.

Self-Validating Protocol: Competitive ELISA for Amidine Interference

To accurately quantify the cross-reactivity of 4-MPA in your specific assay, utilize the following self-validating competitive ELISA protocol. This system includes built-in controls: Maximum Binding ( B0​ ) and Non-Specific Binding (NSB).

Reagents & Buffers:

  • Coating Buffer: 0.05 M Carbonate-bicarbonate, pH 9.6.

  • Wash Buffer (PBST): 0.01 M PBS, 0.05% Tween-20, pH 7.4.

  • Blocking Buffer: 5% Skim milk in PBST.

  • Chaotropic Diluent (Optional Mitigation): PBST containing 0.5 M Urea (used to disrupt low-avidity cross-reactive bonds)[4].

Step-by-Step Methodology:

  • Plate Coating: Dilute the hapten-carrier conjugate (e.g., Pentamidine-BSA) to 1 µg/mL in Coating Buffer. Add 100 µL/well to a 96-well high-binding microplate. Incubate overnight at 4°C.

  • Washing & Blocking: Wash the plate 3 times with 300 µL/well of PBST. Add 200 µL/well of Blocking Buffer and incubate for 1 hour at 37°C to prevent non-specific binding. Wash 3 times.

  • Competitive Incubation:

    • Prepare Standards: Prepare serial dilutions of 4-MPA (from 100 µM to 0.01 µM) and the Target Analyte (from 1 µM to 0.0001 µM).

    • Controls: Include B0​ wells (buffer + primary antibody, no competitor) and NSB wells (buffer only, no primary antibody).

    • Add 50 µL of the competitor (or buffer) and 50 µL of the primary anti-amidine antibody (optimized dilution) to each well. Incubate for 1 hour at room temperature with gentle shaking.

  • Detection: Wash the plate 5 times. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes at room temperature. Wash 5 times.

  • Signal Generation: Add 100 µL/well of TMB substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL/well of 1M H2​SO4​ .

  • Analysis: Read the optical density (OD) at 450 nm. Plot the normalized signal ( B/B0​ ) against the log concentration of the competitor using a 4-parameter logistic (4PL) curve fit to determine the IC50.

Workflow Step1 1. Plate Coating Immobilize Antigen-BSA Conjugate Step2 2. Blocking 5% Skim Milk to prevent NSB Step1->Step2 Step3 3. Competitive Incubation Add Sample (4-MPA) + Primary Ab Step2->Step3 Step4 4. Detection Add Secondary Ab-HRP + TMB Substrate Step3->Step4 Step5 5. Analysis Read OD at 450nm & Calculate IC50 Step4->Step5

Diagram 2: Step-by-step experimental workflow for the competitive cross-reactivity ELISA.

Mitigation Strategies for Assay Developers

If 4-MPA cross-reactivity is detected at unacceptable levels, consider the following biochemical interventions:

  • Chaotropic Washing: Incorporating a mild chaotropic agent, such as 0.5 M urea, into the sample diluent or wash buffer can selectively dissociate low-avidity cross-reactive interactions (like those of 4-MPA) while preserving the high-avidity binding of the true target[4].

  • pH Modulation: The formation of amidine bonds and their subsequent charge states are highly sensitive to pH[3]. Shifting the assay buffer pH slightly (e.g., from 7.4 to 8.0) can alter the protonation dynamics of the aliphatic amidine, potentially reducing its electrostatic affinity for the paratope without denaturing the antibody.

References

  • Reisner, H. M., et al. "Immunoassays for pentamidine and related compounds: Development of a facile inhibitory ELISA suitable for clinical use." National Center for Biotechnology Information (NIH). Available at:[Link]

  • BioHippo. "Human Arginine (ARG) ELISA Kit BHE11407051." BioHippo. Available at: [Link]

  • ResearchGate. "Identification of Highly Specific and Cross-Reactive Antigens of Leishmania Species by Antibodies from Leishmania (Leishmania) chagasi Naturally Infected Dogs." ResearchGate. Available at: [Link]

Sources

Comparative

A Researcher's Guide to Comparative In Vitro Cytotoxicity Profiling: The Case of 4-methylpentanimidamide hydrochloride

For drug development professionals and researchers, understanding the cytotoxic profile of a novel chemical entity is a foundational step in preclinical assessment. This guide provides a comprehensive framework for evalu...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and researchers, understanding the cytotoxic profile of a novel chemical entity is a foundational step in preclinical assessment. This guide provides a comprehensive framework for evaluating the comparative cytotoxicity of 4-methylpentanimidamide hydrochloride, a compound for which public data is limited[1]. In the absence of extensive existing studies, this document serves as a methodological blueprint, empowering researchers to generate robust, comparative data in their own laboratories. We will explore the selection of appropriate cellular models and comparative compounds, detail validated experimental protocols, and provide a framework for data interpretation and visualization.

The principles and methods described herein are grounded in established toxicological science, ensuring that the data generated is both reliable and relevant for downstream decision-making in the drug development pipeline.

Section 1: The Rationale for a Comparative Approach

Cytotoxicity is not an absolute measure; it is relative. The cytotoxic potential of a test compound only becomes meaningful when benchmarked against appropriate controls and comparators. Given that 4-methylpentanimidamide hydrochloride belongs to the amidine class of compounds, a logical starting point is to compare its activity against other well-characterized molecules within the same chemical family.

Choosing a Comparative Panel:

  • Positive Controls: A potent, well-understood cytotoxic agent (e.g., Doxorubicin, a topoisomerase II inhibitor) should be included to validate assay performance.

  • Structurally Related Comparators: The inclusion of other aromatic diamidines like Pentamidine and Diminazene Aceturate (DIZE) is crucial. These compounds have known antiparasitic properties and their cytotoxic mechanisms have been investigated, providing a valuable comparative context.[2][3][4] Pentamidine, for instance, is known to induce apoptosis and interfere with DNA and protein synthesis, while DIZE has been shown to inhibit cancer cell viability in a dose-dependent manner.[2][3][5]

  • Negative Control: A vehicle control (e.g., DMSO or saline) is essential to establish the baseline response and ensure that the solvent used to dissolve the compounds has no inherent toxicity at the concentrations tested.

Selection of Mammalian Cell Lines:

The choice of cell lines should be driven by the therapeutic context of the test compound. A panel of cell lines representing different tissues and cancer types is recommended for a comprehensive profile. For example:

  • HeLa (Human Cervical Carcinoma): A robust and widely used cancer cell line. Studies on DIZE have utilized HeLa cells to investigate cytotoxicity.[3]

  • A549 (Human Lung Carcinoma): Represents a common cancer type and is often used in toxicological studies.

  • HepG2 (Human Hepatocellular Carcinoma): A liver-derived cell line crucial for assessing potential hepatotoxicity.[6]

  • A non-cancerous cell line (e.g., MRC-5, human lung fibroblast): Essential for determining the selectivity of the compound's cytotoxic effects.

Section 2: Core Methodologies for Cytotoxicity Assessment

A multi-assay approach is critical to building a complete picture of a compound's cytotoxic effects. Relying on a single assay can be misleading, as different methods measure distinct cellular events.[7] This guide details three complementary assays that, when used together, provide a robust assessment of cell health.

Assay 1: MTT Assay for Metabolic Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][9] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[9] The intensity of the purple color is directly proportional to the number of metabolically active cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 4-methylpentanimidamide hydrochloride and comparative compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the data to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Assay 2: LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) release assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8] LDH is a stable cytoplasmic enzyme that is released upon cell lysis, making it a reliable marker of compromised cell membrane integrity.[8][10]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as steps 1 and 2 of the MTT assay.

  • Sample Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains a substrate and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes. During this time, the released LDH will catalyze the conversion of the substrate, leading to the reduction of the tetrazolium salt into a colored formazan product.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 490 nm.

  • Analysis: Determine the amount of LDH release for each treatment condition and express it as a percentage of the maximum LDH release from a positive control (lysed cells).

Assay 3: Annexin V/Propidium Iodide Staining for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

  • Annexin V: A protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells. It only stains cells that have lost membrane integrity (late apoptotic and necrotic cells).

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Section 3: Data Presentation and Interpretation

For clear and objective comparison, the quantitative data from the cytotoxicity assays should be summarized in a structured table.

Table 1: Comparative Cytotoxicity (IC50 Values in µM) of Test Compounds in Various Mammalian Cell Lines

CompoundCell LineAssay24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
4-methylpentanimidamide HCl HeLaMTTExperimental DataExperimental DataExperimental Data
A549MTTExperimental DataExperimental DataExperimental Data
HepG2MTTExperimental DataExperimental DataExperimental Data
MRC-5MTTExperimental DataExperimental DataExperimental Data
Pentamidine HeLaMTTExperimental DataExperimental DataExperimental Data
A549MTTExperimental DataExperimental DataExperimental Data
HepG2MTTExperimental DataExperimental DataExperimental Data
MRC-5MTTExperimental DataExperimental DataExperimental Data
Diminazene Aceturate HeLaMTTExperimental DataExperimental DataExperimental Data
A549MTTExperimental DataExperimental DataExperimental Data
HepG2MTTExperimental DataExperimental DataExperimental Data
MRC-5MTTExperimental DataExperimental DataExperimental Data
Doxorubicin HeLaMTTExperimental DataExperimental DataExperimental Data
A549MTTExperimental DataExperimental DataExperimental Data
HepG2MTTExperimental DataExperimental DataExperimental Data
MRC-5MTTExperimental DataExperimental DataExperimental Data

Interpreting the Results:

By comparing the IC50 values across different cell lines and against the reference compounds, a comprehensive cytotoxicity profile can be established. A lower IC50 value indicates higher cytotoxic potency. The data from the LDH and Annexin V/PI assays will provide mechanistic insights, clarifying whether the observed cytotoxicity is due to cell lysis (necrosis) or programmed cell death (apoptosis).

Section 4: Visualizing Experimental Workflows and Concepts

Clear diagrams are essential for communicating complex experimental designs and concepts.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Cytotoxicity Assays cluster_analysis Phase 3: Data Analysis Cell_Culture Select & Culture Mammalian Cell Lines (e.g., HeLa, A549, HepG2) Treatment Treat Cells with Compounds (24, 48, 72h) Cell_Culture->Treatment Compound_Prep Prepare Serial Dilutions of Test & Comparative Compounds Compound_Prep->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH FACS Annexin V/PI Staining (Apoptosis/Necrosis) Treatment->FACS Data_Acq Data Acquisition (Plate Reader, Flow Cytometer) MTT->Data_Acq LDH->Data_Acq FACS->Data_Acq IC50_Calc IC50 Value Calculation Data_Acq->IC50_Calc Comp_Analysis Comparative Analysis & Profiling IC50_Calc->Comp_Analysis

Caption: Experimental workflow for comparative cytotoxicity assessment.

G cluster_assays Assay Endpoints Viable_Cell Viable Cell Intact Membrane Metabolically Active PS on Inner Leaflet Apoptotic_Cell Apoptotic Cell Membrane Blebbing PS Externalization Metabolic Decline Viable_Cell->Apoptotic_Cell Apoptosis Induction Necrotic_Cell Necrotic/Late Apoptotic Cell Loss of Membrane Integrity LDH Release Viable_Cell->Necrotic_Cell Necrosis Induction MTT MTT Assay Measures: Loss of Metabolic Activity LDH LDH Assay Measures: Loss of Membrane Integrity AnnexinV Annexin V Assay Measures: PS Externalization Apoptotic_Cell->MTT Apoptotic_Cell->AnnexinV Apoptotic_Cell->Necrotic_Cell Secondary Necrosis Necrotic_Cell->LDH

Caption: Cellular events measured by different cytotoxicity assays.

Conclusion

References

  • de Sá, A. F. L., et al. (2021). Evaluation of the non-clinical toxicity of an antiparasitic agent: diminazene aceturate. Toxicology Research and Application. Available at: [Link]

  • Carreño, D., et al. (2005). Pentamidine is an antiparasitic and apoptotic drug that selectively modifies ubiquitin. Chemistry & Biodiversity. Available at: [Link]

  • Gharbaran, R., et al. (2021). Diminazene aceturate-induced cytotoxicity is associated with the deregulation of cell cycle signaling and downregulation of oncogenes Furin, c-MYC, and FOXM1 in human cervical carcinoma Hela cells. Journal of Biochemical and Molecular Toxicology. Available at: [Link]

  • Synapse. (2024). What is Pentamidine Isethionate used for? Synapse. Available at: [Link]

  • Pérez, Y., et al. (2018). Biological evaluation of amidine derivatives: In vitro cytotoxicity and cellular antioxidant capacity. PLOS ONE. Available at: [Link]

  • de Sá, A. F. L., et al. (2021). Evaluation of the non-clinical toxicity of an antiparasitic agent: diminazene aceturate. Toxicology Research and Application. Available at: [Link]

  • De Brito, L. F., et al. (2020). Therapeutic Effect of Diminazene Aceturate on Parasitic Blood Fluke Schistosoma mansoni Infection. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Pentamidine. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available at: [Link]

  • Aabideen, Z. U., et al. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Preprints.org. Available at: [Link]

  • Taylor & Francis. (n.d.). Pentamidine – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • SciSpace. (2022). A review on therapeutic activities of diminazene aceturate. SciSpace. Available at: [Link]

  • ResearchGate. (2018). (PDF) Biological evaluation of amidine derivatives: In vitro cytotoxicity and cellular antioxidant capacity. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Pentamidine. Wikipedia. Available at: [Link]

  • PubMed. (2009). Synthesis and cytotoxic activity of novel amidine analogues of bis(2-chloroethyl)amine. PubMed. Available at: [Link]

  • FULIR. (2021). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. FULIR. Available at: [Link]

  • ResearchGate. (n.d.). Cytotoxicity assay in mammalian cells. ResearchGate. Available at: [Link]

  • Lu, L., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE. Available at: [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. Available at: [Link]

  • Nacalai Tesque, Inc. (n.d.). LDH Cytotoxicity Assay Kit. Nacalai Tesque, Inc.. Available at: [Link]

  • Elliott, B. M., et al. (2007). Cytotoxicity in cultured mammalian cells is a function of the method used to estimate it. Mutagenesis. Available at: [Link]

  • MDPI. (2022). Potential Common Mechanisms of Cytotoxicity Induced by Amide Herbicides via TRPA1 Channel Activation. MDPI. Available at: [Link]

  • NextSDS. (n.d.). 4-methylpentanimidamide — Chemical Substance Information. NextSDS. Available at: [Link]

  • Nair, N. P., et al. (1995). Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide. Journal of Psychiatry & Neuroscience. Available at: [Link]

  • Rho, J. M., et al. (1994). Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors. Annals of Neurology. Available at: [Link]

  • Ames, M. M. (1991). Hexamethylmelamine: pharmacology and mechanism of action. Cancer Treatment Reviews. Available at: [Link]

  • Kemp, J. A., et al. (1988). The mechanism of action and pharmacological specificity of the anticonvulsant NMDA antagonist MK-801: a voltage clamp study on neuronal cells in culture. British Journal of Pharmacology. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 4-Methylpentanimidamide Hydrochloride

As laboratory professionals, our responsibility extends beyond the discovery and development of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide pr...

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Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals, our responsibility extends beyond the discovery and development of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-Methylpentanimidamide hydrochloride, ensuring the safety of personnel and the protection of our environment. The procedures outlined here are grounded in established safety principles and regulatory guidelines, designed to provide a clear and actionable framework for your laboratory operations.

Section 1: Hazard Assessment & Chemical Profile

The hydrochloride salt form generally means the compound is water-soluble and may form a mildly acidic solution.[2] The primary hazards are associated with direct contact and inhalation of the powder.

Table 1: Anticipated Hazard Profile of 4-Methylpentanimidamide Hydrochloride

Hazard Classification Description Precautionary Statement
Acute Toxicity, Oral Harmful if swallowed.[3] Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a POISON CENTER or doctor.[2][6]
Skin Irritation Causes skin irritation upon contact.[1][3] Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[2][7]
Eye Irritation Causes serious eye irritation.[1][3] Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[2][7]

| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust.[3] | Avoid breathing dust. Use only in a well-ventilated area or with appropriate respiratory protection.[5][6] |

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling 4-Methylpentanimidamide hydrochloride for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable step to prevent accidental exposure.

  • Hand Protection : Wear nitrile or other chemically resistant gloves. Always consult your glove manufacturer's compatibility chart to ensure the chosen material provides adequate protection.[8]

  • Eye and Face Protection : Chemical safety goggles are mandatory. For tasks with a higher risk of splashing or dust generation, a full-face shield should be worn in addition to goggles.[2][9]

  • Skin and Body Protection : A standard laboratory coat is required. For larger quantities or during spill cleanup, an acid-resistant apron or suit may be necessary to prevent clothing from absorbing the chemical and holding it against the skin.[9]

  • Respiratory Protection : Under normal laboratory use in a well-ventilated area or chemical fume hood, respiratory protection may not be required. However, if you are handling large quantities of the powder or cleaning up a spill where dust may become airborne, a NIOSH-approved respirator is necessary.[2]

Section 3: Standard Disposal Protocol for Unused or Waste Product

The disposal of chemical waste is strictly regulated. Never dispose of 4-Methylpentanimidamide hydrochloride down the drain or in the regular trash.[10][11] All chemical waste must be handled through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

Step-by-Step Disposal Procedure:
  • Segregation of Waste : This is the most critical step in preventing dangerous chemical reactions.

    • Designate a specific waste container for 4-Methylpentanimidamide hydrochloride.

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's chemical safety office.[12]

    • At a minimum, waste must be segregated into categories such as acids, bases, amines, halogenated solvents, and non-halogenated solvents.[12] Given its nature as an amine salt, it should be kept separate from bases and strong oxidizing agents.

  • Selection of Waste Container :

    • Waste must be stored in a container made of a compatible material. High-density polyethylene (HDPE) containers are suitable for most solid and aqueous chemical wastes.

    • The container must have a tightly fitting screw cap to prevent leaks or spills. Funnels should never be left in the container opening.[12]

    • Whenever possible, using the original, empty product container is a good practice for waste accumulation, provided it is in good condition.[11]

  • Labeling the Waste Container :

    • Properly labeling the waste container is essential for safety and regulatory compliance. The label must be clear, legible, and securely attached.

    • The label must include:

      • The words "Hazardous Waste".[9]

      • The full chemical name: "4-Methylpentanimidamide hydrochloride". Do not use abbreviations or chemical formulas.[12]

      • The approximate concentration and quantity of the waste.

      • The date when the waste was first added to the container.

      • The name of the principal investigator or lab group.

  • Storage and Pickup :

    • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

    • This area should be under the control of laboratory personnel and away from general traffic.

    • Ensure the container is stored in secondary containment, such as a plastic tub, to contain any potential leaks.[8]

    • Once the container is full or you are ready for disposal, submit a chemical waste disposal request to your institution's EHS office as per their specific procedures.[9]

Section 4: Emergency Procedures - Spill & Exposure Management

Accidents can happen, and a clear, rehearsed emergency plan is crucial.

Spill Cleanup Protocol (for small, manageable spills <1L):

This procedure should only be performed by trained personnel. If the spill is large, involves other hazardous materials, or you are unsure how to proceed, evacuate the area and contact your institution's emergency response team immediately.[9]

  • Assess and Secure the Area : Alert personnel in the immediate vicinity. If the substance is dusty, close the lab door and increase ventilation through fume hoods to prevent the spread of dust.[13]

  • Don Appropriate PPE : At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles.[9]

  • Contain the Spill : For solid spills, you can gently cover the powder to prevent it from becoming airborne. For liquid spills, create a dike around the spill using an absorbent material like vermiculite or cat litter.[13]

  • Absorb and Collect :

    • For a solid spill, carefully sweep up the material using a scoop or dustpan, minimizing dust generation.[14]

    • For a liquid spill, add an inert absorbent material, working from the outside of the spill inward.[13]

  • Package the Waste : Place all contaminated absorbent materials and cleaning supplies into a suitable plastic container or double-bag it.[9][13] Label the container as "Hazardous Waste" with the chemical name and submit it for disposal.

  • Decontaminate the Area : Clean the spill area with soap and water.[9]

Accidental Exposure First Aid:
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8]

  • Skin Contact : Remove all contaminated clothing while rinsing the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][8]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

Section 5: Disposal Workflow Diagram

The following diagram outlines the decision-making process for the routine disposal of 4-Methylpentanimidamide hydrochloride waste.

G start Identify Waste: 4-Methylpentanimidamide hydrochloride ppe Step 1: Don Required PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste from Incompatible Chemicals (e.g., Bases, Oxidizers) ppe->segregate container Step 3: Select Compatible Waste Container (HDPE) with a Sealed Cap segregate->container label Step 4: Affix Hazardous Waste Label with Full Chemical Name container->label store Step 5: Store in Secondary Containment in a Designated Satellite Accumulation Area label->store pickup Step 6: Schedule Pickup with Institutional EHS store->pickup end Compliant Disposal pickup->end

Caption: Workflow for compliant disposal of chemical waste.

References

  • Standard Operating Procedure. (2012). University of California, Merced - Environmental Health & Safety.
  • Chemical Waste Disposal Guidelines. Emory University.
  • Spill procedure: Clean-up guidance. Queen Mary University of London.
  • Standard Operating Procedure for a Chemical Spill. (2009).
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  • 4-methylpentanimidamide — Chemical Substance Inform
  • SAFETY DATA SHEET - Methylamine hydrochloride. (2023). Fisher Scientific.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Safety Data Sheet - 1,3-Dimethylbutylamine (hydrochloride). (2025). Cayman Chemical.
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  • Chemical Waste Management Guide. Technion - Israel Institute of Technology.
  • SAFETY DATA SHEET - Spermine tetrahydrochloride. (2025). Fisher Scientific.
  • Technical Support Center: Diamine Compound Disposal and Waste Tre
  • Amides Waste Compatibility: Key Insights for Safe Disposal. Lab Supplies.
  • SAFETY DATA SHEET - 4-Methylpentanoyl chloride. (2026). CymitQuimica.
  • Safety Data Sheet - Metomid
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Handling

A Comprehensive Guide to the Safe Handling of 4-Methylpentanimidamide Hydrochloride

For researchers and scientists in the fast-paced world of drug development, the ability to handle chemical reagents safely and effectively is paramount. This guide provides essential, immediate safety and logistical info...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the fast-paced world of drug development, the ability to handle chemical reagents safely and effectively is paramount. This guide provides essential, immediate safety and logistical information for the handling of 4-Methylpentanimidamide hydrochloride (CAS No. 857809-07-5). As your Senior Application Scientist, my goal is to provide a deep, technically sound resource that goes beyond a simple checklist, fostering a culture of safety and confidence in your laboratory.

Chemical and Physical Properties
PropertyValueSource
CAS Number 857809-07-5
Molecular Formula C₆H₁₅ClN₂[1][2]
Molecular Weight 150.65 g/mol
Appearance Likely a solid crystalline powderInferred from related compounds
Solubility Expected to be soluble in water[3]
Hazard Identification and Personal Protective Equipment (PPE)

Based on the hazard classifications of analogous amidine hydrochloride compounds, 4-Methylpentanimidamide hydrochloride should be handled as a substance that is harmful if swallowed and causes skin, eye, and respiratory irritation.[2][4] Therefore, a robust PPE protocol is non-negotiable.

Core PPE Requirements:

  • Eye and Face Protection: Chemical splash goggles are mandatory.[5] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A standard laboratory coat should be worn and kept fully buttoned. For larger quantities or when there is a significant risk of splashes, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or aerosols.[7][8] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]

The "Why" Behind the PPE:

The hydrochloride salt of an amidine can readily hydrolyze in the presence of moisture (including on the skin or in the respiratory tract) to release hydrochloric acid, which is corrosive and irritating. The organic amidine portion of the molecule may also have its own inherent toxicity. Therefore, the multiple layers of PPE are designed to prevent all routes of exposure: dermal, ocular, and inhalation.

Operational Plan: A Step-by-Step Workflow for Safe Handling

This workflow is designed to be a self-validating system, ensuring that safety is integrated into every step of the experimental process.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Work Area in Fume Hood prep1->prep2 prep3 Assemble All Necessary Equipment prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Dissolve in Appropriate Solvent handle1->handle2 handle3 Perform Reaction/Experiment handle2->handle3 clean1 Quench Reaction (if necessary) handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Decontaminate Glassware and Surfaces clean2->clean3 clean4 Doff PPE Correctly clean3->clean4

Caption: A streamlined workflow for the safe handling of 4-Methylpentanimidamide hydrochloride.

Detailed Protocol:

  • Preparation:

    • Don PPE: Before entering the laboratory area where the compound will be handled, put on your lab coat, chemical splash goggles, and gloves.

    • Prepare Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate height. Cover the work surface with absorbent, plastic-backed paper.

    • Assemble Equipment: Gather all necessary glassware, spatulas, and other equipment. Have your waste containers clearly labeled and within easy reach inside the fume hood.

  • Handling:

    • Weighing: Tare your container on the balance inside the fume hood. Carefully weigh the desired amount of 4-Methylpentanimidamide hydrochloride, avoiding the creation of dust.

    • Dissolution: Add your solvent to the solid in a controlled manner. If the dissolution is exothermic, add the solvent slowly and allow the solution to cool.

    • Reaction: Conduct your experiment within the fume hood, keeping the sash as low as possible.

  • Cleanup and Disposal:

    • Quenching: If your reaction requires quenching, do so carefully according to your established protocol.

    • Waste Segregation: All disposable materials that have come into contact with the compound (e.g., weigh boats, pipette tips, absorbent paper) should be placed in a designated solid hazardous waste container. Unused or waste solutions should be collected in a labeled liquid hazardous waste container.[9]

    • Decontamination: Clean all glassware and surfaces that may have been contaminated. The first rinse of glassware should be collected as hazardous waste.

    • Doffing PPE: Remove your PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by your lab coat and then eye protection. Wash your hands thoroughly with soap and water.

Disposal Plan: Ensuring Environmental Responsibility

Improper disposal of chemical waste is not only a regulatory violation but also an environmental hazard. All waste containing 4-Methylpentanimidamide hydrochloride must be treated as hazardous waste.

Waste Management Protocol:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-Methylpentanimidamide hydrochloride".

  • Storage: Waste containers should be kept closed and stored in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department.

  • Empty Containers: "Empty" containers that held the solid compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste. Subsequent rinses can be disposed of according to your institution's policy.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[8]

  • Spill: For a small spill, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For a large spill, evacuate the area and contact your EHS department.[8]

By adhering to these guidelines, you can ensure a safe and productive research environment when working with 4-Methylpentanimidamide hydrochloride.

References

  • NextSDS. (n.d.). 4-methylpentanimidamide — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 4-amino-N,4-dimethylpentanamide hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methylpentanamide hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylpentan-1-amine hydrochloride. Retrieved from [Link]

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